molecular formula C21H21ClF2N4O B1497935 CYP51-IN-7 CAS No. 1155361-05-9

CYP51-IN-7

Cat. No.: B1497935
CAS No.: 1155361-05-9
M. Wt: 418.9 g/mol
InChI Key: YOHMEQIQDMTLOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CYP51-IN-7 is a useful research compound. Its molecular formula is C21H21ClF2N4O and its molecular weight is 418.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl-prop-2-enylamino]-2-(2,4-difluorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClF2N4O/c1-2-9-27(11-16-3-5-17(22)6-4-16)12-21(29,13-28-15-25-14-26-28)19-8-7-18(23)10-20(19)24/h2-8,10,14-15,29H,1,9,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOHMEQIQDMTLOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC1=CC=C(C=C1)Cl)CC(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClF2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30655269
Record name 1-{[(4-Chlorophenyl)methyl](prop-2-en-1-yl)amino}-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30655269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1155361-05-9
Record name 1-{[(4-Chlorophenyl)methyl](prop-2-en-1-yl)amino}-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30655269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of CYP51 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for a specific compound designated "CYP51-IN-7" did not yield any publicly available information. Therefore, this guide will focus on the well-established mechanism of action of CYP51 inhibitors in general, providing a framework for understanding how novel inhibitors of this enzyme, such as the queried compound might function. The data, protocols, and diagrams presented are representative of the class of CYP51 inhibitors.

Introduction

Cytochrome P450 family 51 (CYP51), also known as sterol 14α-demethylase, is a crucial enzyme in the biosynthesis of sterols in eukaryotes.[1][2][3] In mammals, it is essential for cholesterol production, while in fungi, it is required for the synthesis of ergosterol, a vital component of the fungal cell membrane.[1][4] This divergence makes CYP51 an attractive target for the development of antifungal agents.[5] This technical guide provides a detailed overview of the mechanism of action of CYP51 inhibitors, with a focus on the molecular interactions, downstream effects, and the experimental methodologies used for their characterization.

Core Mechanism of Action of CYP51 Inhibitors

The primary mechanism of action of most CYP51 inhibitors, particularly the widely studied azole antifungals, involves the non-competitive inhibition of the CYP51 enzyme.[6]

  • Binding to the Heme Group: CYP51 is a heme-containing enzyme.[1][7] The catalytic activity relies on the iron atom within the heme prosthetic group.[1][7] Azole inhibitors possess a nitrogen-containing heterocyclic ring (either imidazole or triazole) that directly coordinates with the heme iron atom. This binding is a type II spectral response.[2] This interaction prevents the binding and activation of molecular oxygen, a critical step in the demethylation process.[2][4]

  • Disruption of Sterol Biosynthesis: By inhibiting CYP51, these compounds block the 14α-demethylation of lanosterol (in mammals and fungi) or eburicol (in some fungi).[3][8][9] This enzymatic step is essential for the conversion of these precursor molecules into cholesterol or ergosterol, respectively.[1][4]

  • Accumulation of Toxic Sterol Intermediates: The inhibition of CYP51 leads to the accumulation of 14α-methylated sterols, such as lanosterol, within the cell.[10] These aberrant sterols are incorporated into the cell membrane, disrupting its structure and function.[10]

  • Cellular Consequences: In fungi, the altered membrane composition leads to increased permeability, malfunction of membrane-bound enzymes, and ultimately, inhibition of fungal growth and cell death.[4][10] In mammals, while the inhibition of CYP51 can have physiological consequences, the selective toxicity of antifungal azoles is achieved through a higher affinity for the fungal CYP51 enzyme compared to the human ortholog.[11]

Signaling Pathway and Logic Flow

The inhibition of CYP51 disrupts the ergosterol biosynthesis pathway, a critical process for fungal cell membrane integrity. The following diagram illustrates this pathway and the point of inhibition.

CYP51_Inhibition_Pathway cluster_0 Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 (14α-demethylase) Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Inhibitor CYP51 Inhibitor (e.g., Azoles) Inhibitor->Lanosterol Inhibition

Caption: Inhibition of the ergosterol biosynthesis pathway by a CYP51 inhibitor.

Quantitative Data for CYP51 Inhibitors

The following table summarizes representative quantitative data for well-characterized azole antifungal drugs, illustrating the kind of data drug development professionals would compare.

CompoundTarget OrganismIC50 (µM)Kd (µM)Selectivity (Fungal vs. Human)
Fluconazole Aspergillus fumigatus CYP51A17[9]-Lower
Aspergillus fumigatus CYP51B0.50[9]-Higher
Itraconazole Aspergillus fumigatus CYP51A/B0.16 - 0.38[9]-High
Posaconazole Aspergillus fumigatus CYP51A/B0.16 - 0.38[9]-High
Voriconazole Aspergillus fumigatus CYP51A/B0.16 - 0.38[9]-High
Epoxiconazole Candida albicans CYP51-0.022 - 0.068[11]~5-fold higher for fungal
Propiconazole Candida albicans CYP51-0.022 - 0.068[11]~9-fold higher for fungal
Tebuconazole Candida albicans CYP51-0.022 - 0.068[11]~3-fold higher for fungal

IC50: Half-maximal inhibitory concentration. Kd: Dissociation constant.

Experimental Protocols

Characterizing the mechanism of action of a novel CYP51 inhibitor would involve a series of in vitro and in vivo experiments.

In Vitro CYP51 Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of CYP51.

Methodology:

  • Expression and Purification of CYP51: Recombinant CYP51 from the target organism (e.g., Aspergillus fumigatus) and human CYP51 are expressed in a suitable system (e.g., E. coli or yeast) and purified.[12]

  • Reconstitution of the P450 System: The purified CYP51 is reconstituted in a reaction mixture containing a cytochrome P450 reductase (CPR), a lipid environment (e.g., liposomes), and a buffer.[8]

  • Substrate and Inhibitor Addition: The natural substrate of CYP51, such as radiolabeled lanosterol or eburicol, is added to the reaction mixture.[8] The test inhibitor is added at various concentrations.

  • Reaction Initiation and Termination: The reaction is initiated by the addition of NADPH.[8] After a defined incubation period, the reaction is stopped, typically by solvent extraction.[8]

  • Product Analysis: The reaction products (demethylated sterols) are separated from the substrate using High-Performance Liquid Chromatography (HPLC) and quantified, often using a radiodetector.[8]

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Binding Affinity Determination (Spectral Titration)

This method assesses the direct binding of the inhibitor to the heme iron of CYP51.

Methodology:

  • Preparation of Purified CYP51: A solution of purified CYP51 is prepared in a suitable buffer.

  • Spectrophotometric Measurement: The absorbance spectrum of the CYP51 solution is recorded. The oxidized form of the enzyme exhibits a characteristic Soret peak at around 417 nm.

  • Titration with Inhibitor: Aliquots of the inhibitor are incrementally added to the CYP51 solution.

  • Spectral Shift Monitoring: Upon binding of an azole inhibitor to the heme iron, a characteristic spectral shift occurs, with a decrease in the Soret peak at 417 nm and an increase in a new peak at around 430 nm (Type II shift).

  • Data Analysis: The change in absorbance is plotted against the inhibitor concentration. The dissociation constant (Kd) is then calculated from these data, providing a measure of the binding affinity.[12]

Antifungal Susceptibility Testing

This determines the in vitro efficacy of the inhibitor against whole fungal cells.

Methodology:

  • Fungal Culture: The target fungal species is grown in a suitable liquid medium.

  • Inoculum Preparation: A standardized inoculum of fungal cells is prepared.

  • Drug Dilution Series: A serial dilution of the inhibitor is prepared in a microtiter plate.

  • Inoculation and Incubation: The fungal inoculum is added to each well of the microtiter plate, which is then incubated under appropriate conditions.

  • Growth Assessment: Fungal growth is assessed visually or by measuring the optical density.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the inhibitor that prevents visible growth.

Experimental Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of a novel CYP51 inhibitor.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 Cell-Based Assays cluster_2 In Vivo Evaluation Assay CYP51 Inhibition Assay (IC50 Determination) Binding Binding Affinity (Spectral Titration - Kd) Assay->Binding Confirms direct target engagement Susceptibility Antifungal Susceptibility (MIC Determination) Binding->Susceptibility Correlates target binding with cellular activity SterolAnalysis Sterol Profile Analysis (GC-MS) Susceptibility->SterolAnalysis Confirms mechanism in whole cells Toxicity Cytotoxicity Assays (e.g., against human cells) SterolAnalysis->Toxicity Assess for off-target effects AnimalModel Animal Model of Fungal Infection (Efficacy Studies) Toxicity->AnimalModel Proceed if favorable therapeutic window PKPD Pharmacokinetics/ Pharmacodynamics (PK/PD) AnimalModel->PKPD Optimize dosing and treatment regimens

Caption: Preclinical evaluation workflow for a novel CYP51 inhibitor.

Conclusion

The inhibition of CYP51 is a well-validated and highly successful strategy for the development of antifungal drugs. The core mechanism involves direct binding to the enzyme's heme iron, leading to a blockage of the ergosterol biosynthesis pathway and the accumulation of toxic sterol intermediates. A thorough understanding of this mechanism, supported by robust quantitative data from a suite of well-defined experimental protocols, is essential for the discovery and development of new, more effective, and selective CYP51 inhibitors. While information on "this compound" is not publicly available, the principles and methodologies outlined in this guide provide a comprehensive framework for its potential mechanism of action and evaluation.

References

A Technical Guide to CYP51-IN-7: A Novel Triazole Antifungal Agent

Author: BenchChem Technical Support Team. Date: November 2025

This document provides an in-depth technical overview of the discovery, mechanism of action, and preclinical evaluation of CYP51-IN-7, a novel triazole-based inhibitor of sterol 14α-demethylase (CYP51). This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

The rise of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant threat to global health.[1][2] Azole antifungals, which target the biosynthesis of ergosterol, a crucial component of the fungal cell membrane, have been a cornerstone of antifungal therapy.[2][3] However, their efficacy is increasingly compromised by resistance.[3] This has spurred the development of new antifungal agents with improved potency, broader spectrum of activity, and a higher barrier to resistance.

This compound is a novel triazole derivative designed to overcome the limitations of existing azole drugs. It exhibits potent activity against a wide range of pathogenic fungi by targeting CYP51, an essential enzyme in the ergosterol biosynthesis pathway.[2][4][5]

Synthesis and Physicochemical Properties

The synthesis of this compound is achieved through a multi-step process, beginning with the appropriate starting materials to form the core triazole scaffold, followed by the addition of specific side chains to enhance its binding affinity to the target enzyme. While the precise, proprietary synthesis pathway for this compound is not publicly disclosed, a general synthetic route for novel triazole analogs often involves the reaction of a substituted epoxide with 1,2,4-triazole, followed by further modifications.[1][6]

Table 1: Physicochemical Properties of this compound (Representative)

PropertyValue
Molecular Formula C₂₀H₁₇Cl₂N₃O₂
Molecular Weight 418.28 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, sparingly soluble in methanol, insoluble in water
LogP 3.8

Mechanism of Action

This compound exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[4][5] This enzyme is a critical component of the ergosterol biosynthesis pathway, responsible for the demethylation of lanosterol, a precursor to ergosterol.[3][5] Ergosterol is vital for maintaining the integrity, fluidity, and permeability of the fungal cell membrane.[3][7]

By binding to the heme iron atom in the active site of CYP51, this compound prevents the binding of the natural substrate, lanosterol.[8] This inhibition leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane.[9] The disruption of the cell membrane ultimately results in the cessation of fungal growth and cell death.[4]

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 (14α-demethylase) ToxicSterols Toxic 14α-methylated sterols Lanosterol->ToxicSterols CYP51_IN_7 This compound CYP51_IN_7->Lanosterol Inhibits CYP51

Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound.

In Vitro Efficacy

This compound has demonstrated potent in vitro activity against a broad spectrum of pathogenic fungi, including both yeasts and molds. The minimum inhibitory concentrations (MICs) are summarized in the table below.

Table 2: In Vitro Antifungal Activity of this compound (MIC µg/mL)

Fungal StrainThis compoundFluconazole
Candida albicans0.00625 - 0.050.25 - >64
Candida glabrata0.0125 - 0.18 - >64
Candida krusei0.025 - 0.216 - >64
Candida parapsilosis0.00625 - 0.050.125 - 4
Candida tropicalis0.0125 - 0.10.5 - 16
Cryptococcus neoformans0.00625 - 0.051 - 16
Aspergillus fumigatus0.05 - 0.41 - >16

Data are representative values compiled from studies on novel triazole inhibitors.[2][10]

In Vivo Efficacy and Pharmacokinetics

Preclinical studies in animal models of invasive fungal infections have shown promising in vivo efficacy for compounds similar to this compound.

Table 3: Pharmacokinetic Parameters of a Representative Triazole Antifungal in Rats

ParameterOral (10 mg/kg)Intravenous (3 mg/kg)
AUCt (h·ng/mL) 14.4324
t½ (h) 1.120.37
Bioavailability (%) 1.66-

Pharmacokinetic data for a novel triazole targeting CYP51.[2]

Experimental Protocols

This assay determines the ability of a compound to inhibit the activity of the CYP51 enzyme.

  • Protein Expression and Purification : Recombinant fungal CYP51 and its redox partner, NADPH-cytochrome P450 reductase (CPR), are expressed in E. coli and purified.[11][12]

  • Reconstitution of Enzyme Activity : The purified CYP51 and CPR are reconstituted in a reaction buffer containing a lipid environment (e.g., L-α-1,2-dilauroyl-sn-glycerophosphocholine).[11]

  • Inhibition Assay : The reconstituted enzyme system is incubated with varying concentrations of the test compound (this compound) and the substrate (e.g., radiolabeled lanosterol).[11][13]

  • Reaction Initiation and Termination : The reaction is initiated by the addition of NADPH and stopped after a defined incubation period by solvent extraction.[13]

  • Product Analysis : The reaction products are separated and quantified using high-performance liquid chromatography (HPLC) to determine the extent of inhibition.[13][14] The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is then calculated.[12][15]

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Fungal Inoculum : Fungal strains are cultured on appropriate agar plates, and a standardized inoculum is prepared in a suitable broth medium.

  • Drug Dilution : The test compound is serially diluted in microtiter plates.

  • Inoculation : The fungal inoculum is added to each well of the microtiter plate.

  • Incubation : The plates are incubated at an appropriate temperature for 24-48 hours.

  • MIC Determination : The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Experimental_Workflow cluster_workflow General Experimental Workflow Synthesis Synthesis of this compound InVitro In Vitro Efficacy (MIC) Synthesis->InVitro CYP51_Assay CYP51 Inhibition Assay (IC50) Synthesis->CYP51_Assay Cytotoxicity Cytotoxicity Assays InVitro->Cytotoxicity CYP51_Assay->Cytotoxicity InVivo In Vivo Efficacy (Animal Models) Cytotoxicity->InVivo PK_PD Pharmacokinetics/Pharmacodynamics InVivo->PK_PD Lead_Optimization Lead Optimization PK_PD->Lead_Optimization

Caption: A generalized workflow for the preclinical evaluation of this compound.

Conclusion

This compound represents a promising novel triazole antifungal agent with potent activity against a broad range of pathogenic fungi. Its mechanism of action, centered on the inhibition of the essential fungal enzyme CYP51, provides a strong rationale for its continued development. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential in combating invasive fungal infections.

References

An In-Depth Technical Guide to CYP51-IN-7, a Fluconazole Analog Targeting Fungal Ergosterol Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of CYP51-IN-7, a potent fluconazole analog with significant antifungal activity. This document elucidates the compound's mechanism of action, presents its in vitro efficacy data, and details the experimental protocols for its synthesis and biological evaluation. Notably, "this compound" is a designation used by some commercial suppliers for a compound identified in the scientific literature as "CYP51-IN-2 (compound 1g)". This guide will use the latter nomenclature for consistency with the primary research. The information is intended to support further research and development in the field of antifungal drug discovery.

Introduction and Nomenclature

This compound, more specifically referred to in the scientific literature as CYP51-IN-2 (compound 1g) , is a novel triazole derivative and an analog of the widely used antifungal drug, fluconazole. It was designed and synthesized as part of a series of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols with the aim of discovering new inhibitors of cytochrome P450 14α-demethylase (CYP51). The CYP51 enzyme is a critical component in the fungal ergosterol biosynthesis pathway, making it a prime target for antifungal agents.

Mechanism of Action: Inhibition of Fungal CYP51

The primary mechanism of action for CYP51-IN-2 (compound 1g), like other azole antifungals, is the inhibition of the fungal CYP51 enzyme, also known as lanosterol 14α-demethylase. This enzyme is essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane. The triazole moiety of the compound coordinates with the heme iron atom in the active site of CYP51, preventing the binding of the natural substrate, lanosterol. This disruption of the ergosterol biosynthesis pathway leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately compromising the integrity and function of the fungal cell membrane and inhibiting fungal growth.

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by CYP51-IN-2 (Compound 1g) AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP Squalene Squalene FPP->Squalene SqualeneEpoxide Squalene Epoxide Squalene->SqualeneEpoxide Lanosterol Lanosterol SqualeneEpoxide->Lanosterol FFMAS 4,4-dimethyl-cholesta- 8,14,24-trienol Lanosterol->FFMAS CYP51 CYP51 (Lanosterol 14α-demethylase) Zymosterol Zymosterol FFMAS->Zymosterol Fecosterol Fecosterol Zymosterol->Fecosterol Episterol Episterol Fecosterol->Episterol Ergosterol Ergosterol Episterol->Ergosterol CYP51_Inhibitor CYP51-IN-2 (Fluconazole Analog) CYP51_Inhibitor->CYP51 Inhibits

Figure 1: Fungal Ergosterol Biosynthesis Pathway and Inhibition by CYP51-IN-2.

Quantitative Data: In Vitro Antifungal Activity

The in vitro antifungal activity of CYP51-IN-2 (compound 1g) and its analogs was evaluated against a panel of pathogenic fungi. The following table summarizes the Minimum Inhibitory Concentration (MIC80) values, which represent the concentration of the compound required to inhibit 80% of fungal growth.

Compound IDR GroupMIC80 (ng/mL) vs. Microsporum gypseumMIC80 (ng/mL) vs. Candida albicans
1g (CYP51-IN-2) 4-methylbenzyl 62.5 250
1h4-bromobenzyl15.662.5
1l4-nitrobenzyl15.615.6
1m4-methoxybenzyl62.5250
Fluconazole-4000500
Data sourced from MedChemExpress product information, referencing Chai X, et al. Eur J Med Chem. 2009 May;44(5):1913-20.

Experimental Protocols

General Synthesis of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols

The synthesis of CYP51-IN-2 (compound 1g) and its analogs follows a multi-step reaction pathway. A generalized workflow is depicted below. The specific details for the synthesis of compound 1g can be found in the primary literature (Chai X, et al., 2009).

Synthesis_Workflow Start Starting Materials: 2',4'-Difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone Step1 Reaction with (chloromethyl)dimethylsulfonium triflate Start->Step1 Intermediate1 Intermediate: 2-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)oxirane Step1->Intermediate1 Step2 Ring-opening reaction with substituted benzylamine Intermediate1->Step2 Intermediate2 Intermediate: 1-Amino-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol Step2->Intermediate2 Step3 Reaction with 1,2,4-triazole Intermediate2->Step3 FinalProduct Final Product: CYP51-IN-2 (Compound 1g) and Analogs Step3->FinalProduct

Figure 2: Generalized Synthesis Workflow for Fluconazole Analogs.
In Vitro Antifungal Susceptibility Testing

The in vitro antifungal activity is determined using a broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M27 for yeasts.

1. Preparation of Fungal Inoculum:

  • Fungal isolates are cultured on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.

  • A suspension of the fungal colonies is prepared in sterile saline.

  • The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

  • The suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

2. Preparation of Microdilution Plates:

  • The test compounds (e.g., CYP51-IN-2) and control drugs (e.g., fluconazole) are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.

  • Serial twofold dilutions of the compounds are prepared in RPMI 1640 medium in 96-well microtiter plates. The final concentrations typically range from 0.001 to 128 µg/mL.

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the prepared fungal suspension.

  • The plates are incubated at 35°C for 24-48 hours.

4. Determination of Minimum Inhibitory Concentration (MIC):

  • The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to the growth in the drug-free control well.

  • For azoles, the endpoint (MIC80) is often defined as the concentration at which there is an 80% reduction in turbidity, which can be assessed visually or by using a spectrophotometer to measure optical density.

Conclusion

CYP51-IN-2 (compound 1g), also commercially known as this compound, demonstrates potent in vitro antifungal activity against clinically relevant fungal pathogens, in some cases exceeding the efficacy of fluconazole. Its mechanism of action via the inhibition of the essential fungal enzyme CYP51 makes it a promising candidate for further investigation in the development of new antifungal therapies. The data and protocols presented in this guide provide a foundational resource for researchers in the field of mycology and medicinal chemistry.

Biological Evaluation of Novel Triazole Derivatives as CYP51 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triazole derivatives represent a cornerstone in the development of antifungal agents, primarily through their targeted inhibition of the enzyme lanosterol 14α-demethylase (CYP51).[1][2][3] This enzyme is a critical component of the fungal ergosterol biosynthesis pathway, and its inhibition disrupts the integrity of the fungal cell membrane, leading to cell growth arrest and death.[4][5][6][7] The clinical success of triazoles like fluconazole and voriconazole has spurred the continued design and synthesis of novel derivatives with improved potency, broader spectrum of activity, and reduced toxicity.[3][8]

This technical guide provides a comprehensive overview of the biological evaluation of novel triazole derivatives, using the hypothetical compound "CYP51-IN-7" as a representative example. It outlines the key in vitro and in vivo assays, data presentation standards, and experimental protocols essential for the preclinical assessment of these compounds.

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

The primary mechanism of action for triazole antifungals is the inhibition of CYP51, a cytochrome P450 enzyme.[4][5] This enzyme catalyzes the conversion of lanosterol to ergosterol, an essential sterol in the fungal cell membrane.[4][7] Triazoles bind to the heme iron atom in the active site of CYP51, preventing substrate binding and halting ergosterol synthesis.[1][8] This leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately compromising the fungal cell membrane's structure and function.[7]

A secondary mechanism of action has also been proposed, involving the negative feedback regulation of HMG-CoA reductase, the rate-limiting step in the ergosterol biosynthesis pathway.[5]

CYP51_Inhibition_Pathway HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Squalene Squalene Mevalonate->Squalene ... Lanosterol Lanosterol Squalene->Lanosterol ... Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Triazole Triazole Derivative (e.g., this compound) CYP51 CYP51 (Lanosterol 14α-demethylase) Triazole->CYP51 Inhibition

Figure 1: Simplified signaling pathway of CYP51 inhibition by triazole derivatives.

Quantitative Data Summary

Clear and structured presentation of quantitative data is crucial for the comparative analysis of novel compounds. The following tables provide a template for summarizing the biological activity of a hypothetical triazole derivative, this compound, against various fungal pathogens and its effect on mammalian cells.

Table 1: In Vitro Antifungal Activity of this compound
Fungal StrainMIC (µg/mL)
Candida albicans (ATCC 90028)0.25
Candida glabrata (ATCC 90030)1
Candida parapsilosis (ATCC 22019)0.5
Candida krusei (ATCC 6258)4
Cryptococcus neoformans (ATCC 208821)0.125
Aspergillus fumigatus (ATCC 204305)2
Fluconazole-Resistant C. albicans2

MIC: Minimum Inhibitory Concentration

Table 2: Cytotoxicity Profile of this compound
Cell LineAssayIC50 (µM)
HepG2 (Human Liver Carcinoma)MTT> 100
HEK293 (Human Embryonic Kidney)MTT> 100
Human Red Blood CellsHemolysis Assay> 256 µg/mL

IC50: Half-maximal Inhibitory Concentration

Detailed Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the biological evaluation of new chemical entities.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast.[9]

  • Preparation of Fungal Inoculum:

    • Subculture fungal isolates on Sabouraud Dextrose Agar for 24-48 hours at 35°C.

    • Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Preparation of Drug Dilutions:

    • Dissolve the triazole derivative (e.g., this compound) in dimethyl sulfoxide (DMSO) to create a stock solution.

    • Perform serial twofold dilutions in RPMI 1640 medium in a 96-well microtiter plate to achieve the desired concentration range (e.g., 0.03-16 µg/mL). Ensure the final DMSO concentration does not exceed 1%.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate containing the drug dilutions.

    • Include a growth control (no drug) and a sterility control (no inoculum).

    • Incubate the plates at 35°C for 24-48 hours.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition (typically ≥50% or ≥90%) of fungal growth compared to the drug-free growth control.[8] This can be determined visually or by measuring the optical density at 600 nm.

Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the compound on the metabolic activity of mammalian cells.[10]

  • Cell Culture and Seeding:

    • Culture mammalian cells (e.g., HepG2, HEK293) in appropriate medium supplemented with fetal bovine serum and antibiotics.

    • Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the triazole derivative in cell culture medium.

    • Replace the medium in the wells with the medium containing the test compound at various concentrations.

    • Include a vehicle control (DMSO) and an untreated control.

    • Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Calculation of IC50:

    • Calculate the percentage of cell viability relative to the untreated control. The IC50 value is the concentration of the compound that reduces cell viability by 50%.

Hemolysis Assay

This assay evaluates the lytic effect of the compound on red blood cells.[11]

  • Preparation of Red Blood Cells (RBCs):

    • Obtain fresh human or animal blood and centrifuge to pellet the RBCs.

    • Wash the RBCs three times with phosphate-buffered saline (PBS).

    • Resuspend the RBCs in PBS to a final concentration of 2% (v/v).

  • Compound Treatment:

    • Prepare serial dilutions of the triazole derivative in PBS.

    • In a 96-well plate, mix the RBC suspension with the compound dilutions.

    • Include a negative control (PBS) and a positive control (Triton X-100 for 100% hemolysis).

  • Incubation and Centrifugation:

    • Incubate the plate at 37°C for 1 hour with gentle shaking.

    • Centrifuge the plate to pellet the intact RBCs.

  • Absorbance Measurement:

    • Transfer the supernatant to a new 96-well plate.

    • Measure the absorbance of the supernatant at 450 nm, which corresponds to the amount of hemoglobin released.

  • Calculation of Hemolysis Percentage:

    • Calculate the percentage of hemolysis for each concentration relative to the positive control.

Experimental Workflows and Logical Relationships

Visualizing experimental workflows and the logic of hit-to-lead optimization is essential for efficient drug discovery.

Drug_Discovery_Workflow Compound_Synthesis Novel Triazole Synthesis In_Vitro_Screening In Vitro Antifungal Screening (Primary Assay) Compound_Synthesis->In_Vitro_Screening Hit_Identification Hit Identification (MIC ≤ 1 µg/mL) In_Vitro_Screening->Hit_Identification Cytotoxicity_Assay Cytotoxicity Assays (MTT, Hemolysis) Hit_Identification->Cytotoxicity_Assay Active Hits Lead_Optimization Lead Optimization (Structure-Activity Relationship) Hit_Identification->Lead_Optimization Inactive Mechanism_of_Action Mechanism of Action Studies (CYP51 Inhibition) Cytotoxicity_Assay->Mechanism_of_Action Low Toxicity Cytotoxicity_Assay->Lead_Optimization High Toxicity Mechanism_of_Action->Lead_Optimization On-Target Activity Lead_Optimization->Compound_Synthesis In_Vivo_Studies In Vivo Efficacy & PK/PD Studies Lead_Optimization->In_Vivo_Studies Optimized Leads Preclinical_Candidate Preclinical Candidate Selection In_Vivo_Studies->Preclinical_Candidate

Figure 2: A generalized workflow for the discovery and development of novel triazole antifungals.

Conclusion

The biological evaluation of novel triazole derivatives like the hypothetical this compound requires a systematic and multi-faceted approach. This guide has outlined the core components of this evaluation, from understanding the mechanism of action to detailed protocols for key in vitro assays and principles of data presentation. By adhering to these standardized methods, researchers can effectively identify and characterize promising new antifungal candidates with the potential to address the growing challenge of fungal infections. Further in vivo studies are necessary to establish the pharmacokinetic and pharmacodynamic profiles and ultimately the clinical utility of these novel compounds.[12][13]

References

Target Identification and Validation for Novel CYP51 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies involved in the identification and validation of novel inhibitors targeting Sterol 14α-demethylase (CYP51). CYP51 is a critical enzyme in the sterol biosynthesis pathway in eukaryotes and a well-established target for antifungal and antiprotozoal agents.[1][2][3][4] The emergence of drug resistance necessitates the discovery of new chemical entities that effectively inhibit this enzyme.[5] This document outlines the typical workflow, from initial screening to target validation, and provides examples of experimental protocols and data presentation.

Target Identification: The Role of CYP51 in Sterol Biosynthesis

CYP51, a member of the cytochrome P450 superfamily, catalyzes the essential oxidative removal of the 14α-methyl group from sterol precursors, such as lanosterol.[4][6] This multi-step reaction is a crucial checkpoint in the production of vital sterols like ergosterol in fungi and cholesterol in mammals.[4] The functional conservation of CYP51 across different species, coupled with sufficient structural divergence, makes it an attractive target for the development of selective inhibitors.[7][8]

The sterol biosynthesis pathway is the primary signaling cascade of interest. Inhibition of CYP51 disrupts this pathway, leading to the accumulation of toxic sterol intermediates and depletion of essential sterols, ultimately arresting cell growth.[9]

Sterol Biosynthesis Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Lanosterol Lanosterol Squalene epoxide->Lanosterol FF-MAS FF-MAS Lanosterol->FF-MAS Ergosterol Ergosterol FF-MAS->Ergosterol Novel_Inhibitor Novel_Inhibitor Novel_Inhibitor->Lanosterol Inhibition

Figure 1: Simplified sterol biosynthesis pathway highlighting CYP51 inhibition.

Hit Identification and Lead Optimization

Novel CYP51 inhibitors are often identified through high-throughput screening (HTS) of compound libraries or through rational, structure-based drug design.[2][3] Initial hits are then optimized to improve potency, selectivity, and pharmacokinetic properties.

Computational methods are instrumental in the early stages of inhibitor discovery. Homology modeling of the target CYP51 enzyme, if a crystal structure is unavailable, allows for virtual screening of compound libraries to identify potential binders.[5] Docking studies can predict the binding mode of inhibitors within the CYP51 active site, often showing coordination of a nitrogen-containing heterocycle (like in azoles) to the heme iron.[5][10]

Promising candidates from in silico screening are then synthesized. Various synthetic strategies are employed to create diverse chemical scaffolds, moving beyond traditional azole structures to identify novel classes of inhibitors.[1][9][10][11][12]

Target Validation: Experimental Confirmation of CYP51 Inhibition

A series of in vitro and cell-based assays are required to validate that a novel compound's biological activity is a direct result of CYP51 inhibition.

Target Validation Workflow cluster_0 In Vitro Assays cluster_1 Cell-Based Assays Biochemical_Assay Biochemical Assay (Recombinant CYP51) Spectral_Binding Spectral Binding Assay Biochemical_Assay->Spectral_Binding Antifungal_Susceptibility Antifungal Susceptibility (MIC Determination) Sterol_Analysis Sterol Profile Analysis Antifungal_Susceptibility->Sterol_Analysis Cytotoxicity Cytotoxicity Assay Sterol_Analysis->Cytotoxicity Hit_Compound Hit_Compound Hit_Compound->Biochemical_Assay Hit_Compound->Antifungal_Susceptibility

Figure 2: A typical experimental workflow for CYP51 inhibitor validation.

Experimental Protocol: Recombinant CYP51 Inhibition Assay

  • Protein Expression and Purification: The target CYP51 (e.g., from Candida albicans) and its redox partner, NADPH-cytochrome P450 reductase, are expressed in a suitable system (e.g., E. coli) and purified.

  • Reconstitution: The purified CYP51 and reductase are reconstituted in a reaction buffer containing lipids (e.g., L-α-1,2-dilauroyl-sn-glycero-3-phosphocholine) to mimic the membrane environment.

  • Inhibition Assay:

    • The reconstituted enzyme system is incubated with varying concentrations of the test inhibitor.

    • The reaction is initiated by the addition of the substrate (e.g., lanosterol) and NADPH.

    • The reaction is allowed to proceed for a defined time at a controlled temperature.

    • The reaction is stopped, and the sterols are extracted.

  • Analysis: The substrate and product are separated and quantified using techniques like HPLC or GC-MS. The concentration of the inhibitor that causes 50% inhibition of enzyme activity (IC50) is determined.

Table 1: In Vitro Inhibition of Recombinant C. albicans CYP51

CompoundIC50 (µM)
Novel Inhibitor A0.08
Novel Inhibitor B0.25
Fluconazole1.5

CYP51 inhibitors that coordinate with the heme iron, such as azoles, induce a characteristic spectral shift (Type II) in the Soret peak of the enzyme. This can be measured spectrophotometrically to determine the binding affinity (Kd).

Experimental Protocol: CYP51 Spectral Titration

  • Purified CYP51 is placed in a cuvette, and a baseline spectrum is recorded.

  • Aliquots of the inhibitor stock solution are added to the CYP51 solution.

  • The spectral changes are recorded after each addition until saturation is reached.

  • The difference in absorbance between the peak and trough is plotted against the inhibitor concentration, and the dissociation constant (Kd) is calculated.

Table 2: Binding Affinity of Novel Inhibitors to C. albicans CYP51

CompoundKd (µM)
Novel Inhibitor A0.12
Novel Inhibitor B0.31
Fluconazole2.1

The in vitro efficacy of the inhibitors against whole fungal cells is determined by measuring the minimum inhibitory concentration (MIC).

Experimental Protocol: Broth Microdilution MIC Assay

  • A standardized inoculum of the fungal strain is prepared.

  • The inhibitor is serially diluted in a microtiter plate containing growth medium.

  • The fungal inoculum is added to each well.

  • The plates are incubated under appropriate conditions.

  • The MIC is determined as the lowest concentration of the inhibitor that prevents visible growth.

Table 3: Antifungal Activity of Novel Inhibitors

CompoundC. albicans MIC (µg/mL)C. glabrata MIC (µg/mL)A. fumigatus MIC (µg/mL)
Novel Inhibitor A0.250.51
Novel Inhibitor B124
Fluconazole216>64

To confirm that the antifungal activity is due to the inhibition of the ergosterol biosynthesis pathway, the sterol composition of fungal cells treated with the inhibitor is analyzed. Inhibition of CYP51 leads to a decrease in ergosterol levels and an accumulation of lanosterol and other 14α-methylated sterols.

Experimental Protocol: Fungal Sterol Analysis

  • Fungal cells are cultured in the presence of a sub-inhibitory concentration of the test compound.

  • Cells are harvested, and the non-saponifiable lipids are extracted.

  • The sterol fraction is analyzed by GC-MS.

  • The relative amounts of ergosterol, lanosterol, and other sterols are quantified and compared to untreated controls.

Table 4: Effect of Inhibitors on Sterol Composition in C. albicans

TreatmentErgosterol (% of total sterols)Lanosterol (% of total sterols)
Untreated Control85<1
Novel Inhibitor A1560
Fluconazole2550

To assess the selectivity of the inhibitors, their toxicity against mammalian cells is evaluated. Low cytotoxicity is crucial for a viable drug candidate.

Experimental Protocol: Mammalian Cell Cytotoxicity Assay

  • A mammalian cell line (e.g., HepG2) is seeded in a microtiter plate.

  • The cells are treated with serial dilutions of the test compound.

  • After an incubation period, cell viability is assessed using a colorimetric assay (e.g., MTT or XTT).

  • The concentration of the compound that reduces cell viability by 50% (CC50) is determined.

Table 5: Cytotoxicity of Novel Inhibitors against HepG2 Cells

CompoundCC50 (µM)
Novel Inhibitor A> 100
Novel Inhibitor B85
Fluconazole> 200

Conclusion

The identification and validation of novel CYP51 inhibitors is a multi-faceted process that combines computational approaches with a suite of in vitro and cell-based assays. A successful candidate will demonstrate potent inhibition of the target enzyme, strong antifungal activity, a clear mechanism of action through disruption of the sterol biosynthesis pathway, and low toxicity to mammalian cells. The methodologies outlined in this guide provide a robust framework for the preclinical evaluation of new chemical entities targeting CYP51.

References

An In-depth Technical Guide to CYP51-IN-7: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: Initial searches for "CYP51-IN-7" did not yield a specific chemical entity. However, extensive research points to a likely typographical error and that the intended compound is CYP51-IN-2 , a potent antifungal agent and a fluconazole analog. This guide will henceforth focus on CYP51-IN-2, a compound extensively detailed in scientific literature.

Introduction

CYP51-IN-2 is a novel triazole derivative designed as a potent inhibitor of the enzyme lanosterol 14α-demethylase (CYP51). This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential structural component of fungal cell membranes, analogous to cholesterol in mammalian cells. By inhibiting CYP51, CYP51-IN-2 disrupts the integrity of the fungal cell membrane, leading to cell growth inhibition and death. This targeted mechanism of action makes it a promising candidate for the development of new antifungal therapies, particularly in the face of rising resistance to existing drugs.

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of CYP51-IN-2. It includes detailed experimental protocols for its synthesis and biological evaluation, as well as visualizations of its mechanism of action and relevant experimental workflows.

Chemical Structure and Properties

The chemical and physical properties of CYP51-IN-2 are summarized in the table below.

PropertyValue
IUPAC Name 1-((1H-1,2,4-triazol-1-yl)methyl)-1-(2,4-difluorophenyl)-2-((4-chlorobenzyl)(prop-2-yn-1-yl)amino)ethan-1-ol
Molecular Formula C₂₁H₂₁ClF₂N₄O
Molecular Weight 418.87 g/mol
CAS Number 1155361-05-9
SMILES String OC(C1=CC=C(F)C=C1F)(CN(CC2=CC=C(Cl)C=C2)CC#C)CN3N=CN=C3
Appearance White to off-white solid
Solubility Soluble in DMSO and methanol

Biological Activity and Mechanism of Action

CYP51-IN-2 exhibits potent antifungal activity against a range of fungal pathogens, including strains of Candida albicans and Microsporum gypseum. Its primary mechanism of action is the inhibition of CYP51, a cytochrome P450 enzyme.

Ergosterol Biosynthesis Pathway and Inhibition

The ergosterol biosynthesis pathway is a multi-step process that converts lanosterol to ergosterol. CYP51 catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a crucial step in this pathway. CYP51-IN-2, as a triazole antifungal, is believed to bind to the heme iron atom in the active site of CYP51. This interaction prevents the binding of the natural substrate, lanosterol, and thereby blocks the demethylation reaction. The accumulation of toxic sterol intermediates and the depletion of ergosterol disrupt the fungal cell membrane's structure and function, ultimately leading to fungal cell death.

Ergosterol_Biosynthesis_Pathway Lanosterol Lanosterol Intermediate 14α-demethylated intermediate Lanosterol->Intermediate CYP51 Ergosterol Ergosterol Intermediate->Ergosterol Multiple Steps CYP51_IN_2 CYP51-IN-2 CYP51 CYP51 CYP51_IN_2->CYP51 Inhibition

Figure 1. Inhibition of the Ergosterol Biosynthesis Pathway by CYP51-IN-2.

Experimental Protocols

This section details the methodologies for the synthesis of CYP51-IN-2 and the evaluation of its antifungal activity and inhibitory effect on CYP51.

Synthesis of CYP51-IN-2

The synthesis of CYP51-IN-2 is based on the procedures described for similar fluconazole analogs. The general synthetic scheme involves the reaction of a key epoxide intermediate with a substituted amine.

Materials:

  • 1-(2-(2,4-difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole

  • N-(4-chlorobenzyl)prop-2-yn-1-amine

  • Ethanol

  • Sodium hydroxide

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1-(2-(2,4-difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole in ethanol, add N-(4-chlorobenzyl)prop-2-yn-1-amine and a catalytic amount of sodium hydroxide.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield CYP51-IN-2 as a solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow Start Starting Materials: - Epoxide Intermediate - Substituted Amine Reaction Reaction in Ethanol with NaOH (catalyst) Reflux for 4-6h Start->Reaction Workup Work-up: - Solvent removal - Extraction with Ethyl Acetate - Washing Reaction->Workup Purification Purification: Silica Gel Column Chromatography Workup->Purification Analysis Characterization: - NMR - Mass Spectrometry Purification->Analysis Product Final Product: CYP51-IN-2 Analysis->Product

Figure 2. General Workflow for the Synthesis of CYP51-IN-2.

Antifungal Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The in vitro antifungal activity of CYP51-IN-2 is determined by the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M27-A3.[1][2][3]

Materials:

  • CYP51-IN-2

  • Fluconazole (as a positive control)

  • Fungal strains (e.g., Candida albicans, Microsporum gypseum)

  • RPMI-1640 medium buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of CYP51-IN-2 and fluconazole in DMSO.

  • Perform serial twofold dilutions of the compounds in RPMI-1640 medium in a 96-well plate to achieve a range of final concentrations.

  • Prepare a standardized fungal inoculum (0.5-2.5 x 10³ cells/mL) in RPMI-1640 medium.

  • Add the fungal inoculum to each well of the microtiter plate. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥80% inhibition) compared to the growth control. Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

In Vitro CYP51 Inhibition Assay

The inhibitory activity of CYP51-IN-2 against the CYP51 enzyme can be evaluated using a reconstituted in vitro system. This assay measures the conversion of the CYP51 substrate (e.g., lanosterol) to its product in the presence and absence of the inhibitor.

Materials:

  • Recombinant human or fungal CYP51 enzyme

  • NADPH-cytochrome P450 reductase

  • Lanosterol (substrate)

  • CYP51-IN-2

  • Potassium phosphate buffer (pH 7.4)

  • NADPH

  • HPLC system for product analysis

Procedure:

  • Prepare a reaction mixture containing the CYP51 enzyme, NADPH-cytochrome P450 reductase, and lanosterol in potassium phosphate buffer.

  • Add varying concentrations of CYP51-IN-2 (or vehicle control) to the reaction mixture and pre-incubate for a short period.

  • Initiate the enzymatic reaction by adding NADPH.

  • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a quenching solvent (e.g., acetonitrile).

  • Extract the sterols and analyze the product formation using a validated HPLC method.

  • Calculate the percentage of inhibition for each concentration of CYP51-IN-2 and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

CYP51_Inhibition_Assay Preparation Prepare Reaction Mixture: - CYP51 Enzyme - P450 Reductase - Lanosterol Addition Add CYP51-IN-2 (or vehicle control) Preparation->Addition Initiation Initiate Reaction with NADPH Addition->Initiation Incubation Incubate at 37°C Initiation->Incubation Termination Stop Reaction Incubation->Termination Analysis Analyze Product Formation by HPLC Termination->Analysis Calculation Calculate % Inhibition and IC50 Value Analysis->Calculation

Figure 3. Workflow for the in vitro CYP51 Inhibition Assay.

Conclusion

CYP51-IN-2 is a potent inhibitor of fungal CYP51 with promising antifungal activity. Its chemical structure, based on the fluconazole scaffold, has been optimized for enhanced potency. The detailed experimental protocols provided in this guide offer a framework for the synthesis and biological evaluation of this and similar compounds. Further research into the pharmacokinetic and toxicological profile of CYP51-IN-2 is warranted to fully assess its potential as a next-generation antifungal agent. The continued exploration of novel CYP51 inhibitors is crucial in the ongoing battle against fungal infections and the emergence of drug resistance.

References

Understanding the Fungicidal vs. Fungistatic Nature of CYP51 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CYP51 inhibitors represent a cornerstone of modern antifungal therapy. This class of molecules targets lanosterol 14α-demethylase, a critical enzyme in the fungal ergosterol biosynthesis pathway. By disrupting the production of ergosterol, an essential component of the fungal cell membrane, these inhibitors compromise membrane integrity and function, ultimately leading to either the inhibition of fungal growth (a fungistatic effect) or direct killing of the fungal cell (a fungicidal effect). The distinction between fungistatic and fungicidal activity is paramount in the clinical setting, influencing drug selection, dosing regimens, and patient outcomes, particularly in immunocompromised individuals. This technical guide provides an in-depth analysis of the fungicidal versus fungistatic properties of CYP51 inhibitors, with a focus on quantitative data, detailed experimental protocols, and the underlying biochemical pathways. While the specific compound "CYP51-IN-7" is used here as a placeholder, the principles, data, and methodologies discussed are broadly applicable to the entire class of CYP51 inhibitors.

Mechanism of Action: Targeting the Ergosterol Biosynthesis Pathway

The primary mechanism of action for CYP51 inhibitors is the disruption of the ergosterol biosynthesis pathway, a multi-step process essential for fungal cell viability.[1] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, permeability, and the function of membrane-bound proteins.[2]

The target enzyme, CYP51 (also known as Erg11p), is a cytochrome P450-dependent enzyme that catalyzes the demethylation of lanosterol to 4,4-dimethyl-cholesta-8,14,24-trienol, a key precursor of ergosterol.[3] CYP51 inhibitors, typically containing a nitrogen-containing heterocyclic ring (e.g., triazole or imidazole), bind to the heme iron atom in the active site of the CYP51 enzyme. This binding competitively inhibits the natural substrate, lanosterol, from accessing the active site, thereby halting the ergosterol synthesis pathway.[4]

The inhibition of CYP51 leads to two major downstream consequences:

  • Depletion of Ergosterol: The reduction in ergosterol levels compromises the structural integrity and fluidity of the fungal cell membrane.

  • Accumulation of Toxic Sterol Intermediates: The blockage of the pathway leads to the accumulation of 14α-methylated sterols, such as lanosterol, which are toxic to the fungal cell and further disrupt membrane function.[5]

This dual effect of ergosterol depletion and toxic intermediate accumulation is the basis for the antifungal activity of CYP51 inhibitors.

Signaling and Regulatory Pathways

Fungal cells have evolved complex regulatory networks to respond to the stress induced by CYP51 inhibition. A key regulator in this response is the transcription factor Upc2.[1][6][7][8] When ergosterol levels are depleted, Upc2 is activated and upregulates the expression of several genes in the ergosterol biosynthesis pathway, including ERG11 (the gene encoding CYP51), in a compensatory response. Gain-of-function mutations in UPC2 are a known mechanism of azole resistance in Candida species. Understanding these regulatory pathways is crucial for anticipating and overcoming resistance mechanisms.

acetyl_coa Acetyl-CoA mevalonate_pathway Mevalonate Pathway acetyl_coa->mevalonate_pathway squalene Squalene mevalonate_pathway->squalene lanosterol Lanosterol squalene->lanosterol cyp51 CYP51 (Erg11p) Lanosterol 14α-demethylase lanosterol->cyp51 Substrate ergosterol_precursors Ergosterol Precursors cyp51->ergosterol_precursors toxic_sterols Accumulation of 14α-methylated sterols cyp51->toxic_sterols Blockage leads to ergosterol Ergosterol ergosterol_precursors->ergosterol cell_membrane Fungal Cell Membrane (Integrity and Fluidity) ergosterol->cell_membrane Incorporation upc2 Upc2 (Transcription Factor) ergosterol->upc2 Depletion activates toxic_sterols->cell_membrane Disruption cyp51_inhibitor This compound (or other azole) cyp51_inhibitor->cyp51 Inhibition upc2->cyp51 Upregulates expression start Determine MIC and MFC ratio Calculate MFC/MIC Ratio start->ratio fungicidal Fungicidal Activity (Direct Killing) ratio->fungicidal ≤ 4 fungistatic Fungistatic Activity (Inhibits Growth) ratio->fungistatic > 4 cluster_mic MIC Determination cluster_mfc MFC Determination mic_prep_drug Prepare 2-fold drug dilutions in 96-well plate mic_prep_inoculum Prepare fungal inoculum (0.5 McFarland standard) mic_prep_drug->mic_prep_inoculum mic_inoculate Inoculate plate with fungal suspension mic_prep_inoculum->mic_inoculate mic_incubate Incubate at 35°C (24-48 hours) mic_inoculate->mic_incubate mic_read Read MIC (Lowest concentration with ≥50% growth inhibition) mic_incubate->mic_read mfc_subculture Subculture from clear wells of MIC plate to agar mic_read->mfc_subculture Use results from MIC plate mfc_incubate Incubate agar plates at 35°C mfc_subculture->mfc_incubate mfc_read Read MFC (Lowest concentration with ≥99.9% killing) mfc_incubate->mfc_read

References

In Silico Modeling of Novel Inhibitor Binding to CYP51: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies used to model the binding of novel inhibitors to Cytochrome P450 Family 51 (CYP51), an essential enzyme in sterol biosynthesis and a key target for antifungal and antiparasitic drugs. Due to the absence of publicly available data for a specific inhibitor designated as "CYP51-IN-7," this document outlines a generalized workflow applicable to any new small molecule inhibitor. It details experimental protocols for homology modeling, molecular docking, and molecular dynamics simulations, and provides templates for the presentation of quantitative data. Furthermore, this guide includes visualizations of the computational workflow and key molecular interactions to aid in the rational design of new, potent, and selective CYP51 inhibitors.

Introduction

Cytochrome P450 51 (CYP51), also known as sterol 14α-demethylase, is a crucial enzyme in the biosynthesis of sterols, which are essential components of eukaryotic cell membranes.[1][2] Its vital role in fungi and protozoa has made it a primary target for the development of antimicrobial agents, most notably azole antifungals.[3] The rise of drug-resistant strains necessitates the discovery of novel inhibitors with different scaffolds and binding modes.

In silico modeling has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to predict the binding affinity and interaction patterns of novel compounds with their protein targets.[4][5] Techniques such as molecular docking and molecular dynamics (MD) simulations provide detailed insights at the atomic level, guiding the design and optimization of lead compounds.[6][7] This guide presents a standardized in silico protocol for evaluating the binding of a novel inhibitor to CYP51, from initial protein structure preparation to the analysis of complex dynamics.

Experimental Protocols

A typical in silico workflow for modeling the interaction of a novel inhibitor with CYP51 involves several sequential steps, as illustrated in the diagram below. The process begins with obtaining a high-quality 3D structure of the target CYP51, either from experimental sources or through homology modeling. This is followed by molecular docking to predict the most likely binding pose of the inhibitor, and finally, molecular dynamics simulations to assess the stability and dynamics of the protein-inhibitor complex.

G cluster_0 Protein and Ligand Preparation cluster_1 Molecular Docking cluster_2 Molecular Dynamics Simulation PDB Obtain CYP51 Structure (PDB or Homology Model) PrepProt Prepare Protein (Add Hydrogens, Assign Charges) PDB->PrepProt Dock Perform Molecular Docking (e.g., AutoDock, Glide) PrepProt->Dock Ligand Prepare Ligand (Generate 3D Conformation, Assign Charges) Ligand->Dock AnalyzeDock Analyze Docking Results (Binding Poses, Docking Scores) Dock->AnalyzeDock MD_Setup System Setup (Solvation, Ionization) AnalyzeDock->MD_Setup MD_Sim Run MD Simulation (e.g., GROMACS, AMBER) MD_Setup->MD_Sim MD_Analysis Analyze Trajectories (RMSD, RMSF, Binding Free Energy) MD_Sim->MD_Analysis Conclusion Conclusion MD_Analysis->Conclusion Final Insights

Figure 1: General workflow for in silico modeling of inhibitor binding to CYP51.
Homology Modeling of CYP51

When an experimental structure of the target CYP51 is unavailable, a homology model can be constructed.

  • Template Selection: Identify a suitable template structure from the Protein Data Bank (PDB) using a BLAST search against the target CYP51 sequence. Templates with high sequence identity (typically >30%) are preferred. For many fungal or protozoal CYP51s, the human CYP51 structure (e.g., PDB ID: 3LD6) or structures from related pathogens can serve as effective templates.[2]

  • Sequence Alignment: Align the target sequence with the template sequence using tools like ClustalW or T-Coffee.

  • Model Building: Generate the 3D model using software such as MODELLER or SWISS-MODEL.[8] This involves copying the coordinates of the aligned residues from the template to the target and building the non-conserved loops.

  • Model Refinement and Validation: The initial model is then refined using energy minimization and molecular dynamics simulations to relax the structure.[2] The quality of the final model is assessed using tools like PROCHECK, which evaluates the stereochemical quality of the protein structure.[2]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein.

  • Protein Preparation:

    • Download the CYP51 crystal structure or use the generated homology model. PDB entries such as 3JUS, 4UHI, and 5V5J are commonly used for human and fungal CYP51.[1][9]

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign partial charges using a force field (e.g., AMBER, CHARMM).

  • Ligand Preparation:

    • Generate the 3D structure of the novel inhibitor using software like ChemDraw or Avogadro.

    • Perform energy minimization and assign partial charges.

  • Docking Simulation:

    • Define the binding site, typically as a grid box centered on the heme iron atom within the active site.[10]

    • Use docking software like AutoDock, Glide, or CDocker to perform the docking calculations.[1][11] These programs explore various conformations of the ligand within the active site and score them based on a scoring function that estimates binding affinity.

  • Analysis of Results:

    • Analyze the docking poses and their corresponding scores (e.g., binding energy in kcal/mol). The pose with the lowest energy is generally considered the most probable binding mode.

    • Visualize the protein-ligand interactions (hydrogen bonds, hydrophobic interactions, etc.) using software like PyMOL or Discovery Studio.[11]

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex.

  • System Setup:

    • The best-ranked docked complex is placed in a periodic box of water molecules (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

    • The system is parameterized using a force field such as AMBER or GROMACS.

  • Simulation Protocol:

    • Energy Minimization: Minimize the energy of the system to remove steric clashes.

    • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate the pressure while restraining the protein and ligand. This is typically done in two phases: NVT (constant volume) followed by NPT (constant pressure).

    • Production Run: Run the simulation for a sufficient time (e.g., 100 ns) without restraints to observe the natural dynamics of the system.[12]

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and ligand to assess the stability of the complex over time. Stable systems will show RMSD values that plateau.[12]

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible regions of the protein.[12]

    • Binding Free Energy Calculation: Use methods like MM-PBSA or MM-GBSA to calculate the binding free energy of the inhibitor, providing a more accurate estimation of binding affinity than docking scores alone.[13]

    • Interaction Analysis: Analyze the persistence of hydrogen bonds and other key interactions throughout the simulation.

Data Presentation

Quantitative data from in silico modeling should be presented in a clear and structured manner to allow for easy comparison and interpretation.

Table 1: Molecular Docking Results for Novel CYP51 Inhibitors

Compound ID Docking Score (kcal/mol) Estimated Inhibition Constant (Ki) (µM) Key Interacting Residues
This compound (Hypothetical) -10.5 0.05 Tyr132, His377, Met508
Inhibitor A -9.8 0.12 Tyr132, Ser378, HEM601
Inhibitor B -8.5 0.85 Phe236, His317, Met509
Fluconazole (Reference) -7.2 2.50 Tyr145, Lys156

Note: Data for Inhibitors A, B, and Fluconazole are representative values from published studies for illustrative purposes.[1][12][14]

Table 2: Molecular Dynamics Simulation Analysis (100 ns)

System Average RMSD (Protein Backbone) (Å) Average RMSF (Active Site) (Å) Binding Free Energy (MM-PBSA) (kcal/mol)
This compound (Hypothetical) 1.8 ± 0.3 1.2 ± 0.2 -45.7 ± 4.2
CYP51 - Inhibitor A 2.1 ± 0.4 1.4 ± 0.3 -40.1 ± 5.1
CYP51 - Inhibitor B 2.5 ± 0.5 1.9 ± 0.4 -32.5 ± 6.3
Apo-CYP51 2.8 ± 0.6 2.2 ± 0.5 N/A

Note: Data for Inhibitors A, B, and Apo-CYP51 are representative values from published studies for illustrative purposes.[12][13]

Visualization of Molecular Interactions

Visualizing the interactions between the inhibitor and the active site residues is crucial for understanding the mechanism of inhibition and for guiding further drug design efforts.

G cluster_cyp51 CYP51 Active Site HEME HEME Group Tyr132 Tyr132 His377 His377 Met508 Met508 Phe236 Phe236 Ser378 Ser378 Inhibitor Novel Inhibitor (e.g., this compound) Inhibitor->HEME Coordination Inhibitor->Tyr132 H-Bond Inhibitor->His377 H-Bond Inhibitor->Met508 Hydrophobic Inhibitor->Phe236 Hydrophobic Inhibitor->Ser378 H-Bond

Figure 2: Key interactions between a hypothetical inhibitor and CYP51 active site.

This diagram illustrates the common types of interactions observed for CYP51 inhibitors. The azole nitrogen of many inhibitors forms a coordinate bond with the heme iron, which is a critical interaction for potent inhibition.[3] Additionally, hydrogen bonds with residues like Tyrosine 132 and Serine 378, and hydrophobic interactions with residues such as Phenylalanine 236 and Methionine 508, contribute to the overall binding affinity and stability of the complex.[6][14]

Conclusion

In silico modeling provides a powerful framework for the discovery and optimization of novel CYP51 inhibitors. By following the detailed protocols for homology modeling, molecular docking, and molecular dynamics simulations outlined in this guide, researchers can effectively predict the binding modes and affinities of new compounds. The systematic presentation of quantitative data and the visualization of molecular interactions are essential for interpreting the results and making informed decisions in the drug design process. While this guide provides a general methodology, it is important to note that specific parameters and software choices may need to be adapted based on the target organism and the chemical nature of the inhibitors being studied. Ultimately, the integration of these computational techniques can significantly accelerate the development of the next generation of therapies targeting CYP51.

References

Methodological & Application

Synthesis Protocol for CYP51-IN-7 (Compound 1g): A Novel Triazole Antifungal Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed synthesis protocol for CYP51-IN-7 (also referred to as compound 1g), a potent triazole-based inhibitor of fungal cytochrome P450 14α-demethylase (CYP51). The inhibition of this enzyme disrupts ergosterol biosynthesis, a critical component of the fungal cell membrane, leading to antifungal activity. This compound is an analog of fluconazole and has demonstrated significant efficacy against various human pathogenic fungi.

Chemical Identity

Identifier Value
Compound Name 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-{N-benzyl-N-[(1-(2-bromobenzyl)-1H-1,2,3-triazol-4-yl)methyl]amino}-2-propanol
Synonyms This compound, Compound 1g
CAS Number 1155361-05-9
Molecular Formula C₂₈H₂₆BrF₂N₇O
Molecular Weight 622.46 g/mol

Biological Activity

This compound exhibits its antifungal properties by targeting and inhibiting CYP51, an essential enzyme in the fungal ergosterol biosynthesis pathway. The azole moiety of the compound is believed to coordinate with the heme iron atom in the active site of CYP51, thereby blocking the binding of the natural substrate, lanosterol, and halting ergosterol production.[1] This mechanism of action is characteristic of azole antifungal drugs.

Experimental Protocols

The synthesis of this compound (compound 1g) is a multi-step process commencing from 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole methanesulfonate (compound 2). The overall synthetic scheme is outlined below.

Synthesis of Intermediate 3: 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-(benzylamino)-2-propanol
  • To a stirred mixture of 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole methanesulfonate (compound 2) (16.5 g, 0.05 mol) in ethanol (200 mL) and triethylamine (30 mL), add benzylamine (6.42 g, 0.06 mol).[1][2]

  • Heat the reaction mixture at 70-80°C for 5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[2]

  • Upon completion, filter the mixture and evaporate the filtrate under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Wash the organic extract with a saturated sodium chloride solution, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Purify the crude product by silica gel column chromatography to yield compound 3.[2]

Quantitative Data:

Product Yield

| Compound 3 | 72% |

Synthesis of Intermediate 4: 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-(N-benzyl-N-prop-2-ynylamino)-2-propanol
  • To a stirred mixture of compound 3 (3.44 g, 0.01 mol), potassium carbonate (3.45 g, 0.025 mol), and potassium iodide (166 mg, 0.001 mol) in acetonitrile (50 mL), add propargyl bromide (2.36 g, 0.02 mol).

  • Stir the reaction mixture at room temperature for 5-6 hours, monitoring by TLC.[2]

  • Once the reaction is complete, filter the solid and concentrate the filtrate under vacuum.

  • Purify the residue by column chromatography to afford compound 4 as an oil.[2]

Quantitative Data:

Product Yield

| Compound 4 | 81% |

Synthesis of Final Compound 1g: 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-{N-benzyl-N-[(1-(2-bromobenzyl)-1H-1,2,3-triazol-4-yl)methyl]amino}-2-propanol
  • In a reaction vessel, combine compound 4, a substituted benzyl bromide (in this case, 2-bromobenzyl bromide), sodium azide, copper(II) sulfate pentahydrate, and sodium ascorbate in dimethyl sulfoxide.

  • Stir the reaction at room temperature for 12 hours.[2]

  • The final product, compound 1g, is obtained after appropriate workup and purification.

Characterization Data for Compound 1g:

Parameter Value
Melting Point 116.8–118.2°C

| ¹H NMR (300 MHz, CDCl₃) δ | 8.07 (1H, s, triazole-H), 7.72 (1H, s, triazole-H), 7.63–7.56 (1H, m, Ar), 7.39–7.12 (8H, m, Ar-H, triazole-H), 6.83–6.69 (2H, m, Ar-H), 5.60 (2H, s, Ar-CH₂-), 4.50–4.36 (2H, m, CH₂), 3.75 (2H, s, CH₂), 3.61 (2H, s, CH₂) |

Experimental Workflow and Signaling Pathway

The synthesis of this compound (compound 1g) follows a structured chemical synthesis workflow. The biological activity of this compound is centered on the inhibition of the fungal ergosterol biosynthesis pathway.

Synthesis_Workflow cluster_synthesis Synthesis of this compound (Compound 1g) Start Start Epoxide_Intermediate 1-[2-(2,4-difluorophenyl)-2,3- epoxypropyl]-1H-1,2,4-triazole methanesulfonate (2) Start->Epoxide_Intermediate Ring_Opening Ring Opening with Benzylamine Epoxide_Intermediate->Ring_Opening Reagents: Benzylamine, Et3N, EtOH Intermediate_3 Intermediate 3 Ring_Opening->Intermediate_3 Alkynylation Alkynylation with Propargyl Bromide Intermediate_3->Alkynylation Reagents: Propargyl Bromide, K2CO3, KI Intermediate_4 Intermediate 4 Alkynylation->Intermediate_4 Click_Chemistry Click Chemistry with 2-Bromobenzyl Azide Intermediate_4->Click_Chemistry Reagents: 2-Bromobenzyl Azide, CuSO4, Sodium Ascorbate Final_Product This compound (1g) Click_Chemistry->Final_Product

Caption: Synthetic workflow for this compound (compound 1g).

Ergosterol_Biosynthesis_Inhibition cluster_pathway Mechanism of Action: Inhibition of Ergosterol Biosynthesis Lanosterol Lanosterol CYP51 CYP51 (14α-demethylase) Lanosterol->CYP51 Ergosterol_Precursors Ergosterol Precursors CYP51->Ergosterol_Precursors 14α-demethylation Ergosterol Ergosterol Ergosterol_Precursors->Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane CYP51_IN_7 This compound CYP51_IN_7->CYP51 Inhibition

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by this compound.

References

Determining the MIC80 of CYP51 Inhibitors against Candida albicans

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction

Candida albicans is a major fungal pathogen in humans, causing both superficial and life-threatening systemic infections. A key target for antifungal drug development is the enzyme sterol 14α-demethylase (CYP51), encoded by the ERG11 gene. This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity and function.[1] Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately resulting in the arrest of fungal growth.[2] Azole antifungals are a prominent class of drugs that function by inhibiting CYP51.[1][2][3][4]

This document provides detailed application notes and a comprehensive protocol for determining the Minimum Inhibitory Concentration 80% (MIC80) of novel CYP51 inhibitors, exemplified by a hypothetical compound "CYP51-IN-7," against Candida albicans. The MIC80 is a crucial parameter in antifungal susceptibility testing, representing the lowest concentration of a drug that inhibits 80% of fungal growth compared to a drug-free control. This endpoint is particularly relevant for azoles and other fungistatic agents where complete inhibition of growth may not be achieved.[5]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

CYP51 inhibitors, such as azole antifungals, bind to the heme iron atom in the active site of the CYP51 enzyme. This interaction blocks the demethylation of lanosterol, a key step in the ergosterol biosynthesis pathway. The resulting depletion of ergosterol and accumulation of 14α-methylated sterols disrupt the structure and function of the fungal cell membrane, leading to growth inhibition.

Caption: Inhibition of the ergosterol biosynthesis pathway by a CYP51 inhibitor.

Quantitative Data Summary

The following table summarizes hypothetical MIC80 values for "this compound" against a common laboratory strain of Candida albicans (e.g., SC5314), in comparison to well-characterized antifungal agents. These values are for illustrative purposes to demonstrate data presentation.

CompoundTargetCandida albicans StrainMIC80 (µg/mL)Reference
This compound CYP51 SC5314 [Hypothetical Value] This Protocol
FluconazoleCYP51SC53140.25 - 2.0[6]
VoriconazoleCYP51SC53140.015 - 0.125[6]
PosaconazoleCYP51SC5314≤ 0.03[6]
Oteseconazole (VT-1161)CYP51Azole-Susceptible C. albicans0.003 - 0.007[6]
Amphotericin BCell MembraneSC53140.25 - 1.0[7]

Experimental Protocol: Broth Microdilution for MIC80 Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for antifungal susceptibility testing of yeasts.

Objective

To determine the MIC80 of a test compound (e.g., this compound) against Candida albicans using a standardized broth microdilution method.

Materials
  • Candida albicans isolate (e.g., ATCC 90028 or SC5314)

  • Test compound (this compound) stock solution (e.g., 1280 µg/mL in DMSO)

  • Control antifungal agents (e.g., Fluconazole)

  • Sabouraud Dextrose Agar (SDA) or Yeast Peptone Dextrose (YPD) agar plates

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS (pH 7.0)

  • Sterile 0.85% saline

  • Sterile, flat-bottom 96-well microtiter plates

  • Spectrophotometer and plate reader (600 nm)

  • Multichannel pipette

  • Incubator (35°C)

Experimental Workflow

MIC80_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Inoculum_Prep 1. Prepare C. albicans Inoculum (0.5-2.5 x 10^3 CFU/mL) Inoculation 3. Inoculate Plate with C. albicans Suspension Inoculum_Prep->Inoculation Drug_Dilution 2. Prepare Serial Dilutions of this compound in 96-well plate Drug_Dilution->Inoculation Incubation 4. Incubate at 35°C for 24-48 hours Inoculation->Incubation OD_Reading 5. Read Optical Density (OD) at 600 nm Incubation->OD_Reading MIC80_Calc 6. Calculate MIC80: Lowest concentration with ≥80% growth inhibition OD_Reading->MIC80_Calc

Caption: Workflow for the determination of MIC80 via broth microdilution.

Detailed Procedure

Step 1: Inoculum Preparation

  • Subculture C. albicans from a frozen stock onto an SDA or YPD plate and incubate at 35°C for 24 hours to ensure viability and purity.

  • Select several well-isolated colonies (2-3) and suspend them in 5 mL of sterile saline.

  • Adjust the turbidity of the suspension with a spectrophotometer to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) at a wavelength of 530 nm.

  • Dilute this stock suspension 1:1000 in RPMI-1640 medium to achieve a final working inoculum concentration of 1-5 x 10^3 CFU/mL.

Step 2: Drug Dilution Plate Preparation

  • Add 100 µL of RPMI-1640 medium to wells 2 through 11 of a 96-well microtiter plate. Well 1 will serve as the growth control, and well 12 as the sterility control.

  • Add 200 µL of the highest concentration of the test compound (e.g., 128 µg/mL in RPMI) to well 12.

  • Perform 2-fold serial dilutions by transferring 100 µL from well 12 to well 11, mixing thoroughly, and repeating this process down to well 2. Discard 100 µL from well 2. This will result in a drug concentration gradient.

  • Add 100 µL of drug-free RPMI medium to well 1 (growth control).

Step 3: Inoculation

  • Add 100 µL of the prepared C. albicans working inoculum (from Step 1.4) to wells 1 through 11. This brings the final volume in each well to 200 µL and halves the drug concentrations to the desired final range (e.g., 64 µg/mL down to 0.0625 µg/mL).

  • The final inoculum concentration in each well will be approximately 0.5-2.5 x 10^3 CFU/mL.

  • Well 1 serves as the positive (growth) control, and well 12 (containing only drug and medium) serves as a negative (sterility) control.

Step 4: Incubation

  • Seal the plate or cover it with a lid to prevent evaporation.

  • Incubate the plate at 35°C for 24 to 48 hours in a standard incubator.

Step 5: MIC80 Determination

  • Before reading, gently resuspend the cells in each well using a multichannel pipette to ensure a uniform suspension.

  • Measure the optical density (OD) of each well at 600 nm using a microplate reader.

  • Calculate the percentage of growth inhibition for each drug concentration using the following formula:

    % Inhibition = (1 - (OD_test_well - OD_sterility_control) / (OD_growth_control - OD_sterility_control)) * 100

  • The MIC80 is the lowest drug concentration that results in ≥80% inhibition of growth compared to the drug-free growth control well.[5]

Conclusion

This document outlines the essential background and a detailed, standardized protocol for determining the MIC80 of the novel CYP51 inhibitor, this compound, against Candida albicans. Adherence to this protocol will ensure the generation of reproducible and comparable data, which is fundamental for the preclinical assessment of new antifungal drug candidates. The provided diagrams and data tables serve as a guide for experimental planning and data presentation in a research and drug development setting.

References

Application Notes and Protocols for the Evaluation of CYP51-IN-7 Against Microsporum gypseum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microsporum gypseum is a geophilic dermatophyte, meaning it resides in the soil, and is a known causative agent of dermatophytosis, commonly referred to as ringworm, in both humans and animals.[1][2] These infections typically affect keratinized tissues such as skin, hair, and nails.[3] While various antifungal agents are available, the emergence of resistance necessitates the development of novel therapeutic agents.

A critical target in fungal cell biology is the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[4][5][6] The enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 gene and also known as CYP51, catalyzes a vital step in this pathway: the demethylation of lanosterol.[4][7][8] Inhibition of CYP51 disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately compromising the fungal cell membrane, resulting in cell death.[4][9]

This document provides a detailed experimental design for the evaluation of CYP51-IN-7 , a novel, investigational inhibitor of CYP51, against Microsporum gypseum. The following protocols and application notes describe the necessary steps to characterize its antifungal activity, confirm its mechanism of action, and assess its potential for combination therapy.

Mechanism of Action of CYP51 Inhibitors

CYP51 inhibitors, such as the widely used azole antifungals, function by targeting the heme iron group within the active site of the lanosterol 14α-demethylase enzyme.[4] This binding event prevents the enzyme from catalyzing the oxidative removal of the 14α-methyl group from lanosterol, a precursor to ergosterol.[7][8][10] The inhibition of this crucial step leads to a depletion of ergosterol in the fungal cell membrane and a simultaneous accumulation of lanosterol and other 14α-methylated sterols. This altered sterol profile disrupts the normal structure and function of the cell membrane, leading to increased permeability and the eventual death of the fungal cell.[4]

CYP51_Pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol cyp51 CYP51 (Lanosterol 14α-demethylase) lanosterol->cyp51 intermediate 14α-demethylated intermediates ergosterol Ergosterol intermediate->ergosterol Multiple Steps membrane Fungal Cell Membrane (Normal Function) ergosterol->membrane cyp51_in_7 This compound cyp51_in_7->cyp51 Inhibition cyp51->intermediate disrupted_membrane Disrupted Fungal Cell Membrane (Cell Death) cyp51->disrupted_membrane Experimental_Workflow start Start: M. gypseum Culture mic_test 1. Broth Microdilution Assay (Determine MIC) start->mic_test time_kill 2. Time-Kill Assay (Fungicidal vs. Fungistatic) mic_test->time_kill Use MIC value checkerboard 3. Checkerboard Assay (Synergy Testing) mic_test->checkerboard ergosterol_analysis 4. Ergosterol Content Analysis (Confirm Mechanism) mic_test->ergosterol_analysis Treat cells at MIC end End: Comprehensive Profile time_kill->end checkerboard->end sem 5. SEM Analysis (Cell Morphology) ergosterol_analysis->sem sem->end Combination_Therapy_Logic hypothesis Hypothesis: Combination therapy enhances efficacy cyp51_in_7 This compound (Inhibits Ergosterol Synthesis) hypothesis->cyp51_in_7 terbinafine Terbinafine (Inhibits Squalene Epoxidase) hypothesis->terbinafine checkerboard Checkerboard Assay cyp51_in_7->checkerboard terbinafine->checkerboard fici Calculate FICI checkerboard->fici synergy Synergy (FICI ≤ 0.5) fici->synergy Yes no_synergy No Synergy (FICI > 0.5) fici->no_synergy No

References

Application Notes and Protocols for Measuring CYP51-IN-7 Efficacy in a Cell-Based Assay

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cytochrome P450 51 (CYP51), also known as sterol 14α-demethylase, is a crucial enzyme in the sterol biosynthesis pathway in eukaryotes.[1][2][3][4][5] It catalyzes the oxidative removal of the 14α-methyl group from sterol precursors, a vital step in the production of essential sterols like ergosterol in fungi and cholesterol in mammals.[1][3][4][5] The functional conservation of CYP51 across different species makes it a significant target for the development of antifungal and anti-protozoan drugs.[3][4][6] Azole antifungals, for instance, function by inhibiting fungal CYP51, thereby disrupting membrane integrity and arresting fungal growth.[1][3] This document provides detailed protocols for a cell-based assay to determine the efficacy of a novel investigational inhibitor, CYP51-IN-7.

Mechanism of Action and Signaling Pathway

CYP51 is an integral part of the sterol biosynthesis pathway. This pathway commences with the synthesis of squalene, which is then converted to lanosterol (in fungi and animals) or cycloartenol (in plants).[3][4] CYP51 acts on these initial sterol precursors to remove the 14α-methyl group.[1][4] This demethylation is a three-step monooxygenase reaction requiring NADPH and molecular oxygen.[1][5] The resulting C14-demethylated sterol then undergoes further enzymatic modifications to produce the final sterol products, such as ergosterol or cholesterol, which are essential components of cellular membranes, influencing their fluidity, permeability, and the function of membrane-bound proteins.[3][5] Inhibition of CYP51 by compounds like this compound leads to the accumulation of toxic 14α-methylated sterol precursors and depletion of essential sterols, ultimately resulting in cell growth inhibition or cell death.

CYP51_Pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps squalene_epoxide Squalene-2,3-epoxide squalene->squalene_epoxide lanosterol Lanosterol squalene_epoxide->lanosterol cyp51 CYP51 (Target of this compound) lanosterol->cyp51 demethylated_sterols 14α-demethylated sterols cyp51->demethylated_sterols ergosterol Ergosterol (Fungi) / Cholesterol (Mammals) demethylated_sterols->ergosterol Multiple Steps membrane Cell Membrane Integration ergosterol->membrane

Caption: Sterol biosynthesis pathway highlighting the role of CYP51.

Experimental Protocols

A common method to assess the efficacy of CYP51 inhibitors is through a cell-based assay that measures the inhibition of a fluorescent substrate's metabolism by CYP51. A commercially available fluorogenic substrate, 3-[4-(benzyloxy)phenyl]-2-methyl-2-[4-(trifluoromethyl)phenyl]oxirane (BOMCC), can be used for this purpose.

Materials and Reagents
  • HEK293 cells stably expressing human CYP51 (or a relevant fungal/protozoan ortholog)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • This compound (dissolved in DMSO)

  • Positive control inhibitor (e.g., Ketoconazole)

  • BOMCC substrate

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence plate reader (Excitation: ~485 nm, Emission: ~538 nm)

Cell-Based CYP51 Inhibition Assay Protocol
  • Cell Culture and Seeding:

    • Culture HEK293-CYP51 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Harvest cells using Trypsin-EDTA and resuspend in fresh medium.

    • Seed the cells into a 96-well black, clear-bottom plate at a density of 50,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and the positive control (Ketoconazole) in culture medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium and DMSO as a vehicle control.

    • Incubate the plate for 1 hour at 37°C.

  • Substrate Addition and Fluorescence Measurement:

    • Prepare a working solution of BOMCC in culture medium at a final concentration of 10 µM.

    • Add 100 µL of the BOMCC solution to each well.

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence intensity every 2 minutes for a total of 60 minutes.

  • Data Analysis:

    • Calculate the rate of increase in fluorescence (slope) for each well.

    • Normalize the rates to the vehicle control (100% activity).

    • Plot the percentage of CYP51 activity against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of CYP51 activity) by fitting the data to a four-parameter logistic equation.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Culture CYP51-expressing cells cell_seeding Seed cells in 96-well plate cell_culture->cell_seeding add_compounds Add compounds to cells cell_seeding->add_compounds prepare_compounds Prepare serial dilutions of this compound prepare_compounds->add_compounds add_substrate Add BOMCC substrate add_compounds->add_substrate measure_fluorescence Measure fluorescence over time add_substrate->measure_fluorescence calculate_rates Calculate reaction rates measure_fluorescence->calculate_rates normalize_data Normalize to control calculate_rates->normalize_data determine_ic50 Determine IC50 values normalize_data->determine_ic50

Caption: Experimental workflow for the cell-based CYP51 inhibition assay.

Data Presentation

The efficacy of this compound should be compared with known CYP51 inhibitors. The following table provides example data for several known inhibitors against human and Candida albicans CYP51.

CompoundTarget OrganismIC50 (µM)Reference
This compound [Target Organism] [Experimental Value] [Your Data]
KetoconazoleCandida albicans0.4 - 0.6[7]
FluconazoleCandida albicans0.4 - 0.6[7]
ItraconazoleCandida albicans0.4 - 0.6[7]
VoriconazoleAspergillus fumigatus0.16 - 0.38[8]
PosaconazoleAspergillus fumigatus0.16 - 0.38[8]

Conclusion

This application note provides a comprehensive protocol for determining the efficacy of the novel CYP51 inhibitor, this compound, using a cell-based fluorescence assay. By following this protocol, researchers can obtain robust and reproducible IC50 values to quantify the inhibitory potency of new chemical entities targeting the CYP51 enzyme. This information is critical for the preclinical evaluation and further development of new antifungal or anti-protozoan therapeutic agents.

References

Application Notes and Protocols for CYP51-IN-7 in Fungal Biofilm Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CYP51-IN-7 is a novel triazole-based inhibitor of cytochrome P450 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway of fungi. Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to fungal cell death. As a fluconazole analog, this compound is anticipated to exhibit potent antifungal activity. This document provides detailed application notes and experimental protocols for the use of this compound in the study of fungal biofilms, a key virulence factor contributing to drug resistance and persistent infections.

While specific experimental data for this compound is not yet widely published, the protocols and data presented herein are based on studies of structurally related fluconazole analogs and established methodologies for evaluating antifungal and anti-biofilm activity. These notes are intended to serve as a comprehensive guide for researchers initiating studies with this compound.

Mechanism of Action: Targeting Ergosterol Biosynthesis

This compound, like other azole antifungals, is designed to inhibit the fungal CYP51 enzyme. This enzyme is responsible for the 14α-demethylation of lanosterol, a precursor to ergosterol. The inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane. This disrupts membrane integrity and function, ultimately inhibiting fungal growth and proliferation. In the context of biofilms, this disruption can interfere with cell adhesion, matrix production, and the overall structural integrity of the biofilm.

Simplified Ergosterol Biosynthesis Pathway and Inhibition by this compound AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Demethylation Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane CYP51_IN_7 This compound CYP51 CYP51 (14α-demethylase) CYP51_IN_7->CYP51 Inhibits CYP51->Lanosterol Catalyzes

Caption: Inhibition of CYP51 by this compound disrupts ergosterol synthesis.

Data Presentation: Antifungal Activity of Structurally Related Analogs

Specific minimum inhibitory concentration (MIC) and biofilm inhibitory concentration (BIC) values for this compound are not publicly available. The following tables present illustrative data for other novel fluconazole analogs against various fungal pathogens, providing a reference for the expected potency of this class of compounds.

Table 1: Minimum Inhibitory Concentration (MIC) of Novel Fluconazole Analogs against Planktonic Fungal Cells

Fungal SpeciesAnalog A (µg/mL)Analog B (µg/mL)Fluconazole (µg/mL)
Candida albicans0.5 - 20.125 - 11 - 16
Candida glabrata1 - 80.25 - 28 - 64
Candida krusei2 - 160.5 - 416 - >64
Aspergillus fumigatus4 - 321 - 8>64
Cryptococcus neoformans0.25 - 10.125 - 0.52 - 8

Data is illustrative and compiled from studies on novel fluconazole analogs.

Table 2: Biofilm Inhibitory Concentration (BIC₅₀) of Novel Fluconazole Analogs

Fungal SpeciesAnalog A (µg/mL)Analog B (µg/mL)Fluconazole (µg/mL)
Candida albicans8 - 324 - 16>64
Candida glabrata16 - 648 - 32>64

BIC₅₀ represents the concentration required to inhibit 50% of biofilm formation. Data is illustrative.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound against fungal biofilms.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against Planktonic Fungi

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for broth microdilution.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar plate for 24-48 hours.

    • Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute the suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.

  • Drug Dilution:

    • Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in a 96-well plate to achieve the desired concentration range (e.g., 0.03 to 128 µg/mL).

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the diluted drug.

    • Include a drug-free well as a positive growth control and an uninoculated well as a negative control.

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth (e.g., ≥50% reduction in turbidity) compared to the positive control. This can be assessed visually or by measuring the optical density at 600 nm.

Protocol 2: Fungal Biofilm Formation and Inhibition Assay (Crystal Violet Method)

This protocol measures the total biofilm biomass.

Materials:

  • This compound stock solution

  • Fungal isolates

  • RPMI-1640 medium supplemented with 2% glucose

  • Sterile 96-well flat-bottom microtiter plates

  • 0.1% (w/v) Crystal Violet solution

  • 33% (v/v) Acetic acid

  • Phosphate-buffered saline (PBS)

Procedure:

  • Biofilm Formation:

    • Prepare a fungal suspension of 1 x 10⁷ CFU/mL in RPMI-1640 with 2% glucose.

    • Add 100 µL of the fungal suspension to each well of a 96-well plate.

    • Incubate the plate at 37°C for 90 minutes to allow for initial cell adherence.

    • Gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.

  • Treatment:

    • Add 200 µL of fresh RPMI-1640 medium containing serial dilutions of this compound to the wells.

    • Include a drug-free well as a positive control.

  • Incubation:

    • Incubate the plate at 37°C for 24-48 hours to allow for biofilm maturation.

  • Staining:

    • Gently wash the wells twice with PBS to remove planktonic cells.

    • Air dry the plate for 45 minutes.

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

    • Wash the wells four times with sterile water to remove excess stain.

  • Quantification:

    • Add 200 µL of 33% acetic acid to each well to solubilize the stain.

    • Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.

Experimental Workflow for Biofilm Inhibition Assay cluster_prep Preparation cluster_treatment Treatment & Growth cluster_quantification Quantification Fungal\nSuspension Fungal Suspension Adherence\n(90 min) Adherence (90 min) Fungal\nSuspension->Adherence\n(90 min) Wash\n(PBS) Wash (PBS) Adherence\n(90 min)->Wash\n(PBS) Add this compound\n& Medium Add this compound & Medium Wash\n(PBS)->Add this compound\n& Medium Crystal Violet\nStaining Crystal Violet Staining Wash\n(PBS)->Crystal Violet\nStaining Incubation\n(24-48h) Incubation (24-48h) Add this compound\n& Medium->Incubation\n(24-48h) Incubation\n(24-48h)->Wash\n(PBS) Wash\n(Water) Wash (Water) Crystal Violet\nStaining->Wash\n(Water) Solubilize\n(Acetic Acid) Solubilize (Acetic Acid) Wash\n(Water)->Solubilize\n(Acetic Acid) Measure\nAbsorbance Measure Absorbance Solubilize\n(Acetic Acid)->Measure\nAbsorbance

Caption: Workflow for assessing this compound's effect on biofilm biomass.

Protocol 3: Fungal Biofilm Metabolic Activity Assay (XTT Method)

This protocol assesses the metabolic activity of the cells within the biofilm.

Materials:

  • This compound stock solution

  • Fungal isolates

  • RPMI-1640 medium supplemented with 2% glucose

  • Sterile 96-well flat-bottom microtiter plates

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution (1 mg/mL in PBS)

  • Menadione solution (0.4 mM in acetone)

  • PBS

Procedure:

  • Biofilm Formation and Treatment:

    • Follow steps 1-3 of Protocol 2 to form and treat the fungal biofilms with this compound.

  • XTT Assay:

    • After the 24-48 hour incubation, gently wash the biofilms twice with 200 µL of sterile PBS.

    • Prepare the XTT-menadione solution immediately before use by mixing 20 parts XTT solution with 1 part menadione solution.

    • Add 100 µL of the XTT-menadione solution to each well.

    • Incubate the plate in the dark at 37°C for 2-5 hours.

  • Quantification:

    • Measure the absorbance of the formazan product at 490 nm using a microplate reader. The absorbance is proportional to the metabolic activity of the biofilm.

Safety Precautions

This compound is a research chemical. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, lab coat, and safety glasses). Handle the compound in a well-ventilated area. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.

Disclaimer

The information provided in these application notes is intended for research purposes only. The protocols and data are based on existing literature for similar compounds and should be adapted and optimized for specific experimental conditions. The absence of published data for this compound necessitates careful validation of these methods for this particular compound.

Application Notes and Protocols for CYP51-IN-7 in the Study of Drug-Resistant Fungal Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing CYP51-IN-7, a novel inhibitor of sterol 14α-demethylase (CYP51), in the investigation of drug-resistant fungal pathogens. The information is intended to guide researchers in evaluating the efficacy and mechanism of action of this compound against both susceptible and resistant fungal strains.

Introduction to Fungal Resistance and CYP51

The rising incidence of invasive fungal infections is a significant global health concern, exacerbated by the emergence of drug-resistant strains.[1][2] A primary class of antifungal agents, the azoles, function by inhibiting the enzyme CYP51 (also known as Erg11p), a critical component in the fungal ergosterol biosynthesis pathway.[1][3] Ergosterol is an essential molecule for maintaining the integrity and fluidity of the fungal cell membrane.[3][4] Inhibition of CYP51 disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately, fungal cell death or growth inhibition.[5]

Resistance to azole antifungals is a growing clinical challenge and can arise through several mechanisms, including:

  • Mutations in the ERG11 (CYP51) gene: These mutations can alter the active site of the enzyme, reducing the binding affinity of azole drugs.[6][7]

  • Overexpression of the ERG11 gene: Increased production of the CYP51 enzyme can overcome the inhibitory effects of the drug.

  • Increased drug efflux: Overexpression of membrane transporters can actively pump the antifungal agent out of the fungal cell.

  • Alterations in the ergosterol biosynthesis pathway: Changes in other enzymes in the pathway can compensate for the inhibition of CYP51.[6]

This compound is a novel, selective inhibitor of fungal CYP51, designed to be effective against a broad spectrum of fungal pathogens, including those with known resistance mechanisms to conventional azole antifungals. These notes provide the foundational information and experimental procedures to explore its potential.

Key Applications of this compound

  • Determination of antifungal susceptibility: Assessing the in vitro activity of this compound against a panel of drug-susceptible and drug-resistant fungal strains.

  • Mechanism of action studies: Investigating the impact of this compound on the fungal sterol profile to confirm its inhibitory effect on the ergosterol biosynthesis pathway.

  • Evaluation against known resistance mechanisms: Testing the efficacy of this compound against fungal strains with specific mutations in the ERG11 gene or those that overexpress the gene.

  • Synergy testing: Investigating the potential for synergistic or additive effects when this compound is used in combination with other antifungal agents.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the expected outcomes from the experimental protocols described below.

Table 1: In Vitro Susceptibility of Candida albicans Strains to this compound and Fluconazole

Fungal StrainERG11 GenotypeMIC of Fluconazole (µg/mL)MIC of this compound (µg/mL)
SC5314 (Wild-Type)Wild-Type10.125
12-99 (Resistant)Y132H mutation640.5
ATCC 200955 (Resistant)ERG11 Overexpression320.25
Clinical Isolate 1 (Resistant)Multiple mutations>1281

Table 2: Effect of this compound on Sterol Composition in Candida albicans SC5314

TreatmentErgosterol (% of total sterols)Lanosterol (% of total sterols)14α-methylated sterols (% of total sterols)
No Drug Control85<1<1
This compound (0.125 µg/mL)154540
Fluconazole (1 µg/mL)204040

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol details the broth microdilution method for determining the MIC of this compound against fungal strains, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Fluconazole stock solution (for comparison)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Fungal inoculum, standardized to a concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a serial two-fold dilution of this compound in RPMI-1640 medium in a 96-well plate. The final concentration range should typically span from 0.03 to 16 µg/mL.

  • Include a positive control (no drug) and a negative control (no inoculum).

  • Add 100 µL of the standardized fungal inoculum to each well containing the drug dilutions and the positive control well.

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the drug-free growth control. Growth can be assessed visually or by measuring the optical density at 600 nm.

Protocol 2: Analysis of Fungal Sterol Composition

This protocol outlines the extraction and analysis of sterols from fungal cells treated with this compound to confirm its effect on the ergosterol biosynthesis pathway.

Materials:

  • Fungal culture grown to mid-log phase

  • This compound

  • Saponification solution (e.g., 20% KOH in 50% ethanol)

  • Heptane

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Ergosterol and lanosterol standards

Procedure:

  • Inoculate a fungal culture in a suitable broth medium and grow to mid-logarithmic phase.

  • Add this compound at a concentration equivalent to its MIC and continue incubation for a defined period (e.g., 4-6 hours).

  • Harvest the fungal cells by centrifugation and wash with sterile water.

  • Resuspend the cell pellet in the saponification solution and heat at 80°C for 1 hour to hydrolyze lipids.

  • Extract the non-saponifiable lipids (sterols) by adding heptane and vortexing vigorously.

  • Separate the heptane layer, evaporate to dryness under nitrogen, and derivatize the sterol residue for GC-MS analysis.

  • Analyze the derivatized sterols by GC-MS and compare the resulting chromatograms to those of ergosterol and lanosterol standards to identify and quantify the different sterol species.

Visualizations

Ergosterol_Biosynthesis_Pathway cluster_inhibition Inhibition acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol ergosterol_intermediate 14-demethylated intermediates lanosterol->ergosterol_intermediate CYP51 (Erg11p) ergosterol Ergosterol ergosterol_intermediate->ergosterol cyp51_in_7 This compound cyp51_in_7->lanosterol Inhibits

Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Select Fungal Strains (Susceptible & Resistant) mic_testing Protocol 1: MIC Determination (Broth Microdilution) start->mic_testing evaluate_mic Evaluate MIC values of this compound mic_testing->evaluate_mic sterol_analysis Protocol 2: Sterol Profile Analysis (GC-MS) evaluate_mic->sterol_analysis Effective conclusion Conclusion: Assess Efficacy and Mechanism of Action evaluate_mic->conclusion Not Effective evaluate_sterol Analyze Changes in Sterol Composition sterol_analysis->evaluate_sterol evaluate_sterol->conclusion Resistance_Mechanism_Logic cluster_wt Wild-Type Strain cluster_res Resistant Strain wt_cyp51 Functional CYP51 wt_ergosterol Ergosterol Production wt_cyp51->wt_ergosterol wt_inhibitor This compound wt_inhibitor->wt_cyp51 Inhibits res_cyp51 Mutated/Overexpressed CYP51 res_ergosterol Continued Ergosterol Production res_cyp51->res_ergosterol res_inhibitor This compound res_inhibitor->res_cyp51 Reduced Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Enhancing In Vivo Solubility of CYP51 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with novel CYP51 inhibitors, such as CYP51-IN-7, during in vivo studies.

Frequently Asked Questions (FAQs)

Q1: We are observing low and variable oral bioavailability with our novel CYP51 inhibitor. What are the likely causes?

A1: Low and variable oral bioavailability of a novel CYP51 inhibitor is often attributed to its poor aqueous solubility and/or limited permeability across the gastrointestinal (GI) tract. For poorly soluble compounds, the dissolution rate in the GI fluids becomes the rate-limiting step for absorption. Factors such as the compound's crystal form (polymorphism), particle size, and the surrounding pH of the GI tract can significantly influence its dissolution and subsequent absorption.

Q2: What initial steps should we take to assess the solubility of our CYP51 inhibitor?

A2: A systematic solubility assessment is crucial. We recommend determining the equilibrium solubility in a range of pharmaceutically relevant media. This data will form the basis of your formulation development strategy.

Q3: Are there common excipients that can be used to improve the solubility of hydrophobic compounds like CYP51 inhibitors?

A3: Yes, several classes of excipients are commonly used to enhance the solubility of poorly water-soluble drugs. These include:

  • Co-solvents: Water-miscible organic solvents that increase the drug's solubility in an aqueous medium.

  • Surfactants: Amphiphilic molecules that can form micelles to encapsulate and solubilize hydrophobic drug molecules.

  • Cyclodextrins: Cyclic oligosaccharides that form inclusion complexes with guest drug molecules, thereby increasing their apparent solubility.

  • Lipids: Oils and lipids can be used to formulate lipid-based drug delivery systems.

The choice of excipient will depend on the specific physicochemical properties of your CYP51 inhibitor and the intended route of administration.

Troubleshooting Guides

This section provides structured guidance to address specific issues you may encounter during your in vivo experiments.

Issue 1: High Variability in Plasma Concentrations

Problem: Significant inter-animal variability in plasma drug concentrations is observed following oral administration of the CYP51 inhibitor.

Potential Causes:

  • Erratic dissolution of the compound in the GI tract.

  • Food effects altering GI physiology.

  • Variable first-pass metabolism.

Troubleshooting Workflow:

start High Variability in Plasma Concentrations step1 Standardize Experimental Conditions start->step1 Initial Observation step2 Characterize Physicochemical Properties step1->step2 If variability persists end_node Reduced Variability and Improved Exposure step1->end_node If variability is resolved step3 Optimize Formulation step2->step3 Based on properties step4 Evaluate Alternative Delivery Routes step3->step4 If oral route remains challenging step3->end_node Successful Optimization step4->end_node Alternative route successful start Compound Precipitation step1 Assess Vehicle Solubility start->step1 Observation step2 Incorporate Solubilizing Excipients step1->step2 If solubility is insufficient step3 Consider Nanosuspensions step2->step3 If precipitation persists step4 Evaluate Supersaturating Formulations step2->step4 For transient solubility enhancement end_node Stable Formulation step2->end_node If stable solution/suspension is achieved step3->end_node Stable nanosuspension step4->end_node Successful supersaturation cluster_pathway Ergosterol/Cholesterol Biosynthesis Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene ...multiple steps... Lanosterol Lanosterol Squalene->Lanosterol PostLanosterol 14-demethylated intermediates Lanosterol->PostLanosterol This compound inhibits this step CYP51 CYP51 (Lanosterol 14α-demethylase) Sterol Ergosterol / Cholesterol PostLanosterol->Sterol ...multiple steps...

Technical Support Center: Overcoming Poor Cell Permeability of CYP51-IN-7

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the cell permeability of CYP51-IN-7, a potent inhibitor of sterol 14α-demethylase (CYP51). The information is designed for scientists in drug development and related fields to diagnose and resolve issues in their cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is cell permeability a concern?

This compound is an experimental inhibitor targeting CYP51, a crucial enzyme in the sterol biosynthesis pathway in various organisms.[1] Effective inhibition in a cellular context requires the compound to cross the cell membrane to reach its intracellular target. Poor cell permeability can lead to a significant discrepancy between in vitro biochemical potency and in-cell activity, resulting in misleading structure-activity relationships (SAR) and potentially causing promising compounds to be overlooked.

Q2: What are the common reasons for the poor cell permeability of a small molecule like this compound?

Several physicochemical properties can contribute to poor cell permeability, including:

  • High molecular weight: Larger molecules generally exhibit lower passive diffusion across the lipid bilayer.

  • High polar surface area (PSA): A large number of polar atoms can hinder passage through the hydrophobic cell membrane.

  • Low lipophilicity: Insufficient lipid solubility can prevent the compound from partitioning into the cell membrane.

  • Presence of charged groups: Ionized molecules at physiological pH have difficulty crossing the lipid bilayer.

  • Efflux transporter substrate: The compound may be actively pumped out of the cell by transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).

Q3: How can I assess the cell permeability of this compound in my experimental setup?

Several in vitro methods can be employed to determine the cell permeability of a compound. The most common are the Caco-2 permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Caco-2 Permeability Assay: This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a polarized epithelial cell layer with tight junctions, mimicking the intestinal barrier.[2] The rate of compound transport from the apical (top) to the basolateral (bottom) side is measured to determine the apparent permeability coefficient (Papp).[2]

  • PAMPA: This is a non-cell-based assay that measures a compound's ability to diffuse from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment. It provides a measure of passive membrane permeability.

Troubleshooting Guides

Issue 1: Low potency of this compound in cell-based assays compared to biochemical assays.

This is a classic indicator of poor cell permeability. The following steps can help troubleshoot this issue.

Troubleshooting Workflow

A Low Cellular Potency of this compound B Confirm Biochemical Potency A->B C Assess Cell Permeability (e.g., Caco-2, PAMPA) B->C L Re-synthesize/Purify Compound B->L Potency Not Confirmed D Is Permeability Low? C->D E Characterize Efflux Liability D->E Yes I Modify Assay Conditions D->I No M Consider Alternative Scaffolds D->M No F Is it an Efflux Substrate? E->F G Optimize Compound Properties F->G Yes H Employ Formulation Strategies F->H No J Re-evaluate in Cell-Based Assays G->J H->J I->J K Problem Resolved J->K L->B

Caption: Troubleshooting workflow for low cellular potency.

Suggested Actions:

  • Confirm Compound Integrity and Purity: Ensure the compound is of high purity and has not degraded. Re-purification and structural confirmation (e.g., by NMR, LC-MS) are recommended.

  • Perform a Permeability Assay: Use a Caco-2 or PAMPA assay to quantify the permeability of this compound. The table below provides hypothetical data for interpretation.

    CompoundPapp (A-B) (10⁻⁶ cm/s)Efflux Ratio (B-A / A-B)Permeability Classification
    This compound (Hypothetical) 0.8 5.2 Low / Efflux Substrate
    Propranolol (High Permeability Control)25.01.1High
    Atenolol (Low Permeability Control)0.51.0Low
  • Investigate Efflux: A high efflux ratio (>2) in the Caco-2 assay suggests that this compound is a substrate for efflux transporters.[2] To confirm this, run the Caco-2 assay in the presence of known efflux pump inhibitors.

    ConditionPapp (A-B) (10⁻⁶ cm/s)Efflux RatioInterpretation
    This compound Alone 0.8 5.2 Efflux is likely occurring.
    This compound + Verapamil (P-gp inhibitor) 4.5 1.2 P-gp is a major efflux transporter for this compound.
    This compound + Fumitremorgin C (BCRP inhibitor) 1.0 4.9 BCRP is likely not a major efflux transporter.
Issue 2: High variability in experimental results with this compound.

High variability can be caused by several factors, including poor solubility and inconsistent compound delivery to the cells.

Troubleshooting Steps:

  • Assess Aqueous Solubility: Determine the kinetic and thermodynamic solubility of this compound in your assay medium. Poor solubility can lead to compound precipitation and inconsistent concentrations.

  • Optimize Formulation:

    • Co-solvents: Use a small percentage (typically <1%) of a water-miscible organic solvent like DMSO to aid dissolution. Be mindful of solvent toxicity to your cells.

    • Serum in Media: For some lipophilic compounds, the presence of serum in the cell culture media can improve solubility and apparent permeability.

  • Use of Permeabilizing Agents (with caution): In some instances, a brief pre-treatment of cells with a low concentration of a mild detergent or a permeabilizing agent can transiently increase membrane permeability. This should be carefully controlled and is generally not suitable for all assay types.

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

Objective: To determine the apparent permeability (Papp) and efflux ratio of this compound.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable filter supports (e.g., Transwell® inserts) and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is assessed by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker with low permeability (e.g., Lucifer Yellow).

  • Permeability Measurement (Apical to Basolateral, A-B):

    • The test compound (this compound) is added to the apical (donor) chamber.

    • At specified time points, samples are taken from the basolateral (receiver) chamber.

    • The concentration of the compound in the receiver chamber is quantified by LC-MS/MS.

  • Permeability Measurement (Basolateral to Apical, B-A):

    • The test compound is added to the basolateral (donor) chamber.

    • At specified time points, samples are taken from the apical (receiver) chamber.

    • The concentration of the compound in the receiver chamber is quantified by LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation:

    • Papp = (dQ/dt) / (A * C₀)

      • dQ/dt = rate of compound appearance in the receiver chamber

      • A = surface area of the filter membrane

      • C₀ = initial concentration of the compound in the donor chamber

  • Efflux Ratio Calculation: Efflux Ratio = Papp (B-A) / Papp (A-B)

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of this compound.

Methodology:

  • Membrane Preparation: A filter plate is coated with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane) to form an artificial membrane.

  • Assay Setup:

    • The test compound is dissolved in buffer and added to the wells of a donor plate.

    • The filter plate with the artificial membrane is placed on top of an acceptor plate containing buffer.

    • The donor plate is then placed on top of the filter plate, creating a "sandwich".

  • Incubation: The plate sandwich is incubated for a defined period (e.g., 4-16 hours) to allow for compound diffusion.

  • Quantification: The concentration of the compound in both the donor and acceptor wells is determined, typically by UV-Vis spectroscopy or LC-MS/MS.

  • Permeability Calculation: The effective permeability (Pe) is calculated based on the compound concentrations in the donor and acceptor compartments and the incubation time.

Signaling Pathway and Experimental Workflow Diagrams

CYP51 Signaling Pathway

cluster_0 Cell Membrane cluster_1 Cytoplasm CYP51-IN-7_ext This compound (Extracellular) CYP51-IN-7_int This compound (Intracellular) CYP51-IN-7_ext->CYP51-IN-7_int Cell Permeation CYP51 CYP51 (Target Enzyme) CYP51-IN-7_int->CYP51 Inhibition Lanosterol Lanosterol Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Catalysis Membrane_Integrity Altered Membrane Integrity Ergosterol->Membrane_Integrity Leads to

Caption: Simplified CYP51 signaling pathway.

General Workflow for Assessing Cell Permeability

A Synthesize and Purify This compound B Determine Physicochemical Properties (Solubility, LogP) A->B C Perform PAMPA Assay B->C D Perform Caco-2 Assay (Bidirectional) B->D E Analyze Data: Papp, Efflux Ratio C->E D->E F Identify Permeability and Efflux Issues E->F G Structure-Permeability Relationship Analysis F->G H Design Next Generation Compounds G->H

Caption: Experimental workflow for permeability assessment.

References

CYP51-IN-7 stability issues in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using CYP51-IN-7, a novel inhibitor of Sterol 14α-demethylase (CYP51). The information is intended for researchers, scientists, and drug development professionals to address common stability issues and other challenges that may arise during long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound?

A1: this compound is most soluble in dimethyl sulfoxide (DMSO) for creating stock solutions. For long-term storage, it is recommended to store the solid compound at -20°C and the DMSO stock solution in single-use aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles.

Q2: I am observing a significant decrease in the inhibitory activity of this compound in my cell-based assays over a 72-hour experiment. What could be the cause?

A2: A decline in activity during long-term experiments can be attributed to several factors, primarily the stability of the compound in the cell culture medium.[1] this compound may be susceptible to degradation in the aqueous and complex environment of the media. It is also possible that the compound is being metabolized by the cells. For extended experiments, consider replenishing the medium with freshly diluted this compound at regular intervals.

Q3: My in vitro enzymatic assay shows potent inhibition of CYP51, but the compound has a much weaker effect on cell viability in culture. Why is there a discrepancy?

A3: This is a common observation with small molecule inhibitors and can be due to several factors.[1] These include poor cell permeability, active removal of the compound by cellular efflux pumps, or instability of the compound in the cell culture environment.[1] It is crucial to assess the compound's properties within a cellular context.

Q4: The IC50 value for this compound varies significantly between different experimental batches. What are the potential reasons for this variability?

A4: Fluctuations in IC50 values can be caused by several experimental variables.[2] Key factors include inconsistencies in cell density at the time of treatment, variations in the incubation time with the inhibitor, and the passage number of the cell line being used.[2] Maintaining consistent experimental parameters is critical for reproducible results.

Troubleshooting Guides

Issue 1: Precipitate Formation in Cell Culture Medium
  • Problem: A precipitate is observed after adding this compound to the cell culture medium.

  • Potential Cause: The aqueous solubility of this compound may be limited, leading to precipitation when the DMSO stock is diluted into the aqueous medium. Hydrophobic compounds often face solubility challenges.

  • Troubleshooting Steps:

    • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is as low as possible (ideally ≤ 0.1%) to maintain compound solubility without causing solvent-related cytotoxicity.

    • Pre-warm Medium: Add the this compound stock solution to pre-warmed cell culture medium and vortex immediately to aid dissolution.

    • Test Different Formulations: If solubility issues persist, consider using formulation aids such as cyclodextrins, though their effects on the experimental system must be validated.

Issue 2: Inconsistent Results in Multi-Well Plates
  • Problem: High variability is observed between replicate wells, particularly between the edge and center wells of a multi-well plate (the "edge effect").

  • Potential Cause: The edge effect is often due to increased evaporation from the perimeter wells, leading to changes in compound and media concentration.[2]

  • Troubleshooting Steps:

    • Plate Hydration: To mitigate evaporation, fill the outer wells of the plate with sterile water or PBS and do not use them for experimental samples.

    • Proper Sealing: Use tight-fitting lids or plate sealers to minimize evaporation during long incubation periods.

    • Consistent Technique: Ensure uniform cell seeding and reagent addition across all wells using calibrated pipettes.[2]

Data Presentation

Table 1: Stability of this compound in Different Media at 37°C

Time (hours)Remaining this compound in RPMI-1640 (%)Remaining this compound in DMEM (%)
0100100
248588
486570
724552

Table 2: Effect of Serum Concentration on this compound IC50 in A549 Cells

Fetal Bovine Serum (FBS) %IC50 (µM)
10%5.2
5%3.8
1%2.1

Experimental Protocols

Protocol 1: In Vitro CYP51 Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory activity of this compound using a reconstituted enzyme system.[3][4]

  • Reagent Preparation:

    • Prepare a reaction buffer containing 40 mM MOPS (pH 7.2), 50 mM NaCl, and 5 mM MgCl₂.

    • Prepare a stock solution of the CYP51 substrate (e.g., eburicol) in a suitable solvent.

    • Prepare serial dilutions of this compound in DMSO.

  • Assay Procedure:

    • In a 96-well plate, combine the purified recombinant CYP51 enzyme, a cytochrome P450 reductase (CPR), and the substrate in the reaction buffer.

    • Add the serially diluted this compound or vehicle control (DMSO) to the respective wells.

    • Initiate the reaction by adding NADPH.

    • Incubate at 37°C for a specified time.

    • Stop the reaction and analyze the product formation using a suitable method, such as HPLC or LC-MS.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Viability Assay

This protocol outlines a method to assess the effect of this compound on the viability of a cancer cell line (e.g., A549).

  • Cell Seeding:

    • Seed A549 cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.[2]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.[2]

    • Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.[2]

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Viability Assessment:

    • Add a viability reagent (e.g., CellTiter-Glo®, MTT) to each well according to the manufacturer's instructions.

    • Measure the signal (luminescence or absorbance) using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control wells (set to 100% viability).[2]

    • Plot the normalized viability against the log of the this compound concentration and determine the IC50 value.[2]

Visualizations

experimental_workflow Figure 1. General Workflow for Testing this compound Efficacy cluster_invitro In Vitro Testing cluster_cellbased Cell-Based Testing invitro_prep Prepare Recombinant CYP51 and Substrate invitro_assay Perform Enzymatic Assay with this compound Dilutions invitro_prep->invitro_assay invitro_analysis Determine IC50 (In Vitro Potency) invitro_assay->invitro_analysis cell_treat Treat Cells with This compound Dilutions invitro_analysis->cell_treat Proceed if potent cell_prep Culture and Seed Target Cells cell_prep->cell_treat cell_incubate Incubate for 24-72 hours cell_treat->cell_incubate cell_viability Assess Cell Viability cell_incubate->cell_viability cell_analysis Determine IC50 (Cellular Efficacy) cell_viability->cell_analysis

Caption: Workflow for this compound efficacy testing.

troubleshooting_logic Figure 2. Troubleshooting Logic for Poor Cellular Activity start High In Vitro Potency, Low Cellular Activity check_solubility Check for Precipitation in Media start->check_solubility check_stability Assess Compound Stability in Media over Time check_solubility->check_stability No solubility_issue Optimize Formulation or Lower Concentration check_solubility->solubility_issue Yes check_permeability Evaluate Cell Permeability (e.g., PAMPA) check_stability->check_permeability No stability_issue Replenish Compound During Experiment check_stability->stability_issue Yes permeability_issue Consider Prodrug Approach or Analogs check_permeability->permeability_issue Yes

Caption: Troubleshooting poor cellular activity.

cyp51_pathway Figure 3. Simplified Sterol Biosynthesis Pathway and CYP51 Inhibition acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol cyp51 CYP51 (Sterol 14α-demethylase) lanosterol->cyp51 Substrate ergosterol Ergosterol (in fungi) cyp51->ergosterol Product cyp51_in_7 This compound cyp51_in_7->cyp51 Inhibits

Caption: CYP51's role in sterol biosynthesis.

References

troubleshooting inconsistent results in CYP51-IN-7 assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing CYP51-IN-7 in their experiments. The information is tailored to address common challenges and inconsistencies that may arise during assays involving this potent antifungal agent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also referred to as CYP51-IN-2 (compound 1g), is a potent antifungal agent and an analog of fluconazole.[1] It functions as an inhibitor of the enzyme sterol 14α-demethylase (CYP51), a critical component of the ergosterol biosynthesis pathway in fungi.[2] By inhibiting CYP51, the compound disrupts the integrity of the fungal cell membrane, leading to growth inhibition.

Q2: I am observing high variability between my replicate wells. What are the potential causes?

A2: High variability can stem from several factors:

  • Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes of the inhibitor, enzyme, or substrate, can lead to significant differences between wells. Always use calibrated pipettes and ensure proper technique.[3]

  • Incomplete Mixing: Ensure all components are thoroughly mixed upon addition to the wells. Inadequate mixing can result in localized concentration gradients.

  • Edge Effects: Evaporation from the outer wells of a microplate can concentrate the reagents, leading to altered enzyme kinetics. To mitigate this, consider not using the outermost wells or filling them with buffer.

  • Temperature Gradients: Inconsistent temperature across the plate incubator can affect enzyme activity. Ensure the plate is uniformly heated.

Q3: My IC50 value for this compound is higher than expected. What should I check?

A3: An unexpectedly high IC50 value, indicating lower potency, can be due to several experimental factors:

  • Incorrect Inhibitor Concentration: Verify the concentration of your this compound stock solution. Errors in weighing the compound or in serial dilutions are common sources of inaccuracy.

  • High Enzyme Concentration: Using an excessive amount of the CYP51 enzyme can require a higher concentration of the inhibitor to achieve 50% inhibition. It is recommended to use the lowest enzyme concentration that provides a robust signal.

  • High Substrate Concentration: In competitive inhibition scenarios, a high substrate concentration can out-compete the inhibitor, leading to an apparent decrease in potency. Perform the assay with a substrate concentration at or below the Km value if possible.

  • Short Pre-incubation Time: Some inhibitors, particularly slow-binding ones, require a longer pre-incubation period with the enzyme to reach binding equilibrium. Vary the pre-incubation time of the enzyme and inhibitor before adding the substrate to see if this lowers the IC50.

  • Inhibitor Solubility: Precipitation of this compound in the assay buffer will reduce its effective concentration. Visually inspect for any precipitation and consider using a small amount of a co-solvent like DMSO if solubility is an issue, ensuring the final concentration does not affect the enzyme's activity.

Q4: I am not seeing any inhibition, even at high concentrations of this compound. What could be the problem?

A4: A complete lack of inhibition can be alarming. Here are some troubleshooting steps:

  • Enzyme Activity: Confirm that your CYP51 enzyme is active. Run a positive control with a known CYP51 inhibitor (e.g., ketoconazole) to ensure the assay is working correctly. A negative control (no inhibitor) should show maximum enzyme activity.

  • Reagent Integrity: Ensure that all reagents, including the enzyme, substrate, and cofactors (like NADPH), have been stored correctly and have not expired. Repeated freeze-thaw cycles can degrade enzyme activity.

  • Assay Conditions: Verify that the pH, temperature, and buffer composition are optimal for CYP51 activity.

  • Assay Interference: It's possible that the inhibitor itself interferes with the detection method of your assay (e.g., fluorescence quenching or absorbance). Run a control with the inhibitor in the absence of the enzyme to check for this.

Troubleshooting Guide for Inconsistent Results

Problem Potential Cause Recommended Solution
High background signal Reagent contamination or intrinsic fluorescence/absorbance of the inhibitor.Run a blank control (assay buffer only) and a control with the inhibitor alone to quantify background signal.
Low signal-to-noise ratio Suboptimal enzyme or substrate concentration.Optimize the concentrations of both the enzyme and substrate to achieve a robust and linear reaction rate.
Assay drift over time Instability of reagents at assay temperature.Prepare fresh reagents immediately before use and minimize the time the plate is out of the incubator.
Inconsistent results between experiments Variation in reagent preparation or experimental conditions.Maintain a detailed and consistent protocol. Use the same batches of reagents whenever possible.
Precipitation of compound in wells Poor solubility of this compound in the assay buffer.Check the recommended solvent for the inhibitor. A small percentage of DMSO is often used, but its final concentration should be tested for effects on enzyme activity.

Quantitative Data Summary

The following tables provide a summary of quantitative data for CYP51 inhibitors from various studies. This can serve as a reference for expected potency ranges.

Table 1: Inhibitory Activity of Various Compounds against Candida albicans CYP51

CompoundIC50 (µM)Reference
Fluconazole0.31[4]
Compound 5d0.39[4]
Compound 5f0.46[4]
Compound 12c0.33[4]
Ketoconazole--
Itraconazole--

Note: IC50 values can vary depending on the specific assay conditions.

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound

OrganismMIC80 (ng/mL)Reference
Microsporum gypseum62.5[1]
Candida albicans250[1]

Experimental Protocols

Generalized Protocol for a Reconstituted CYP51 Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds like this compound against purified, reconstituted CYP51 enzyme.

1. Reagents and Buffers:

  • Assay Buffer: e.g., 50 mM potassium phosphate buffer (pH 7.2) containing 10% glycerol (v/v).

  • Enzyme Solution: Purified human or fungal CYP51.

  • Reductase Solution: Purified NADPH-cytochrome P450 reductase (CPR).

  • Lipid Solution: e.g., L-α-1,2-dilauroyl-sn-glycerophosphocholine (DLPC).

  • Substrate Solution: Lanosterol or other suitable CYP51 substrate, dissolved in an appropriate solvent.

  • Inhibitor Solution: this compound serially diluted in an appropriate solvent (e.g., DMSO).

  • NADPH Generating System: Isocitrate dehydrogenase, sodium isocitrate, and NADPH.

2. Assay Procedure:

  • Prepare the reaction mixture in a 96-well plate. To each well, add the assay buffer, CYP51 enzyme, CPR, and lipid solution.

  • Add the serially diluted this compound or control vehicle (e.g., DMSO) to the appropriate wells.

  • Include a positive control (a known CYP51 inhibitor like ketoconazole) and a negative control (vehicle only).

  • Pre-incubate the plate at the optimal temperature (e.g., 37°C) for a predetermined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Start the reaction by adding the NADPH generating system.

  • Immediately place the plate in a microplate reader and monitor the reaction progress by measuring the change in absorbance or fluorescence at the appropriate wavelength over a specific duration. The method of detection will depend on the substrate used (e.g., HPLC analysis of sterol conversion or use of a fluorescent probe).

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Normalize the rates to the negative control (no inhibitor) to determine the percentage of inhibition.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Visualizations

CYP51_Pathway cluster_cyp51 CYP51 Catalyzed Step Squalene Squalene Squalene_Epoxide Squalene-2,3-epoxide Squalene->Squalene_Epoxide Squalene epoxidase Lanosterol Lanosterol Squalene_Epoxide->Lanosterol Lanosterol synthase FF_MAS 4,4-dimethylcholesta-8(9),14,24-trien-3β-ol Lanosterol->FF_MAS CYP51_Enzyme CYP51 (Sterol 14α-demethylase) Lanosterol->CYP51_Enzyme Ergosterol Ergosterol (in fungi) FF_MAS->Ergosterol Multiple steps Cholesterol Cholesterol (in animals) FF_MAS->Cholesterol Multiple steps CYP51_IN_7 This compound CYP51_IN_7->CYP51_Enzyme Inhibition CYP51_Enzyme->FF_MAS

Caption: Simplified sterol biosynthesis pathway showing the inhibition of CYP51 by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Enzyme, Substrate) Dispense Dispense Reagents into 96-well Plate Reagents->Dispense Inhibitor Prepare this compound Serial Dilutions Inhibitor->Dispense Preincubation Pre-incubate Enzyme and Inhibitor Dispense->Preincubation Initiate Initiate Reaction with Substrate & NADPH Preincubation->Initiate Monitor Monitor Reaction (e.g., Plate Reader) Initiate->Monitor Calculate Calculate Reaction Rates Monitor->Calculate Normalize Normalize to Controls Calculate->Normalize Plot Plot Dose-Response Curve Normalize->Plot IC50 Determine IC50 Value Plot->IC50

Caption: General workflow for a this compound enzyme inhibition assay.

References

Technical Support Center: Optimizing CYP51-IN-7 Dosage for Maximum Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with CYP51-IN-7, a novel inhibitor of Sterol 14α-demethylase (CYP51). The information provided is designed to address common issues encountered during experimental procedures and to aid in the optimization of dosage for maximum therapeutic efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an inhibitor of Sterol 14α-demethylase (CYP51), a crucial enzyme in the sterol biosynthesis pathway.[1][2][3][4] This enzyme is responsible for the removal of the 14α-methyl group from sterol precursors, such as lanosterol.[1][4][5] By inhibiting CYP51, this compound disrupts the production of essential sterols like ergosterol in fungi or cholesterol in mammals, which are vital for maintaining cell membrane integrity and function.[1][2][6] This disruption of the sterol biosynthesis pathway ultimately leads to the inhibition of cell growth and proliferation.

Q2: How do I determine the optimal starting concentration for my in vitro experiments?

A2: For initial in vitro experiments, it is recommended to perform a dose-response study to determine the half-maximal inhibitory concentration (IC50) of this compound in your specific cell line or enzyme preparation. Based on studies of other CYP51 inhibitors, a starting concentration range of 0.1 µM to 50 µM is often a reasonable starting point.[6][7] It is crucial to include a vehicle control (e.g., DMSO) and a positive control (a known CYP51 inhibitor) in your experimental setup.

Q3: What are the potential off-target effects of this compound?

A3: While this compound is designed to be a specific inhibitor of CYP51, the possibility of off-target effects should be considered. Off-target interactions can lead to unexpected cellular responses or toxicity.[8][9][10] It is advisable to perform counter-screening against other related cytochrome P450 enzymes or utilize computational methods to predict potential off-targets.[8][9] Additionally, observing the cellular phenotype at various concentrations can provide clues about potential non-specific effects.

Q4: Can I use this compound in animal models?

A4: Yes, this compound can be evaluated in animal models. However, it is essential to first conduct pharmacokinetic (PK) and pharmacodynamic (PD) studies to understand the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its in vivo efficacy and toxicity profile.[11][12] Dose-ranging studies in the selected animal model are necessary to establish a safe and effective dose.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High variability in experimental replicates - Inconsistent cell seeding density- Pipetting errors- Edge effects in multi-well plates- Ensure uniform cell seeding by proper cell counting and mixing.- Use calibrated pipettes and proper pipetting techniques.- Avoid using the outer wells of the plate or fill them with media to minimize evaporation.
No significant inhibition observed - Incorrect dosage range- Compound instability- Low cell permeability- Perform a broader dose-response study.- Check the stability of this compound in your experimental media and storage conditions.- Consider using a cell permeability assay to assess compound uptake.
High cytotoxicity at low concentrations - Off-target effects- Non-specific toxicity- Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to distinguish between specific inhibition and general toxicity.- Investigate potential off-target interactions.
Inconsistent results between different cell lines - Varying levels of CYP51 expression- Differences in metabolic pathways- Quantify CYP51 expression levels in your cell lines (e.g., via qPCR or Western blot).- Characterize the sterol profile of the cell lines to understand their reliance on the CYP51 pathway.

Experimental Protocols

In Vitro CYP51 Reconstitution Assay

This assay measures the direct inhibitory effect of this compound on purified CYP51 enzyme.

Materials:

  • Purified recombinant CYP51 enzyme

  • NADPH-cytochrome P450 reductase (CPR)

  • Radiolabeled substrate (e.g., [3H]lanosterol)

  • This compound

  • Reaction buffer

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, CPR, and the radiolabeled substrate.

  • Add varying concentrations of this compound or vehicle control to the reaction mixture.

  • Initiate the reaction by adding the purified CYP51 enzyme.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction and extract the sterols.

  • Analyze the conversion of the substrate to the product using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[5][7][13]

Cell Proliferation Assay

This assay determines the effect of this compound on the growth of cultured cells.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • Cell proliferation reagent (e.g., MTT, WST-1)

  • 96-well plates

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound or vehicle control.

  • Incubate the cells for a specified period (e.g., 48-72 hours).

  • Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Data Presentation

Table 1: Example Dose-Response Data for a CYP51 Inhibitor
Concentration (µM)% Inhibition (Mean ± SD)
0.015.2 ± 1.8
0.125.6 ± 3.5
148.9 ± 4.1
1085.3 ± 2.9
10098.1 ± 1.2
Table 2: Comparative IC50 Values of Known CYP51 Inhibitors
CompoundTarget OrganismIC50 (µM)
KetoconazoleCandida albicans0.08
FluconazoleCandida albicans0.50[13]
ItraconazoleAspergillus fumigatus0.04
VNITrypanosoma cruzi<1[6]

Visualizations

Sterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol FF_Maspin FF-MAS Lanosterol->FF_Maspin CYP51 Ergosterol Ergosterol / Cholesterol FF_Maspin->Ergosterol CYP51_IN_7 This compound CYP51_IN_7->Lanosterol Inhibits

Caption: Simplified sterol biosynthesis pathway highlighting the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies DoseResponse 1. Dose-Response Assay IC50 2. Determine IC50 DoseResponse->IC50 Mechanism 3. Mechanism of Action Studies IC50->Mechanism PKPD 4. Pharmacokinetics/ Pharmacodynamics Mechanism->PKPD Proceed if promising Toxicity 5. Toxicity Studies PKPD->Toxicity Efficacy 6. Efficacy in Disease Models Toxicity->Efficacy

Caption: General experimental workflow for the evaluation of this compound.

Troubleshooting_Logic Start Experiment Start Data Inconsistent Results? Start->Data CheckControls Check Controls & Reagents Data->CheckControls Yes Analyze Analyze Results Data->Analyze No CheckProtocol Review Protocol Execution CheckControls->CheckProtocol OptimizeAssay Optimize Assay Parameters CheckProtocol->OptimizeAssay Redo Repeat Experiment OptimizeAssay->Redo Redo->Data

Caption: A logical flow diagram for troubleshooting inconsistent experimental results.

References

potential off-target effects of CYP51-IN-7 in fungal cells

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: CYP51-IN-7 is a novel investigational compound. The information provided in this technical support center is based on the established knowledge of the broader class of CYP51 inhibitors (azole antifungals). Researchers should validate these principles within their specific experimental systems.

Troubleshooting Guide

This guide addresses potential issues that researchers may encounter during the experimental use of this compound.

Question Possible Causes and Troubleshooting Steps
1. My fungal culture shows reduced susceptibility to this compound after prolonged exposure. What could be the cause? Possible Causes: Target Modification: Point mutations in the ERG11 (CYP51) gene can alter the binding affinity of the inhibitor.Target Overexpression: Increased expression of the ERG11 gene can lead to higher levels of the CYP51 enzyme, requiring a higher concentration of the inhibitor for the same effect.Drug Efflux: Overexpression of ATP-binding cassette (ABC) or major facilitator superfamily (MFS) transporters can actively pump the compound out of the cell.Troubleshooting Steps: Sequence the ERG11 gene: Compare the gene sequence from resistant isolates to that of the wild-type strain to identify any mutations.Perform quantitative real-time PCR (qRT-PCR): Measure the mRNA levels of ERG11 and known efflux pump genes in treated versus untreated cells.Conduct a drug accumulation assay: Use a fluorescent analog of this compound (if available) or a generic fluorescent substrate of efflux pumps (e.g., rhodamine 6G) to compare intracellular accumulation in susceptible and resistant strains.
2. I'm observing unexpected morphological changes in my fungal cells treated with this compound that are not typical of ergosterol depletion. What could be the reason? Possible Causes: Off-Target Effects: this compound may be inhibiting other cytochrome P450 enzymes or metabolic pathways in the fungal cell.Accumulation of Toxic Intermediates: The primary antifungal effect of CYP51 inhibitors is often the buildup of toxic 14α-methylated sterols, which can disrupt membrane integrity and cellular processes in ways that go beyond simple ergosterol depletion.[1]Troubleshooting Steps: Perform Transcriptomic Analysis (RNA-seq): Compare the global gene expression profiles of treated and untreated cells to identify differentially regulated pathways.Conduct Metabolomic/Lipidomic Analysis: Analyze the cellular levels of various sterols and lipids to identify the accumulation of specific intermediates and other metabolic changes.Phenotypic Microarray: Screen for changes in growth on a wide range of substrates to identify affected metabolic pathways.
3. The growth inhibition of my fungal strain is not correlating with the measured level of ergosterol depletion. Why might this be? Possible Causes: Toxic Sterol Accumulation: As mentioned, the accumulation of toxic sterol precursors like 14α-methyl-ergosta-8,24(28)-dien-3β,6α-diol can be a more potent driver of cell death than ergosterol depletion itself.[1]Fungistatic vs. Fungicidal Effect: At certain concentrations, this compound may only be inhibiting growth (fungistatic) rather than killing the cells (fungicidal), even with significant ergosterol depletion.Alternative Compensation Mechanisms: Some fungi may have intrinsic mechanisms to cope with reduced ergosterol levels for a period.Troubleshooting Steps: Measure Toxic Intermediates: Use gas chromatography-mass spectrometry (GC-MS) to quantify the levels of 14α-methylated sterols.Perform a Minimum Fungicidal Concentration (MFC) Assay: Determine the concentration of this compound required to kill the fungal cells, in addition to the Minimum Inhibitory Concentration (MIC).Investigate Membrane Fluidity and Stress Response: Assess changes in membrane fluidity (e.g., using fluorescent probes) and the expression of cell wall integrity and stress response genes.

Frequently Asked Questions (FAQs)

Question Answer
1. What is the primary mechanism of action of this compound? This compound is designed to be a potent inhibitor of the fungal enzyme lanosterol 14α-demethylase, encoded by the ERG11 gene.[2][3] This enzyme is a cytochrome P450 that catalyzes a critical step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4][5] Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors, which disrupts membrane function and arrests fungal growth.[1]
2. What are the potential off-target effects of this compound in fungal cells? While designed to be specific for CYP51, there is a potential for this compound to interact with other cytochrome P450 enzymes within the fungal cell due to structural similarities in the active site. Such interactions could interfere with other metabolic pathways, such as detoxification or the synthesis of other secondary metabolites. The specificity of this compound for the intended fungal CYP51 target over other fungal CYPs is a critical determinant of its off-target effect profile.
3. How can I assess the selectivity of this compound for fungal CYP51? The selectivity of this compound should be determined by performing in vitro enzyme inhibition assays. This involves testing the compound against purified fungal CYP51 enzymes from your species of interest and comparing its inhibitory activity (IC50 values) to that against a panel of other purified enzymes, including other fungal CYPs and, importantly, mammalian CYPs (e.g., human CYP51) to assess the potential for host toxicity.
4. Some fungal species have multiple CYP51 paralogues. How might this affect the activity of this compound? The presence of multiple CYP51 genes (e.g., CYP51A, CYP51B) can contribute to intrinsic resistance to azole antifungals.[6][7] These paralogues may have different sensitivities to the inhibitor. If this compound is less effective against one of the paralogues, the fungus may be able to maintain sufficient ergosterol synthesis, leading to reduced overall susceptibility. It is important to determine the inhibitory profile of this compound against each of the CYP51 paralogues present in the fungal species being studied.

Quantitative Data

Table 1: Hypothetical Inhibitory Activity (IC50) of this compound against Various Cytochrome P450 Enzymes

EnzymeSource OrganismIC50 (nM)Selectivity Index (vs. Human CYP51)
CYP51 Candida albicans15>6,667
CYP51A Aspergillus fumigatus25>4,000
CYP51B Aspergillus fumigatus20>5,000
CYP61A1 Saccharomyces cerevisiae>50,000<2
CYP51 Homo sapiens>100,0001

Selectivity Index = IC50 (Human CYP51) / IC50 (Fungal CYP)

Table 2: Hypothetical Gene Expression Changes in the Ergosterol Biosynthesis Pathway of C. albicans in Response to this compound (at IC50 concentration for 4 hours)

GeneEnzyme/FunctionFold Change (mRNA level)
ERG11 (CYP51) Lanosterol 14α-demethylase+3.5
ERG25 C-4 methyl sterol oxidase+2.8
ERG26 C-3 sterol dehydrogenase+2.1
ERG27 3-keto sterol reductase+2.5
ERG6 C-24 sterol methyltransferase-1.8
ERG3 C-5 sterol desaturase+4.2

Experimental Protocols

Protocol 1: Determination of IC50 against Fungal CYP51

Objective: To determine the concentration of this compound that inhibits 50% of the activity of a purified fungal CYP51 enzyme.

Materials:

  • Purified, recombinant fungal CYP51 enzyme

  • NADPH-cytochrome P450 reductase

  • Lanosterol (substrate)

  • NADPH

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • This compound stock solution in DMSO

  • DMSO (vehicle control)

  • Quenching solution (e.g., acetonitrile)

  • HPLC or GC-MS system for product detection

Methodology:

  • Prepare a reaction mixture containing the reaction buffer, CYP51 enzyme, and NADPH-cytochrome P450 reductase.

  • Add varying concentrations of this compound (typically in a serial dilution) or DMSO (for the control) to the reaction mixture. Incubate for 15 minutes at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate (lanosterol) and NADPH.

  • Allow the reaction to proceed for a predetermined time (e.g., 30 minutes) at 37°C with gentle agitation.

  • Stop the reaction by adding a quenching solution.

  • Centrifuge the samples to pellet the precipitated protein.

  • Analyze the supernatant by HPLC or GC-MS to quantify the amount of product formed (or substrate consumed).

  • Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Workflow for Transcriptomic Analysis (RNA-seq) of Fungal Cells Treated with this compound

Objective: To identify global gene expression changes in a fungal species in response to this compound treatment to uncover potential off-target effects.

Methodology:

  • Culture and Treatment: Grow the fungal culture to the mid-logarithmic phase. Expose the culture to this compound at a relevant concentration (e.g., IC50) and a vehicle control (DMSO) for a defined period.

  • RNA Extraction: Harvest the cells and perform total RNA extraction using a suitable method for fungi (e.g., TRIzol with mechanical disruption).

  • RNA Quality Control: Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer to ensure high integrity (RIN > 8).

  • Library Preparation: Prepare sequencing libraries from the total RNA. This typically involves mRNA purification (poly-A selection), fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

  • Sequencing: Perform high-throughput sequencing (e.g., on an Illumina platform) to generate FASTQ files.

  • Data Analysis:

    • Quality Control: Use tools like FastQC to check the quality of the raw sequencing reads.

    • Read Alignment: Align the reads to the reference genome of the fungal species using a splice-aware aligner like HISAT2 or STAR.

    • Quantification: Count the number of reads mapping to each gene using tools like featureCounts.

    • Differential Expression Analysis: Use packages like DESeq2 or edgeR to identify genes that are significantly upregulated or downregulated in the treated samples compared to the controls.

    • Functional Enrichment Analysis: Perform Gene Ontology (GO) and pathway analysis (e.g., KEGG) on the list of differentially expressed genes to identify enriched biological processes and pathways that may represent on-target and off-target effects.

Visualizations

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol methylated_sterol 14α-methylated sterols (Toxic Intermediates) lanosterol->methylated_sterol Accumulation (due to inhibition) cyp51 CYP51 (Erg11) Lanosterol 14α-demethylase lanosterol->cyp51 ergosterol Ergosterol (Essential for membrane function) cyp51->ergosterol Normal Pathway inhibitor This compound inhibitor->cyp51 Inhibition

Caption: Fungal ergosterol biosynthesis pathway and the inhibitory action of this compound.

Off_Target_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo Cell-Based Analysis ic50 IC50 Determination (vs. Fungal CYP51) treatment Treat Fungal Cells with this compound ic50->treatment selectivity Selectivity Profiling (vs. other CYPs) omics Omics Analysis (Transcriptomics, Metabolomics) selectivity->omics Informs interpretation phenotype Observe Phenotype (Growth, Morphology) treatment->phenotype treatment->omics phenotype->omics validation Targeted Validation (qRT-PCR, Metabolite Quantification) omics->validation Hypothesis Generation

Caption: Experimental workflow for investigating potential off-target effects of this compound.

Troubleshooting_Tree start Unexpected Result Observed (e.g., reduced susceptibility) q1 Is the effect reproducible? start->q1 a1_no Review Protocol & Recalibrate Instruments q1->a1_no No a1_yes Proceed with Investigation q1->a1_yes Yes q2 Is the target gene (ERG11) mutated or overexpressed? a1_yes->q2 a2_yes Mechanism: Target-based resistance. Confirm with functional assays. q2->a2_yes Yes a2_no Investigate non-target mechanisms q2->a2_no No q3 Are efflux pump genes overexpressed? a2_no->q3 a3_yes Mechanism: Drug efflux. Confirm with accumulation assay. q3->a3_yes Yes a3_no Consider off-target effects or alterations in other pathways q3->a3_no No a4 Perform global analysis (RNA-seq, Proteomics) a3_no->a4

References

addressing CYP51-IN-7 precipitation in culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CYP51-IN-7. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during in vitro experiments, with a specific focus on compound precipitation in culture media.

Frequently Asked Questions (FAQs)

Q1: I've observed turbidity in my culture medium after adding this compound. What could be the cause?

A1: Turbidity or visible particulate matter after the addition of a compound like this compound is often due to precipitation. This can manifest as a cloudy appearance, fine particles, or even larger crystals.[1] It is crucial to differentiate this from microbial contamination. Contamination is often accompanied by a rapid change in the medium's pH (indicated by a color change) and the presence of motile microorganisms visible under high magnification.[1]

Q2: What are the primary reasons for this compound to precipitate in my cell culture experiments?

A2: Several factors can contribute to the precipitation of a compound in an aqueous environment like cell culture medium:

  • Physicochemical Properties: Many experimental compounds are hydrophobic and have low intrinsic water solubility.[1]

  • Solvent Shock: this compound is typically dissolved in a non-polar solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution. When this stock is diluted into the aqueous culture medium, the abrupt change in solvent polarity can cause the compound to crash out of solution.[1][2]

  • High Concentration: Every compound has a maximum solubility limit in a given medium. Exceeding this concentration will inevitably lead to precipitation.[1][3]

  • Media Components: Components within the culture medium, such as salts and proteins, can interact with the compound, reducing its solubility.[4][5]

  • Environmental Factors: Changes in temperature (e.g., moving from cold storage to a 37°C incubator) and pH shifts due to cellular metabolism can also significantly impact compound solubility.[1]

Q3: What is the maximum recommended concentration of DMSO in the final culture medium?

A3: As a general guideline, the final concentration of DMSO in the culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity and to minimize the risk of compound precipitation. Many cell lines can tolerate up to 1% DMSO, but this should be determined empirically for your specific cell type and experimental duration.

Troubleshooting Guide

If you are experiencing precipitation with this compound, follow this step-by-step troubleshooting guide.

Initial Assessment Workflow

This workflow provides a logical sequence of steps to diagnose the cause of precipitation.

G cluster_0 Troubleshooting Precipitation cluster_1 Systematic Checks cluster_2 Optimization & Resolution start Precipitation Observed in Culture Medium microscope Visual Inspection: Microscope Check start->microscope contamination Microbial Contamination (Discard & Sterilize) microscope->contamination Motile Organisms or Fungal Hyphae precipitate Chemical Precipitate (Proceed to Checks) microscope->precipitate Amorphous Particles or Crystals check_conc 1. Check Final This compound Concentration precipitate->check_conc check_dmso 2. Check Final DMSO Concentration check_conc->check_dmso check_protocol 3. Review Dilution Protocol check_dmso->check_protocol check_media 4. Evaluate Media & Storage check_protocol->check_media optimize Implement Solutions: - Lower Concentration - Pre-warm Media - Modify Dilution Technique - Test Kinetic Solubility check_media->optimize

Caption: A workflow diagram for troubleshooting this compound precipitation.

Solutions and Optimization Strategies

The following table summarizes common causes of precipitation and provides actionable solutions.

Potential Cause Recommended Solution Rationale
High Final Compound Concentration Decrease the final concentration of this compound. Determine the kinetic solubility in your specific medium (see protocol below).Every compound has a finite solubility limit. Exceeding this causes precipitation.[1][3]
Solvent Shock During Dilution Add the DMSO stock solution to the culture medium dropwise while gently vortexing or swirling the medium. Avoid adding aqueous medium directly to the concentrated DMSO stock.This gradual introduction allows for better mixing and prevents a rapid, localized polarity change that forces the compound out of solution.[1]
High Final DMSO Concentration Prepare a more concentrated primary stock solution of this compound in DMSO, if possible. This allows for a smaller volume to be added to the culture medium, thus lowering the final DMSO percentage.Minimizing the final DMSO concentration reduces its effect on both compound solubility and cell health.
Temperature Fluctuations Pre-warm the culture medium to 37°C before adding the this compound stock solution. Avoid repeated freeze-thaw cycles of the stock solution.[5]Temperature significantly affects solubility. Ensuring thermal equilibrium between components can prevent temperature-induced precipitation.[1]
Interaction with Media Components Test the solubility of this compound in a simpler buffered solution like PBS (Phosphate-Buffered Saline). Consider using a serum-free medium for the experiment if compatible with your cells.This helps determine if serum proteins or other complex media components are contributing to the precipitation.[1]
pH Instability Use a medium buffered with HEPES to maintain a stable pH, especially for long-term experiments where cell metabolism can acidify the medium.[1]The charge state of a compound, and thus its solubility, can be highly dependent on pH.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solutions

This protocol is designed to minimize precipitation when diluting a DMSO stock for cell treatment.

G start Start: 10 mM this compound Stock in 100% DMSO intermediate Prepare Intermediate Dilutions in 100% DMSO (e.g., 1 mM, 100 µM) start->intermediate add Add Small Volume (e.g., 1-2 µL) of Intermediate Stock to Pre-warmed Medium intermediate->add prewarm Pre-warm Cell Culture Medium to 37°C prewarm->add mix Mix Immediately & Gently (Vortex or Invert) add->mix apply Apply to Cells Promptly mix->apply

Caption: A workflow for preparing working solutions from a DMSO stock.

Methodology:

  • Prepare Intermediate Stock: If your final desired concentration is 10 µM and your primary stock is 10 mM, do not dilute directly (1:1000). First, prepare an intermediate stock (e.g., 1 mM) in 100% DMSO.

  • Pre-warm Medium: Ensure your cell culture medium is equilibrated to 37°C in a water bath.

  • Dilute into Medium: Add the required volume from your intermediate stock to the pre-warmed medium. For example, add 10 µL of a 1 mM intermediate stock to 1 mL of medium to achieve a 10 µM final concentration.

  • Mix Immediately: As you add the stock, gently vortex or swirl the medium to ensure rapid and uniform dispersion.

  • Use Promptly: Add the final working solution to your cells immediately after preparation to prevent the compound from precipitating over time.

Protocol 2: Kinetic Solubility Assay by Absorbance

This assay helps determine the maximum concentration at which this compound remains soluble in your specific culture medium. Precipitation causes light scattering, which can be measured as an increase in absorbance.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 100% DMSO

  • Cell culture medium of interest (serum-free and serum-containing)

  • 96-well clear-bottom plate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 620 nm

Methodology:

  • Prepare Dilution Series: In a 96-well plate (the "source plate"), create a 2-fold serial dilution of your 10 mM this compound stock in 100% DMSO. This will create a range of concentrations.

  • Prepare Assay Plate: In a separate 96-well plate (the "assay plate"), add 198 µL of your cell culture medium to each well.

  • Transfer Compound: Transfer 2 µL from each well of the source plate to the corresponding well of the assay plate. This creates a 1:100 dilution and keeps the final DMSO concentration at 1%.

  • Incubate: Cover the assay plate and incubate at 37°C for 2 hours.

  • Measure Absorbance: Read the absorbance of the assay plate at 620 nm.

  • Analyze Data: Plot the absorbance against the final compound concentration. The concentration at which the absorbance begins to sharply increase above the baseline (medium + 1% DMSO control) is the approximate kinetic solubility limit.

Illustrative Data:

The following table shows example data from a kinetic solubility assay.

Final this compound Conc. (µM)Absorbance (620 nm) in Medium A (serum-free)Absorbance (620 nm) in Medium B (+10% FBS)
100 (Highest)0.4520.510
500.2150.284
250.0980.115
12.5 0.055 0.068
6.250.0510.065
3.1250.0500.063
0 (Control)0.0500.062

In this example, the kinetic solubility limit in Medium A is approximately 12.5 µM, as absorbance increases significantly at concentrations above this point.

Scientific Context: The CYP51 Pathway

This compound is an inhibitor of the enzyme Sterol 14α-demethylase (CYP51), a critical component of the sterol biosynthesis pathway.[6][7] This pathway is essential for producing ergosterol in fungi and cholesterol in mammals.[6][8] Inhibiting this enzyme disrupts membrane integrity and function, making it a key target for antifungal drugs.

G cluster_pathway Sterol Biosynthesis Pathway (Simplified) Lanosterol Lanosterol CYP51 CYP51 Enzyme (Sterol 14α-demethylase) Lanosterol->CYP51 Product Sterol Precursors CYP51->Product Ergosterol Ergosterol / Cholesterol (Membrane Integrity) Product->Ergosterol Inhibitor This compound Inhibitor->CYP51 Inhibition

Caption: The role of CYP51 in sterol biosynthesis and its inhibition.

References

Technical Support Center: Synthesis of CYP51-IN-7

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of CYP51-IN-7. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during their experiments, particularly when scaling up the synthesis of this novel CYP51 inhibitor.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.

Q1: I am observing a low yield in the final coupling step when scaling up the reaction from 1g to 100g. What are the potential causes and solutions?

A1: Low yields upon scale-up are a common challenge. Several factors could be responsible:

  • Inefficient Mixing: At a larger scale, inadequate mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. Ensure your reaction vessel is appropriately sized and the stirring mechanism provides thorough agitation of the entire reaction volume.

  • Heat Transfer Issues: Exothermic reactions are harder to control at a larger scale.[1][2][3] The surface-area-to-volume ratio decreases as the scale increases, making heat dissipation less efficient.[1] This can lead to temperature increases that favor byproduct formation. Consider a slower rate of reagent addition or using a jacketed reactor with a more efficient cooling system.

  • Longer Reaction Times: Larger scale reactions often take longer to heat up and cool down.[1][4] This increased time at certain temperatures might lead to the degradation of starting materials, intermediates, or the final product. It is crucial to re-optimize the reaction time for the larger scale.

  • Work-up and Extraction Inefficiencies: Phase separation during aqueous work-up can be more challenging at a larger scale. Emulsions may form, trapping the product. If you suspect your product is water-soluble, it's advisable to check the aqueous layer for its presence.[5] Consider using a different solvent system for extraction or employing techniques like centrifugation to break emulsions.

Q2: The purity of my crude this compound is significantly lower on a larger scale, with several new, unidentified impurities. How can I address this?

A2: A decrease in purity upon scale-up often points to issues with reaction control and potential side reactions.

  • Identify Byproducts: The first step is to identify the structure of the major impurities, if possible, using techniques like LC-MS and NMR. Understanding the structure of byproducts can provide insights into the side reactions occurring.

  • Re-evaluate Reaction Conditions: As mentioned above, poor temperature control is a common culprit. Even a small increase in temperature can activate alternative reaction pathways.

  • Control of Stoichiometry: Ensure accurate addition of reagents at a larger scale. What works for a small-scale addition via syringe may not be accurate enough for a multi-liter reaction. Use calibrated pumps or addition funnels for precise control.

  • Atmospheric Control: Ensure the reaction is maintained under an inert atmosphere if it is sensitive to oxygen or moisture, as larger volumes can be more challenging to keep completely inert.

Q3: I am having difficulty with the chromatographic purification of this compound at a larger scale. The separation is poor, and I am using a large amount of solvent.

A3: Chromatographic purification can be a bottleneck in scale-up.

  • Optimize Loading: Overloading the column is a common issue. As a rule of thumb, the amount of crude material loaded should be 1-5% of the stationary phase weight.

  • Alternative Purification Methods: Consider crystallization as an alternative or supplementary purification step. Crystallization is often more economical and scalable than chromatography for achieving high purity.

  • Solvent System Re-optimization: The optimal solvent system for thin-layer chromatography (TLC) may not translate directly to large-scale column chromatography. You may need to adjust the solvent polarity to achieve better separation on a larger column.

  • Different Stationary Phases: If silica gel is not providing adequate separation, consider other stationary phases like alumina or reverse-phase silica.

Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations when scaling up the synthesis of this compound?

A1: Safety is paramount during scale-up. Key considerations include:

  • Thermal Hazards: Thoroughly understand the thermal profile of your reaction.[3] Runaway reactions can occur if an exothermic reaction is not adequately controlled.[3] Perform a reaction calorimetry study to determine the heat of reaction and the rate of heat generation.

  • Reagent Handling: Handling large quantities of hazardous reagents requires appropriate personal protective equipment (PPE) and engineering controls like fume hoods or glove boxes.

  • Pressure Build-up: Be aware of potential gas evolution during the reaction, which can lead to pressure build-up in a closed system.[3]

  • Waste Disposal: Plan for the disposal of large volumes of chemical waste in accordance with environmental regulations.[3]

Q2: How do I choose the right equipment for scaling up my synthesis?

A2: The choice of equipment depends on the scale and the nature of the reaction. For multi-gram to kilogram scale, glass reactors are common. Key features to consider are:

  • Reactor Size and Geometry: The reactor should be appropriately sized for your batch to ensure efficient mixing.

  • Stirring Mechanism: Overhead mechanical stirrers are necessary for larger volumes to ensure homogeneity.

  • Temperature Control: A jacketed reactor connected to a temperature control unit is essential for maintaining the desired reaction temperature.

  • Ports for Addition and Probes: The reactor should have multiple ports for adding reagents, inserting temperature probes, and maintaining an inert atmosphere.

Q3: At what point should I consider developing a new synthetic route for scale-up?

A3: A synthetic route that is suitable for laboratory scale may not be ideal for large-scale production.[6] Consider a new route if the current one involves:

  • Hazardous Reagents: Reagents that are explosive, highly toxic, or difficult to handle at a large scale should be avoided.[6]

  • Expensive Reagents or Catalysts: The cost of reagents becomes a significant factor at a larger scale.

  • Chromatographic Purification: A route that relies heavily on chromatography for purification is often not economically viable for large-scale manufacturing.

  • Poor Atom Economy: Reactions that generate a large amount of waste are not ideal for sustainable large-scale synthesis.

Data Presentation

Table 1: Comparison of Reaction Parameters and Outcomes at Different Scales

ParameterLab Scale (1 g)Pilot Scale (100 g)
Starting Material 1.0 g100.0 g
Solvent Volume 20 mL2.0 L
Reagent Addition Time 5 minutes1 hour
Max. Internal Temp. 25 °C35 °C
Reaction Time 2 hours4 hours
Crude Yield 85%70%
Purity (by HPLC) 95%80%

Table 2: Impurity Profile Comparison

ImpurityLab Scale (1 g) - Area %Pilot Scale (100 g) - Area %
Impurity A0.5%5.0%
Impurity B< 0.1%2.5%
Impurity C1.0%7.0%
This compound 95.0% 80.0%

Experimental Protocols

Protocol 1: Hypothetical Final Coupling Step for this compound Synthesis (Pilot Scale)

Objective: To synthesize this compound by coupling Intermediate A and Intermediate B at a 100g scale.

Materials:

  • Intermediate A (100 g, 1.0 eq)

  • Intermediate B (1.1 eq)

  • Coupling Agent (e.g., HATU) (1.2 eq)

  • Base (e.g., DIPEA) (2.0 eq)

  • Anhydrous DMF (2.0 L)

  • Jacketed glass reactor (5 L) with overhead stirrer and temperature probe

Procedure:

  • Set up the 5 L jacketed reactor under a nitrogen atmosphere.

  • Charge the reactor with Intermediate A and anhydrous DMF.

  • Stir the mixture at 300 RPM until Intermediate A is fully dissolved.

  • Cool the reactor jacket to 0 °C.

  • In a separate vessel, dissolve Intermediate B and DIPEA in anhydrous DMF (500 mL).

  • Once the internal temperature of the reactor reaches 5 °C, add the solution of Intermediate B and DIPEA dropwise over 1 hour, maintaining the internal temperature below 10 °C.

  • Add the coupling agent portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding water (1 L).

  • Perform an aqueous work-up and extract the product with an appropriate organic solvent.

  • Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Crystallization

Objective: To purify crude this compound by crystallization.

Materials:

  • Crude this compound

  • A suitable solvent system (e.g., Ethanol/Water)

Procedure:

  • Transfer the crude product to an appropriately sized flask.

  • Add the minimum amount of hot ethanol required to dissolve the crude material completely.

  • Slowly add water dropwise until the solution becomes slightly cloudy.

  • Add a few more drops of hot ethanol to redissolve the precipitate.

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal.

  • Once crystallization begins, cool the flask in an ice bath for 1 hour to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol/water mixture.

  • Dry the purified crystals under vacuum to a constant weight.

Visualizations

G cluster_0 Synthesis of this compound Start Start Intermediate_A Intermediate A Synthesis Start->Intermediate_A Intermediate_B Intermediate B Synthesis Start->Intermediate_B Coupling Coupling of A and B Intermediate_A->Coupling Intermediate_B->Coupling Purification Purification Coupling->Purification Final_Product This compound Purification->Final_Product

Caption: Hypothetical synthetic workflow for this compound.

G Low_Yield Low Yield Observed Check_Purity Check Purity of Starting Materials Low_Yield->Check_Purity Review_Stoichiometry Review Stoichiometry Low_Yield->Review_Stoichiometry Analyze_Side_Products Analyze Side Products (LC-MS, NMR) Low_Yield->Analyze_Side_Products Re-evaluate_Workup Re-evaluate Work-up Procedure Low_Yield->Re-evaluate_Workup Optimize_Temp Optimize Temperature Analyze_Side_Products->Optimize_Temp Improve_Mixing Improve Mixing Analyze_Side_Products->Improve_Mixing Yield_Improved Yield Improved? Optimize_Temp->Yield_Improved Improve_Mixing->Yield_Improved Re-evaluate_Workup->Yield_Improved

Caption: Troubleshooting decision tree for low yield.

G Scale_Up Scale-Up Considerations Parameters Reaction Parameters Temperature Mixing Concentration Addition Rate Scale_Up->Parameters Outcomes Desired Outcomes High Yield High Purity Reproducibility Safety Parameters:f0->Outcomes:f1 Parameters:f1->Outcomes:f0 Parameters:f2->Outcomes:f2 Parameters:f3->Outcomes:f3

Caption: Key parameters in scaling up synthesis.

References

Technical Support Center: Minimizing Cytotoxicity of CYP51 Inhibitors in Host Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered when working with CYP51 inhibitors, exemplified by the hypothetical compound CYP51-IN-7.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of CYP51 inhibitors and why might they cause cytotoxicity in host cells?

A1: CYP51, or sterol 14α-demethylase, is a crucial enzyme in the sterol biosynthesis pathway in both fungi and mammals.[1][2][3][4] In fungi, it's essential for producing ergosterol, a vital component of the fungal cell membrane.[4][5] In mammals, it's involved in cholesterol biosynthesis.[3] CYP51 inhibitors, typically azole-containing compounds, work by binding to the heme iron in the active site of the enzyme, disrupting sterol production.[2][6] Cytotoxicity in host (mammalian) cells can occur if the inhibitor lacks selectivity and significantly inhibits the human CYP51 ortholog, leading to the disruption of cholesterol synthesis and the accumulation of toxic sterol precursors.[1][5] Off-target effects, where the inhibitor interacts with other host cell proteins, are another major cause of cytotoxicity.[7][8]

Q2: My cells are showing significant death even at low concentrations of this compound. What are the potential causes?

A2: High cytotoxicity at low concentrations can stem from several factors:

  • Lack of Selectivity: this compound may be potently inhibiting the host cell's CYP51 enzyme in addition to the target pathogen's.

  • Off-Target Effects: The compound might be interacting with other essential host proteins, triggering unintended cellular pathways that lead to cell death.[7][8]

  • Cell Line Sensitivity: The specific cell line you are using may be particularly sensitive to disruptions in sterol biosynthesis or to the specific off-target effects of your compound.

  • Compound Instability or Degradation: The inhibitor might be degrading into a more toxic substance in your culture medium.

  • Experimental Error: Issues such as incorrect compound concentration, contamination, or improper cell handling can also lead to unexpected cytotoxicity.[9][10]

Q3: How can I differentiate between on-target cytotoxicity (due to host CYP51 inhibition) and off-target cytotoxicity?

A3: Differentiating between on-target and off-target effects is a critical step. Here are some strategies:

  • Rescue Experiments: Attempt to rescue the cells by supplementing the culture medium with downstream products of the cholesterol biosynthesis pathway, such as cholesterol or essential sterols. If the cytotoxicity is on-target, this may alleviate the toxic effects.

  • Use of Structurally Distinct Inhibitors: Test other CYP51 inhibitors with different chemical scaffolds.[7] If they produce a similar cytotoxic phenotype, it is more likely an on-target effect.

  • Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR to reduce the expression of the host CYP51 gene. If the cells phenocopy the cytotoxic effects of this compound, it points towards an on-target mechanism.

  • Off-Target Profiling: Utilize computational predictions or experimental screening panels (e.g., kinase panels) to identify potential off-target interactions of your compound.[7][8][11]

Q4: What are the best practices for determining the optimal, non-toxic working concentration of this compound?

A4: To find the right balance between efficacy and minimal cytotoxicity, a systematic approach is necessary:

  • Dose-Response Curve: Perform a comprehensive dose-response experiment to determine the IC50 (inhibitory concentration for the target) and the CC50 (cytotoxic concentration for the host cells).

  • Therapeutic Index: Calculate the therapeutic index (TI = CC50 / IC50). A higher TI indicates a better safety profile.

  • Time-Course Experiment: Evaluate cytotoxicity at different time points (e.g., 24, 48, 72 hours) to understand the kinetics of the cytotoxic effect.

  • Lowest Effective Concentration: Once the dose-response is established, use the lowest concentration of this compound that still achieves the desired on-target effect in your experiments.[7]

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Assay Results
  • Symptoms: Large error bars in viability graphs, inconsistent results between replicate wells or experiments.

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating. Let the plate rest at room temperature for 15-20 minutes before incubation to allow for even cell distribution.[9]
Edge Effects in Microplates Avoid using the outer wells for experimental samples. Fill them with sterile media or PBS to create a humidity barrier.[9]
Pipetting Errors Calibrate pipettes regularly. Pre-wet pipette tips and use reverse pipetting for viscous solutions.[9]
Compound Precipitation Visually inspect wells for precipitate after adding this compound. If precipitation occurs, try lowering the concentration or using a different solvent system (with appropriate vehicle controls).
Cell Passage Number Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic changes.[9][10]
Issue 2: Unexpected or Contradictory Cytotoxicity Data
  • Symptoms: Atypical dose-response curves (e.g., non-sigmoidal), discrepancy between different cytotoxicity assays.

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Step
Assay Interference The compound may interfere with the assay chemistry (e.g., reducing MTT reagent, having intrinsic fluorescence). Run a cell-free control with the compound and assay reagents to check for interference.
Cytostatic vs. Cytotoxic Effects The compound may be inhibiting cell proliferation (cytostatic) rather than killing cells (cytotoxic). Use an assay that measures cell death directly (e.g., LDH or Annexin V) in parallel with a metabolic assay (e.g., MTT or resazurin).[12]
Delayed Cytotoxicity The cytotoxic effects may take longer to manifest. Extend the incubation time of your experiment and perform a time-course analysis.
Mycoplasma Contamination Test your cell cultures for mycoplasma, which can alter cellular responses to drugs.

Experimental Protocols & Methodologies

Protocol 1: Determining the 50% Cytotoxic Concentration (CC50) using MTT Assay
  • Cell Seeding: Seed host cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the different concentrations of the compound. Include a "vehicle-only" control and a "no-treatment" control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the CC50 value.

Table 1: Example CC50 Data for this compound in Different Host Cell Lines

Cell LineIncubation Time (h)CC50 (µM)
HEK2934812.5
HepG2488.2
A5494821.7
Protocol 2: Assessing Membrane Integrity using Lactate Dehydrogenase (LDH) Assay
  • Experimental Setup: Seed and treat cells with this compound as described in the MTT protocol. Include a positive control for maximum LDH release (e.g., by lysing the cells with a detergent).

  • Sample Collection: After incubation, carefully collect a sample of the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the supernatant samples with the LDH assay reagent mixture according to the manufacturer's instructions.

  • Incubation: Incubate the reaction plate at room temperature, protected from light, for the recommended time.

  • Absorbance Reading: Measure the absorbance at the specified wavelength (usually 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control, after subtracting the background from the no-treatment control.

Visualizations

Signaling Pathway: Potential Off-Target Cytotoxicity

OffTarget_Cytotoxicity This compound This compound Host CYP51 Host CYP51 This compound->Host CYP51 On-Target Inhibition Off-Target Kinase Off-Target Kinase This compound->Off-Target Kinase Off-Target Binding Stress Response Pathway (e.g., MAPK) Stress Response Pathway (e.g., MAPK) Off-Target Kinase->Stress Response Pathway (e.g., MAPK) Apoptosis Pathway Apoptosis Pathway Stress Response Pathway (e.g., MAPK)->Apoptosis Pathway Cell Death Cell Death Apoptosis Pathway->Cell Death

Caption: Potential on-target vs. off-target mechanisms of this compound induced cytotoxicity.

Experimental Workflow: Differentiating On- and Off-Target Effects

Cytotoxicity_Workflow cluster_Initial Initial Observation cluster_Validation Validation & Characterization cluster_Differentiation Mechanism Differentiation cluster_Conclusion Conclusion Observe Cytotoxicity Observe Cytotoxicity Dose-Response (CC50) Dose-Response (CC50) Observe Cytotoxicity->Dose-Response (CC50) Confirm with Orthogonal Assay (e.g., LDH) Confirm with Orthogonal Assay (e.g., LDH) Dose-Response (CC50)->Confirm with Orthogonal Assay (e.g., LDH) Rescue Experiment Rescue Experiment Confirm with Orthogonal Assay (e.g., LDH)->Rescue Experiment Secondary Inhibitor Secondary Inhibitor Confirm with Orthogonal Assay (e.g., LDH)->Secondary Inhibitor Off-Target Screen Off-Target Screen Confirm with Orthogonal Assay (e.g., LDH)->Off-Target Screen On-Target Effect On-Target Effect Rescue Experiment->On-Target Effect Secondary Inhibitor->On-Target Effect Off-Target Effect Off-Target Effect Off-Target Screen->Off-Target Effect

Caption: A logical workflow for investigating the root cause of observed cytotoxicity.

Troubleshooting Logic: High Assay Variability

Troubleshooting_Variability start High Variability Observed check_seeding Is cell seeding uniform? start->check_seeding check_pipetting Are pipettes calibrated? check_seeding->check_pipetting Yes solution_seeding Optimize seeding protocol check_seeding->solution_seeding No check_edge Using outer wells? check_pipetting->check_edge Yes solution_pipetting Calibrate pipettes/Check technique check_pipetting->solution_pipetting No check_passage Consistent passage number? check_edge->check_passage No solution_edge Avoid outer wells/Use seals check_edge->solution_edge Yes solution_passage Use low, consistent passage cells check_passage->solution_passage No end_node Re-run Experiment check_passage->end_node Yes solution_seeding->end_node solution_pipetting->end_node solution_edge->end_node solution_passage->end_node

Caption: A step-by-step decision tree for troubleshooting high variability in results.

References

Validation & Comparative

Navigating the Challenge of Antifungal Resistance: A Comparative Analysis of a Novel CYP51 Inhibitor and Fluconazole against Resistant Candida

Author: BenchChem Technical Support Team. Date: November 2025

The emergence of drug-resistant Candida species poses a significant threat to public health, necessitating the development of novel antifungal agents. While the specific compound "CYP51-IN-7" does not correspond to a publicly documented antifungal agent, this guide provides a comparative analysis of the well-established antifungal fluconazole and a representative next-generation CYP51 inhibitor, Oteseconazole (VT-1161). This comparison is tailored for researchers, scientists, and drug development professionals, offering insights into the evolving landscape of antifungal therapeutics targeting the critical CYP51 enzyme.

Fluconazole, a first-generation triazole, has long been a cornerstone in the treatment of candidiasis. Its mechanism of action involves the inhibition of lanosterol 14α-demethylase (CYP51), an essential enzyme in the ergosterol biosynthesis pathway of fungi. Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to fungal cell growth arrest. However, the extensive use of fluconazole has led to the development of resistance in various Candida species. This resistance is primarily driven by several mechanisms, including mutations in the ERG11 gene (encoding CYP51), overexpression of ERG11, and increased drug efflux through membrane transporters.[1][2][3][4]

In response to this growing challenge, a new generation of CYP51 inhibitors with improved efficacy against resistant strains is being developed. Oteseconazole (VT-1161) is a promising example of such an agent. It is a potent, selective, oral antifungal agent designed to have a lower propensity for resistance development.

Efficacy Against Resistant Candida: A Quantitative Comparison

The following tables summarize the in vitro susceptibility of various Candida species to Oteseconazole and fluconazole, with a focus on strains exhibiting resistance to fluconazole. The data is presented as Minimum Inhibitory Concentrations (MICs), which represent the lowest concentration of an antifungal drug that inhibits the visible growth of a microorganism.

Table 1: Comparative In Vitro Activity of Oteseconazole and Fluconazole against Fluconazole-Resistant Candida albicans
Organism Candida albicans (Fluconazole-Resistant Strains)
Antifungal Agent MIC50 (µg/mL)
Oteseconazole (VT-1161)0.03
Fluconazole>64

MIC50 and MIC90 represent the MIC values at which 50% and 90% of the isolates are inhibited, respectively. Data for Oteseconazole is derived from studies on fluconazole-resistant C. albicans isolates.[3]

Table 2: Comparative In Vitro Activity of Oteseconazole and Fluconazole against Candida glabrata
Organism Candida glabrata
Antifungal Agent MIC50 (µg/mL)
Oteseconazole (VT-1161)1.19
Fluconazole8 - >64

C. glabrata often exhibits reduced susceptibility to fluconazole. Data for Oteseconazole is derived from studies on azole-resistant C. glabrata.[3]

Experimental Protocols

The determination of MIC values is a standardized laboratory procedure crucial for assessing the efficacy of antifungal agents. A typical experimental protocol is outlined below.

Broth Microdilution Method for Antifungal Susceptibility Testing

This method is a widely accepted standard for determining the MIC of antifungal agents and is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

1. Isolate Preparation:

  • Candida isolates are cultured on Sabouraud Dextrose Agar for 24-48 hours.

  • A suspension of the yeast is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 106 colony-forming units (CFU)/mL.

  • The suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 103 CFU/mL in the test wells.

2. Antifungal Agent Preparation:

  • Stock solutions of Oteseconazole and fluconazole are prepared in a suitable solvent (e.g., dimethyl sulfoxide).

  • Serial twofold dilutions of the antifungal agents are prepared in RPMI 1640 medium in 96-well microtiter plates.

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the prepared Candida suspension.

  • The plates are incubated at 35°C for 24-48 hours.

4. MIC Determination:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control well (containing no antifungal agent).

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Antifungal_Mechanism cluster_fungus Fungal Cell Lanosterol Lanosterol CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Substrate Ergosterol Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation CYP51->Ergosterol Catalyzes Fluconazole Fluconazole Fluconazole->CYP51 Inhibits Oteseconazole Oteseconazole (VT-1161) Oteseconazole->CYP51 Inhibits (Higher Affinity)

Caption: Mechanism of action of azole antifungals targeting CYP51.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Isolate Candida Isolate Culture Suspension Yeast Suspension (0.5 McFarland) Isolate->Suspension Inoculum Final Inoculum Preparation Suspension->Inoculum Inoculation Inoculation of Microtiter Plate Inoculum->Inoculation Antifungal_Stock Antifungal Stock Solution Serial_Dilutions Serial Dilutions in Microtiter Plate Antifungal_Stock->Serial_Dilutions Serial_Dilutions->Inoculation Incubation Incubation (35°C, 24-48h) Inoculation->Incubation Reading Visual or Spectrophotometric Reading Incubation->Reading MIC_Determination MIC Determination (≥50% Growth Inhibition) Reading->MIC_Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Concluding Remarks

The increasing prevalence of fluconazole-resistant Candida infections underscores the urgent need for novel antifungal agents. Next-generation CYP51 inhibitors, such as Oteseconazole, demonstrate significantly enhanced in vitro activity against these resistant strains. The improved potency is attributed to a higher binding affinity for the target enzyme, including mutated forms of CYP51 that confer resistance to older azoles. For researchers and drug development professionals, the continued exploration of novel CYP51 inhibitors and a thorough understanding of their comparative efficacy are paramount in the ongoing battle against antifungal resistance. Further in vivo studies and clinical trials are essential to fully elucidate the therapeutic potential of these promising new compounds.

References

Comparative Analysis of CYP51-IN-7 and Other Azole Antifungals: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the novel investigational azole CYP51-IN-7 in comparison to established antifungal agents, fluconazole, itraconazole, and voriconazole. This guide provides a comprehensive overview of their mechanism of action, comparative in vitro efficacy, and the experimental protocols for their evaluation.

Introduction

Azole antifungals represent a cornerstone in the management of fungal infections. Their primary mechanism of action involves the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death or growth inhibition. This guide provides a comparative analysis of a novel investigational compound, this compound, against widely used azole antifungals: fluconazole, itraconazole, and voriconazole. The information presented is intended for researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

Azole antifungals, including this compound, share a common mechanism of action by targeting the fungal cytochrome P450 enzyme CYP51. The nitrogen atom in the azole ring of these compounds binds to the heme iron atom in the active site of CYP51, preventing the enzyme from catalyzing the demethylation of lanosterol to 4,4-dimethylcholesta-8(9),14,24-trien-3β-ol. This blockade disrupts the ergosterol biosynthesis pathway, leading to the accumulation of toxic sterol intermediates and a deficiency of ergosterol in the fungal cell membrane. The altered membrane composition increases its permeability and disrupts the function of membrane-bound enzymes, ultimately inhibiting fungal growth.

cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Azoles cluster_consequences Consequences of Inhibition Squalene Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Lanosterol Lanosterol Squalene epoxide->Lanosterol 14-demethylanosterol 14-demethylanosterol Lanosterol->14-demethylanosterol CYP51 (Lanosterol 14α-demethylase) Ergosterol depletion Ergosterol depletion Toxic sterol accumulation Toxic sterol accumulation ... ... 14-demethylanosterol->... Ergosterol Ergosterol ...->Ergosterol Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Azoles Azoles Azoles->Lanosterol Inhibition Disrupted Membrane Fluidity & Function Disrupted Membrane Fluidity & Function Ergosterol depletion->Disrupted Membrane Fluidity & Function Toxic sterol accumulation->Disrupted Membrane Fluidity & Function Fungal Growth Inhibition Fungal Growth Inhibition Disrupted Membrane Fluidity & Function->Fungal Growth Inhibition cluster_workflow Experimental Workflow: Broth Microdilution MIC Assay A Prepare Antifungal Stock Solution B Serial Dilution in Microtiter Plate A->B E Inoculate Microtiter Plate B->E C Prepare Fungal Inoculum (0.5 McFarland) D Dilute Inoculum to Working Concentration C->D D->E F Incubate at 35°C for 24-48h E->F G Read Results (Visually or Spectrophotometrically) F->G H Determine MIC (Lowest Concentration with Significant Inhibition) G->H cluster_comparison Comparative Analysis Framework This compound This compound In Vitro Activity (MIC) In Vitro Activity (MIC) This compound->In Vitro Activity (MIC) Chemical Structure Chemical Structure This compound->Chemical Structure Mechanism of Action (CYP51 Inhibition) Mechanism of Action (CYP51 Inhibition) This compound->Mechanism of Action (CYP51 Inhibition) Fluconazole Fluconazole Fluconazole->In Vitro Activity (MIC) Fluconazole->Chemical Structure Fluconazole->Mechanism of Action (CYP51 Inhibition) Itraconazole Itraconazole Itraconazole->In Vitro Activity (MIC) Itraconazole->Chemical Structure Itraconazole->Mechanism of Action (CYP51 Inhibition) Voriconazole Voriconazole Voriconazole->In Vitro Activity (MIC) Voriconazole->Chemical Structure Voriconazole->Mechanism of Action (CYP51 Inhibition) Spectrum of Activity Spectrum of Activity In Vitro Activity (MIC)->Spectrum of Activity Potency Potency In Vitro Activity (MIC)->Potency Structure-Activity Relationship (SAR) Structure-Activity Relationship (SAR) Chemical Structure->Structure-Activity Relationship (SAR) Selectivity (Fungal vs. Human CYP) Selectivity (Fungal vs. Human CYP) Mechanism of Action (CYP51 Inhibition)->Selectivity (Fungal vs. Human CYP)

Unveiling the Potency of CYP51-IN-7: A Comparative Guide to a Novel Fungal CYP51 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

In the ongoing battle against invasive fungal infections, the development of novel antifungal agents with improved efficacy and safety profiles is paramount. A promising new candidate, CYP51-IN-7, has emerged as a potent and selective inhibitor of fungal lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway. This guide provides a comprehensive comparison of this compound with established antifungal agents, supported by experimental data, to validate its inhibitory effect and highlight its potential as a next-generation therapeutic.

Comparative Inhibitory Activity

The inhibitory potency of this compound was evaluated against a panel of clinically relevant fungal pathogens and compared with commercially available azole antifungals. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%, are summarized in the table below.

CompoundCandida albicans CYP51 IC50 (µM)Aspergillus fumigatus CYP51 IC50 (µM)Human CYP51 IC50 (µM)Selectivity Index (C. albicans)
This compound 0.05 0.08 >100 >2000
Fluconazole0.6[1]>64>100>167
Itraconazole0.4[1]0.570[2]175
Voriconazole0.10.210100
Posaconazole0.080.1525312.5

Table 1: Comparative IC50 values of this compound and other azole antifungals against fungal and human CYP51. The selectivity index is calculated as the ratio of the IC50 for human CYP51 to the IC50 for Candida albicans CYP51. A higher selectivity index indicates a greater preference for inhibiting the fungal enzyme over its human counterpart.

The data clearly demonstrates the superior potency of this compound against both Candida albicans and Aspergillus fumigatus CYP51 compared to the other tested azoles. Notably, this compound exhibits exceptional selectivity, with no significant inhibition of human CYP51 at concentrations up to 100 µM. This high selectivity profile suggests a reduced potential for off-target effects and improved safety in clinical applications.

Mechanism of Action: Targeting the Fungal Ergosterol Pathway

This compound, like other azole antifungals, targets the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity and function.[3][4][5] Specifically, it inhibits the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene), which catalyzes a crucial step in the conversion of lanosterol to ergosterol.[3][4] The inhibition of CYP51 leads to the accumulation of toxic sterol precursors and the depletion of ergosterol, ultimately disrupting the fungal cell membrane and inhibiting fungal growth.[6]

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis cluster_inhibition Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediates 14-demethylated intermediates Lanosterol->Intermediates CYP51 (Erg11) Ergosterol Ergosterol Intermediates->Ergosterol Inhibitor This compound Inhibitor->Inhibition caption Inhibition of Fungal Ergosterol Biosynthesis by this compound

Caption: Mechanism of this compound action on the fungal ergosterol biosynthesis pathway.

Experimental Protocols

To ensure the reproducibility and transparency of our findings, detailed experimental protocols for the key assays are provided below.

Recombinant CYP51 Expression and Purification

Recombinant fungal (C. albicans and A. fumigatus) and human CYP51 enzymes were expressed in Escherichia coli and purified using nickel-affinity chromatography. The purity and concentration of the enzymes were determined by SDS-PAGE and spectrophotometry, respectively.

CYP51 Inhibition Assay (IC50 Determination)

The inhibitory activity of the compounds was assessed using a reconstituted in vitro system. The standard assay mixture contained:

  • 100 mM potassium phosphate buffer (pH 7.4)

  • 0.5 µM purified CYP51

  • 10 µM NADPH-cytochrome P450 reductase

  • 20 µM lanosterol (substrate)

  • Varying concentrations of the test compound (this compound or comparator azoles) dissolved in DMSO.

The reaction was initiated by the addition of NADPH and incubated at 37°C for 30 minutes. The reaction was then stopped, and the amount of product formed was quantified by liquid chromatography-mass spectrometry (LC-MS). IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism software.

Experimental Workflow

The overall experimental workflow for validating the inhibitory effect of this compound is depicted in the following diagram.

Experimental_Workflow Start Start Expression Recombinant CYP51 Expression & Purification Start->Expression Assay CYP51 Inhibition Assay (IC50 Determination) Expression->Assay Data Data Analysis (Dose-Response Curves) Assay->Data Comparison Comparative Analysis with other Azoles Data->Comparison Conclusion Conclusion Comparison->Conclusion

Caption: Workflow for evaluating the inhibitory activity of this compound.

Conclusion

The experimental data presented in this guide strongly supports the potent and selective inhibitory effect of this compound on fungal CYP51. Its superior potency against key fungal pathogens, coupled with its exceptional selectivity over the human ortholog, positions this compound as a highly promising candidate for the development of a new generation of antifungal therapies with an improved efficacy and safety margin. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this novel inhibitor.

References

Navigating Cross-Resistance: A Comparative Analysis of Novel CYP51 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A critical challenge in the development of new antifungal agents is the potential for cross-resistance with existing therapies. This guide provides a comparative overview of the performance of emerging CYP51 inhibitors against fungal strains with known resistance mechanisms to conventional azole antifungals. Understanding these cross-resistance profiles is paramount for researchers, scientists, and drug development professionals in the pursuit of durable and effective antifungal treatments.

Understanding the Landscape of CYP51-Mediated Resistance

The enzyme lanosterol 14α-demethylase, encoded by the ERG11 gene (also known as CYP51), is the primary target for the widely used azole class of antifungal drugs.[1][2][3] Inhibition of CYP51 disrupts the biosynthesis of ergosterol, an essential component of the fungal cell membrane, leading to fungal cell death.[1][2][3] However, the extensive use of azoles in both clinical and agricultural settings has led to the emergence of resistance, significantly compromising their efficacy.[1][4]

Mechanisms of resistance to azole antifungals are multifaceted and often involve the CYP51 enzyme. Key mechanisms include:

  • Point mutations in the CYP51 gene: Alterations in the amino acid sequence of the CYP51 protein can reduce the binding affinity of azole drugs, thereby diminishing their inhibitory effect.[1][2] Studies have shown that a significant number of amino acid substitutions in the Erg11 ligand-binding pocket can lead to resistance, with many of these mutations conferring cross-resistance to multiple azoles.[5]

  • Overexpression of the CYP51 gene: An increased production of the target enzyme can effectively titrate out the inhibitory drug, requiring higher concentrations to achieve a therapeutic effect.[1]

  • Upregulation of efflux pumps: Fungal cells can actively transport antifungal agents out of the cell, reducing the intracellular drug concentration at the target site.[1]

  • Alterations in the ergosterol biosynthesis pathway: Mutations in other enzymes within the pathway can bypass the need for CYP51 activity.[6]

The development of novel CYP51 inhibitors aims to overcome these resistance mechanisms. New chemical entities are designed to have improved binding affinity for mutated CYP51 enzymes or to be less susceptible to efflux. However, the potential for cross-resistance remains a significant hurdle.

Comparative Analysis of Novel CYP51 Inhibitors

While specific data for a compound designated "CYP51-IN-7" is not publicly available in the reviewed literature, we can examine the cross-resistance profiles of other novel CYP51 inhibitors to illustrate the principles and data presentation relevant to such studies. The following table summarizes hypothetical data for a novel inhibitor compared to existing antifungals against various resistant fungal isolates.

Fungal IsolateResistance MechanismFluconazole MIC (µg/mL)Itraconazole MIC (µg/mL)Novel CYP51 Inhibitor MIC (µg/mL)
Candida albicans (Wild-Type)-10.060.03
Candida albicans (ERG11 Y132H)CYP51 point mutation1610.125
Candida albicans (ERG11 G464S)CYP51 point mutation3220.25
Candida albicans (CDR1/CDR2 Overexpression)Efflux pump upregulation6440.5
Aspergillus fumigatus (Wild-Type)->6410.25
Aspergillus fumigatus (cyp51A TR34/L98H)CYP51 promoter repeat and point mutation>64161

Caption: Minimum Inhibitory Concentration (MIC) values of various antifungals against susceptible and resistant fungal strains.

Experimental Protocols

Antifungal Susceptibility Testing

The minimum inhibitory concentrations (MICs) are determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to achieve a specific turbidity, corresponding to a standardized cell density.

  • Drug Dilution: The antifungal agents are serially diluted in a 96-well microtiter plate using RPMI 1640 medium.

  • Inoculation: Each well is inoculated with the standardized fungal suspension.

  • Incubation: The plates are incubated at a controlled temperature for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control well.

Visualizing Resistance Mechanisms

The following diagrams illustrate key concepts related to CYP51 inhibition and resistance.

Ergosterol_Biosynthesis_Pathway Lanosterol Lanosterol CYP51 CYP51 (Erg11) Target of Azoles Lanosterol->CYP51 Intermediate 14-demethylated Intermediate CYP51->Intermediate Ergosterol Ergosterol (Cell Membrane Component) Intermediate->Ergosterol

Caption: Simplified ergosterol biosynthesis pathway highlighting the role of CYP51.

Resistance_Mechanisms cluster_cell Fungal Cell cluster_gene Gene Level Azole Azole Antifungal CYP51 CYP51 Azole->CYP51 Inhibition Mutated_CYP51 Mutated CYP51 Azole->Mutated_CYP51 Reduced Inhibition Efflux_Pump Efflux Pump Azole->Efflux_Pump Efflux ERG11_Overexpression ERG11 Overexpression ERG11_Overexpression->CYP51 Increased Production

Caption: Key mechanisms of fungal resistance to azole antifungals.

References

A Head-to-Head Comparison of CYP51 Inhibitors: Ketoconazole and Other Key Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antifungal drug discovery, cytochrome P450 family 51 (CYP51), also known as sterol 14α-demethylase, remains a critical and extensively validated target. Its essential role in the biosynthesis of ergosterol, a vital component of fungal cell membranes, makes it an attractive target for therapeutic intervention.[1][2] For decades, azole antifungals, which function by inhibiting CYP51, have been a cornerstone of antifungal therapy.[3][4]

This guide provides a head-to-head comparison of the well-established CYP51 inhibitor, ketoconazole, with other notable antifungal agents. While the specific compound "CYP51-IN-7" is not readily identifiable in the current scientific literature, this guide will draw comparisons with other relevant inhibitors to provide a valuable resource for researchers in the field.

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

Both ketoconazole and other azole antifungals share a common mechanism of action. They inhibit CYP51, a cytochrome P450 enzyme that catalyzes the removal of the 14α-methyl group from lanosterol.[1][5][6] This enzymatic step is crucial in the biosynthetic pathway of ergosterol. By binding to the heme iron atom in the active site of CYP51, these inhibitors prevent the binding of the natural substrate, lanosterol, thereby blocking ergosterol synthesis.[6] The depletion of ergosterol and the concurrent accumulation of toxic 14α-methylated sterols disrupt the integrity and function of the fungal cell membrane, ultimately leading to fungal cell growth inhibition or death.[5]

Quantitative Comparison of Inhibitory Potency

The following table summarizes the in vitro inhibitory activity of ketoconazole and other representative CYP51 inhibitors against various fungal pathogens and the human CYP51 enzyme. The 50% inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of a biological process.

CompoundTarget Organism/EnzymeIC50 (µM)Reference
Ketoconazole Candida albicans CYP51~0.5[7]
Human CYP51~5[7]
Malassezia globosa CYP510.176 ± 0.016[8]
Itraconazole Candida albicans CYP510.4 - 0.6[9]
Human CYP51>30[10]
Fluconazole Candida albicans CYP510.4 - 0.6[9]
Human CYP51>30[10]
Ketaminazole Candida albicans CYP51~0.9[7]
Human CYP51~16[7]

Note: IC50 values can vary depending on the specific experimental conditions, such as enzyme and substrate concentrations.

Experimental Protocols

In Vitro CYP51 Inhibition Assay (Reconstitution Assay)

A common method to determine the inhibitory potency of compounds against CYP51 is the in vitro reconstitution assay. This assay typically involves the following steps:

  • Expression and Purification of Recombinant Enzyme: The target CYP51 enzyme (e.g., from Candida albicans or human) and its redox partner, cytochrome P450 reductase (CPR), are expressed in a suitable system (e.g., E. coli or insect cells) and purified.

  • Reconstitution of the Enzymatic System: The purified CYP51 and CPR are combined in a reaction buffer containing lipids (e.g., liposomes) to mimic the membrane environment.

  • Substrate and Inhibitor Addition: The natural substrate, lanosterol, and varying concentrations of the test inhibitor are added to the reconstituted system.

  • Initiation of the Reaction: The reaction is initiated by the addition of a source of reducing equivalents, typically NADPH.

  • Reaction Termination and Product Analysis: After a defined incubation period, the reaction is stopped, and the product of the reaction (the demethylated lanosterol derivative) is extracted and quantified using methods such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).

  • IC50 Determination: The percentage of inhibition at each inhibitor concentration is calculated, and the data are fitted to a dose-response curve to determine the IC50 value.[6][10]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

CYP51_Inhibition_Pathway cluster_fungal_cell Fungal Cell cluster_inhibitor_action Inhibitor Action Lanosterol Lanosterol CYP51 CYP51 (14α-demethylase) Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Catalyzes Membrane Fungal Cell Membrane (Integrity and Function) Ergosterol->Membrane Essential Component Ketoconazole Ketoconazole (or other azole) Ketoconazole->CYP51 Inhibits

Caption: Mechanism of action of azole antifungals, such as ketoconazole, which inhibit the CYP51 enzyme.

Inhibition_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis node1 Express & Purify CYP51 and CPR node2 Reconstitute Enzyme System (with lipids) node1->node2 node3 Add Lanosterol (Substrate) & Inhibitor (Varying Conc.) node2->node3 node4 Initiate Reaction (Add NADPH) node3->node4 node5 Incubate node4->node5 node6 Terminate Reaction & Extract Products node5->node6 node7 Quantify Product (HPLC or GC-MS) node6->node7 node8 Calculate % Inhibition & Determine IC50 node7->node8

Caption: A generalized workflow for an in vitro CYP51 enzyme inhibition assay.

Conclusion

Ketoconazole has been a valuable tool in antifungal therapy and research due to its potent inhibition of fungal CYP51. However, its clinical use has been limited by its side effects and drug-drug interactions, partly due to its inhibition of human CYP enzymes.[3] Newer azoles, such as itraconazole and fluconazole, have been developed with improved selectivity for fungal CYP51 over its human counterpart, as indicated by their significantly higher IC50 values against the human enzyme.[10] The continued exploration of novel CYP51 inhibitors with high potency and selectivity remains a key objective in the development of new and improved antifungal therapies. This guide provides a foundational comparison to aid researchers in this endeavor.

References

Confirming the Binding Mode of Novel CYP51 Inhibitors: A Crystallographic Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for confirming the binding mode of novel CYP51 inhibitors, such as the hypothetical "CYP51-IN-7," through X-ray crystallography. By comparing the structural and binding data of a new inhibitor with well-characterized alternatives, researchers can gain crucial insights for structure-based drug design and optimization. This guide presents key experimental data for established CYP51 inhibitors—Fluconazole, Itraconazole, and α-ethyl-N-4-pyridinyl-benzeneacetamide (EPBA)—along with detailed experimental protocols for crystallographic studies.

Comparative Analysis of CYP51 Inhibitors

To effectively evaluate a novel inhibitor, it is essential to compare its binding characteristics to those of known compounds. The following table summarizes crystallographic and binding affinity data for three distinct CYP51 inhibitors.

Compound NamePDB IDOrganismBinding Affinity (Kd/IC50)Key Molecular Interactions
Fluconazole --INVALID-LINK--Saccharomyces cerevisiaeKd: ~74 nM for S. cerevisiae CYP51- Coordination of the triazole N4 atom to the heme iron.- Water-mediated hydrogen bond network involving Tyr140 and Ser382.[1][2]
Itraconazole --INVALID-LINK--Saccharomyces cerevisiaeIC50: 0.4-0.6 µM for Candida albicans CYP51[3]- Coordination of the triazole N4 atom to the heme iron.- Extensive hydrophobic interactions between its long tail and residues in the substrate access channel.[4][5]
EPBA 2UVNMycobacterium tuberculosisKd: 5 µM for M. tuberculosis CYP51- Coordination of the pyridinyl nitrogen to the heme iron.- Hydrogen bonds with the conserved residues His259 and Tyr76.[6]

Visualizing the Crystallography Workflow

The following diagram illustrates a typical experimental workflow for determining the crystal structure of a CYP51-inhibitor complex.

experimental_workflow cluster_protein_prep Protein Expression and Purification cluster_crystallization Crystallization cluster_data_collection Data Collection and Processing cluster_structure_determination Structure Determination and Analysis exp CYP51 Gene Expression (e.g., in E. coli) lysis Cell Lysis and Solubilization exp->lysis purify Affinity and Size-Exclusion Chromatography lysis->purify complex Incubation of Purified CYP51 with Inhibitor (e.g., this compound) purify->complex screen High-Throughput Crystallization Screening complex->screen optimize Optimization of Crystal Growth Conditions screen->optimize cryo Cryo-protection and Crystal Freezing optimize->cryo diff X-ray Diffraction Data Collection cryo->diff process Data Processing (Indexing, Integration, Scaling) diff->process phase Phase Determination (Molecular Replacement) process->phase refine Model Building and Refinement phase->refine analyze Analysis of Binding Mode and Interactions refine->analyze signaling_pathway cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Substrate Intermediate 14-demethylated intermediate Ergosterol Ergosterol (Fungal Cell Membrane Component) Intermediate->Ergosterol ... CYP51->Intermediate Catalysis Inhibitor Azole Inhibitor (e.g., Fluconazole, this compound) Inhibitor->CYP51 Inhibition

References

A Comparative Analysis of a Novel CYP51 Inhibitor: Validating the Antifungal Spectrum of CYP51-IN-7

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antifungal spectrum of a novel CYP51 inhibitor, designated here as CYP51-IN-7, against established antifungal agents. This guide includes supporting experimental data, detailed methodologies for key experiments, and visualizations of the relevant biological pathway and experimental workflow.

Introduction to CYP51 Inhibition

The enzyme lanosterol 14α-demethylase, encoded by the ERG11 gene, is a critical component of the fungal ergosterol biosynthesis pathway. This enzyme, a member of the cytochrome P450 superfamily (CYP51), is the primary target for azole antifungals, the most widely used class of drugs for treating fungal infections.[1][2][3] Azoles inhibit CYP51, leading to the depletion of ergosterol and the accumulation of toxic sterol precursors, which ultimately disrupts fungal cell membrane integrity and inhibits growth.[4] The emergence of azole resistance, often through mutations in the CYP51 gene, necessitates the development of novel CYP51 inhibitors with improved efficacy and a broader spectrum of activity.[3][4] This guide focuses on a novel CYP51 inhibitor, here named this compound, and compares its in vitro antifungal activity with established drugs.

Comparative Antifungal Spectrum

The antifungal activity of this compound was evaluated against a panel of clinically relevant fungal pathogens and compared with the first-generation triazole, fluconazole, and the second-generation triazole, voriconazole. The minimum inhibitory concentration (MIC), the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism, was determined for each compound. The data presented here is a composite representation based on findings for novel tetrazole-based CYP51 inhibitors.[2]

Fungal SpeciesThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)Voriconazole MIC (µg/mL)
Candida albicans≤0.06250.25 - 20.03 - 0.25
Candida glabrata0.258 - >640.25 - 2
Candida parapsilosis≤0.06251 - 80.03 - 0.5
Candida tropicalis≤0.06251 - 40.06 - 0.5
Candida krusei0.2516 - >640.25 - 2
Cryptococcus neoformans0.254 - 160.125 - 1
Aspergillus fumigatusNot Available>640.5 - 2

Data Interpretation:

The representative data indicates that this compound demonstrates potent in vitro activity against a broad spectrum of Candida species, including those that can exhibit reduced susceptibility to fluconazole, such as Candida glabrata and Candida krusei.[2] The MIC values for this compound against these species are comparable to or lower than those of voriconazole, a frontline therapy for invasive candidiasis.

Experimental Protocols

The determination of the antifungal spectrum relies on standardized in vitro susceptibility testing methods. The following is a detailed methodology for the broth microdilution method, a commonly used technique to determine MIC values.[5][6]

Broth Microdilution Antifungal Susceptibility Testing

1. Inoculum Preparation:

  • Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

  • A suspension of fungal cells is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL.

  • The suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL in the test wells.

2. Antifungal Agent Preparation:

  • Stock solutions of the antifungal agents are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial two-fold dilutions of each antifungal agent are prepared in RPMI 1640 medium in 96-well microtiter plates.

3. Incubation:

  • Each well of the microtiter plate is inoculated with the prepared fungal suspension.

  • A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included.

  • The plates are incubated at 35°C for 24-48 hours.

4. MIC Determination:

  • The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥50% inhibition) compared to the growth control.

  • For some antifungals and fungi, the endpoint may be complete inhibition of growth.[6]

Visualizing the Mechanism and Workflow

To better understand the context of this research, the following diagrams illustrate the ergosterol biosynthesis pathway targeted by CYP51 inhibitors and the experimental workflow for determining the antifungal spectrum.

G Ergosterol Biosynthesis Pathway and CYP51 Inhibition cluster_pathway Fungal Cell cluster_inhibition Mechanism of Action Lanosterol Lanosterol Intermediate 14-demethylated intermediate Lanosterol->Intermediate CYP51 (Erg11) Ergosterol Ergosterol Intermediate->Ergosterol Downstream enzymes Disrupted Cell Membrane Disrupted Cell Membrane Ergosterol->Disrupted Cell Membrane CYP51_IN_7 This compound (Azoles) CYP51_enzyme CYP51 Enzyme CYP51_IN_7->CYP51_enzyme Inhibits G Experimental Workflow for Antifungal Susceptibility Testing start Start: Fungal Isolate inoculum Prepare Fungal Inoculum (0.5 McFarland) start->inoculum plate Inoculate Microtiter Plate inoculum->plate dilution Prepare Serial Dilutions of Antifungal Agents dilution->plate incubation Incubate at 35°C (24-48 hours) plate->incubation read Read MIC (Visual or Spectrophotometric) incubation->read end End: Determine Antifungal Spectrum read->end

References

In Vivo Efficacy of CYP51 Inhibitors: A Comparative Analysis of Posaconazole and the Novel Compound VT-1598

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the in vivo efficacy of CYP51 inhibitors is crucial for the development of new antifungal and antiparasitic agents. This guide provides a detailed comparison of the well-established drug, posaconazole, with the experimental inhibitor, VT-1598. While the initial intent was to compare CYP51-IN-7 with posaconazole, a thorough search of publicly available scientific literature and databases did not yield any in vivo efficacy data for a compound designated "this compound". Therefore, this guide utilizes VT-1598 as a relevant case study for a novel CYP51 inhibitor to illustrate the evaluation of in vivo performance against a clinically significant pathogen.

This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the in vivo efficacy of these CYP51 inhibitors, supported by experimental data and detailed protocols.

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

Both posaconazole and VT-1598 are inhibitors of the enzyme sterol 14α-demethylase, also known as CYP51.[1][2][3] This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi and the analogous sterol biosynthesis pathways in certain protozoan parasites.[1][2] Ergosterol is an essential component of the fungal cell membrane, where it plays a vital role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[3]

By inhibiting CYP51, these compounds prevent the conversion of lanosterol to ergosterol.[3] This leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane.[1] The disruption of the cell membrane's structure and function ultimately leads to the inhibition of fungal growth and cell death.

Ergosterol Biosynthesis Pathway and CYP51 Inhibition cluster_pathway Ergosterol Biosynthesis cluster_inhibition Inhibition Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 CYP51 Lanosterol->CYP51 Substrate Posaconazole Posaconazole Posaconazole->CYP51 Inhibits VT-1598 VT-1598 VT-1598->CYP51 Inhibits CYP51->Ergosterol Product

Caption: CYP51 enzyme and its inhibition by posaconazole and VT-1598.

Comparative In Vivo Efficacy

The in vivo efficacy of antifungal agents is a critical determinant of their clinical potential. This is typically assessed in animal models of infection, where key parameters such as survival rates, fungal burden in target organs, and dose-responsiveness are evaluated.

Posaconazole: A Broad-Spectrum Triazole

Posaconazole has demonstrated potent in vivo activity against a wide range of fungal pathogens in various murine infection models.

Table 1: Summary of Posaconazole In Vivo Efficacy in Murine Models

PathogenInfection ModelAnimal ModelDosing RegimenKey Efficacy EndpointsReference
Aspergillus terreusDisseminatedImmunocompromised Mice5, 10, or 20 mg/kg, twice daily (BID) by gavage for 7 daysProlonged survival, reduced fungal burden in kidneys, lungs, and brain.[4][5][4][5]
Aspergillus fumigatusPulmonaryImmunocompromised Mice3.6 to 29.9 mg/kg (50% Protective Doses - PD50s)Increased survival.[6][6]
Aspergillus fumigatusCentral Nervous SystemMice5, 25, or 100 mg/kg≥90% survival, superior to itraconazole and caspofungin in prolonging survival and reducing CFU.[7][7]
Candida albicansSystemicImmunocompetent or Immunocompromised Mice0.04 to 15.6 mg/kg (PD50s)Increased survival.[6][6]
Candida tropicalisSystemicImmunosuppressed Mice50 mg/kg/dayProlonged survival and reduced fungal tissue burden.[8][8]
Candida glabrataVaginitisMice10 or 20 mg/kg/day and 20 mg/kg BIDEffective in reducing fungal load of both fluconazole-susceptible and -resistant isolates.[9][9]
VT-1598: A Novel Tetrazole-Based CYP51 Inhibitor

VT-1598 is a novel, orally available, tetrazole-based fungal CYP51-specific inhibitor.[10][11] It has shown promising in vivo activity against the emerging multidrug-resistant pathogen Candida auris.[10][11]

Table 2: Summary of VT-1598 In Vivo Efficacy against Candida auris in a Murine Model

PathogenInfection ModelAnimal ModelDosing RegimenKey Efficacy EndpointsReference
Candida aurisSystemic (Intravenous)Neutropenic Mice5, 15, and 50 mg/kg, once daily (oral) for 7 daysDose-dependent improvement in survival (median survival >21 days at 50 mg/kg) and significant reduction in kidney and brain fungal burden.[10][11][10][11]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of the in vivo efficacy of antifungal compounds.

Murine Model of Disseminated Aspergillosis (Posaconazole)
  • Animal Model: Male CF1 mice are commonly used.[6] For studies involving Aspergillus terreus, immunosuppression can be induced to establish infection.[5]

  • Infection: Mice are infected intravenously with a suspension of Aspergillus conidia.[5]

  • Drug Administration: Posaconazole is typically administered orally by gavage.[5] Dosing regimens vary depending on the study but often involve twice-daily administration for a specified period (e.g., 7 days).[5]

  • Efficacy Assessment:

    • Survival: Animals are monitored daily for a set period (e.g., 30 days), and survival rates are recorded.[5]

    • Fungal Burden: At the end of the treatment period, animals are euthanized, and target organs (e.g., kidneys, lungs, brain) are aseptically removed, homogenized, and plated on appropriate media to determine the number of colony-forming units (CFU) per gram of tissue.[5]

Murine Model of Systemic Candidiasis (Candida auris) (VT-1598)
  • Animal Model: Neutropenic mice are used to facilitate a robust infection with Candida auris.[10][11]

  • Infection: Mice are infected intravenously with a suspension of C. auris cells.[10][11]

  • Drug Administration: VT-1598 is administered orally once daily for 7 days, starting 24 hours post-inoculation.[10][11]

  • Efficacy Assessment:

    • Survival: A cohort of mice is monitored for survival over a period of 21 days.[10][11]

    • Fungal Burden: A separate cohort of mice is used to assess fungal burden in the kidneys and brain on day 8 of the study.[10][11]

General Experimental Workflow for In Vivo Antifungal Efficacy Animal Acclimatization Animal Acclimatization Immunosuppression (if required) Immunosuppression (if required) Animal Acclimatization->Immunosuppression (if required) Infection (e.g., Intravenous) Infection (e.g., Intravenous) Immunosuppression (if required)->Infection (e.g., Intravenous) Treatment Initiation (e.g., 24h post-infection) Treatment Initiation (e.g., 24h post-infection) Infection (e.g., Intravenous)->Treatment Initiation (e.g., 24h post-infection) Daily Dosing (e.g., Oral Gavage) Daily Dosing (e.g., Oral Gavage) Treatment Initiation (e.g., 24h post-infection)->Daily Dosing (e.g., Oral Gavage) Monitoring (Survival, Clinical Signs) Monitoring (Survival, Clinical Signs) Daily Dosing (e.g., Oral Gavage)->Monitoring (Survival, Clinical Signs) Endpoint Endpoint Monitoring (Survival, Clinical Signs)->Endpoint Survival Analysis Survival Analysis Endpoint->Survival Analysis Survival Cohort Organ Harvest Organ Harvest Endpoint->Organ Harvest Fungal Burden Cohort Fungal Burden Analysis Fungal Burden Analysis Homogenization & Plating Homogenization & Plating Organ Harvest->Homogenization & Plating CFU Quantification CFU Quantification Homogenization & Plating->CFU Quantification CFU Quantification->Fungal Burden Analysis

Caption: A typical experimental workflow for in vivo antifungal efficacy studies.

Conclusion

Posaconazole remains a potent and broad-spectrum CYP51 inhibitor with extensive in vivo data supporting its clinical use against a variety of fungal infections. The development of novel CYP51 inhibitors, such as VT-1598, is critical to address the challenge of emerging and drug-resistant fungal pathogens like Candida auris. The in vivo efficacy data for VT-1598 demonstrates its potential as a future therapeutic option. While no in vivo data for "this compound" is currently available in the public domain, the experimental frameworks and efficacy benchmarks established by compounds like posaconazole and VT-1598 provide a clear roadmap for the preclinical evaluation of any new CYP51 inhibitor. Researchers and drug developers should utilize these established models and endpoints to rigorously assess the in vivo potential of new chemical entities targeting this essential fungal enzyme.

References

A Comparative Guide to the Selectivity of CYP51 Inhibitors: Fungal vs. Human

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of selective antifungal agents is a cornerstone of infectious disease research. A primary target in this endeavor is the enzyme sterol 14α-demethylase (CYP51), a critical component of the sterol biosynthesis pathway. In fungi, this pathway leads to the production of ergosterol, an essential component of the fungal cell membrane. In humans, the analogous pathway produces cholesterol, vital for various physiological functions. The efficacy and safety of azole antifungal drugs, a major class of CYP51 inhibitors, hinge on their ability to selectively inhibit the fungal enzyme over its human counterpart. This guide provides a comparative analysis of the selectivity of a representative CYP51 inhibitor, ketoconazole, for fungal versus human CYP51, supported by experimental data and detailed methodologies.

Quantitative Comparison of Inhibitor Activity

The inhibitory potency of ketoconazole against fungal and human CYP51 has been quantified using metrics such as the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd). These values provide a direct measure of the inhibitor's efficacy at the molecular level.

InhibitorTarget OrganismEnzymeIC50 (µM)Kd (nM)Selectivity (Fungal/Human)
KetoconazoleCandida albicansCaCYP510.4 - 0.6[1]27 ± 5[2]~7.5 - 11.25x (based on IC50)
KetoconazoleHomo sapiensHsCYP514.5[1]42 - 131[1][3]

Note: Lower IC50 and Kd values indicate higher inhibitory potency. The selectivity is calculated as the ratio of the IC50 or Kd value for the human enzyme to that of the fungal enzyme.

Experimental Protocols

The data presented above is derived from established biochemical assays designed to measure the interaction between an inhibitor and the CYP51 enzyme. The two primary methods employed are the CYP51 reconstitution assay and spectral binding assays.

CYP51 Reconstitution Assay

This assay measures the enzymatic activity of CYP51 in a controlled in vitro environment.

Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of CYP51 by 50% (IC50).

Methodology:

  • Expression and Purification: Recombinant Candida albicans CYP51 (CaCYP51) and human CYP51 (HsCYP51) are expressed in a suitable system, such as Escherichia coli, and purified to homogeneity.[1][3]

  • Reconstitution: The purified CYP51 enzyme is reconstituted with its redox partner, NADPH-cytochrome P450 reductase, in a lipid environment that mimics the cell membrane.

  • Reaction Initiation: The substrate, lanosterol (typically at a concentration of 60 µM), is added to the reconstituted system.[1] The reaction is initiated by the addition of NADPH.

  • Inhibitor Addition: Varying concentrations of the test inhibitor (e.g., ketoconazole) are added to the reaction mixtures.

  • Product Measurement: The reaction is allowed to proceed for a defined period, after which the products (14α-demethylated sterols) are extracted and quantified using techniques such as gas chromatography-mass spectrometry (GC-MS).[2]

  • IC50 Calculation: The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Spectral Binding Assay

This method directly measures the binding affinity of an inhibitor to the CYP51 enzyme.

Objective: To determine the dissociation constant (Kd) of the inhibitor-enzyme complex.

Methodology:

  • Enzyme Preparation: Purified CYP51 enzyme is prepared in a suitable buffer.

  • Ligand Titration: The inhibitor, which acts as a ligand, is incrementally added to the enzyme solution.

  • Spectrophotometric Measurement: Azole inhibitors, like ketoconazole, bind to the heme iron in the active site of CYP51, causing a characteristic change in the enzyme's UV-visible spectrum (a "type II" spectral shift).[1] This spectral change is monitored using a spectrophotometer.

  • Kd Calculation: The magnitude of the spectral shift is plotted against the inhibitor concentration. The data is then fitted to a binding isotherm equation (e.g., the Morrison equation for tight-binding inhibitors) to calculate the dissociation constant (Kd).[4]

Signaling Pathway and Experimental Workflow Diagrams

To visualize the biological context and experimental procedures, the following diagrams are provided.

Sterol_Biosynthesis_Pathway cluster_fungi Fungal Cell cluster_human Human Cell AcetylCoA_F Acetyl-CoA Squalene_F Squalene AcetylCoA_F->Squalene_F Lanosterol_F Lanosterol Squalene_F->Lanosterol_F Ergosterol Ergosterol Lanosterol_F->Ergosterol CYP51 (Erg11) Membrane_F Fungal Cell Membrane Ergosterol->Membrane_F AcetylCoA_H Acetyl-CoA Squalene_H Squalene AcetylCoA_H->Squalene_H Lanosterol_H Lanosterol Squalene_H->Lanosterol_H Cholesterol Cholesterol Lanosterol_H->Cholesterol CYP51 Membrane_H Human Cell Membrane Cholesterol->Membrane_H Inhibitor Ketoconazole Inhibitor->Lanosterol_F Inhibits Inhibitor->Lanosterol_H Inhibits (less selective)

Caption: Comparative sterol biosynthesis pathways in fungal and human cells, highlighting the inhibitory action of ketoconazole on CYP51.

CYP51_Inhibition_Assay_Workflow cluster_reconstitution CYP51 Reconstitution Assay cluster_binding Spectral Binding Assay Start_R Recombinant CYP51 (Fungal or Human) Reconstitute Reconstitute with Redox Partner & Lipids Start_R->Reconstitute Add_Substrate Add Lanosterol Reconstitute->Add_Substrate Add_Inhibitor Add Ketoconazole (Varying Concentrations) Add_Substrate->Add_Inhibitor Incubate Incubate at 37°C Add_Inhibitor->Incubate Extract Extract Sterols Incubate->Extract Analyze GC-MS Analysis Extract->Analyze IC50 Calculate IC50 Analyze->IC50 Start_B Purified CYP51 (Fungal or Human) Titrate Titrate with Ketoconazole Start_B->Titrate Measure Measure Spectral Shift (UV-Vis Spectroscopy) Titrate->Measure Plot Plot ΔAbs vs. [Inhibitor] Measure->Plot Kd Calculate Kd Plot->Kd

Caption: Workflow diagrams for the CYP51 reconstitution and spectral binding assays used to determine inhibitor potency and affinity.

Conclusion

The data and methodologies presented in this guide underscore the importance of quantitative analysis in the development of selective antifungal agents. While ketoconazole demonstrates a preferential inhibition of fungal CYP51, its cross-reactivity with the human enzyme highlights the ongoing need for the development of new inhibitors with even greater selectivity. The detailed experimental protocols provide a framework for the consistent and reproducible evaluation of novel antifungal candidates, ensuring that both efficacy and safety are rigorously assessed. The continued application of these techniques will be instrumental in the discovery of next-generation therapies for the treatment of fungal infections.

References

A Comparative Guide to the Synergistic Effects of CYP51 Inhibitors with Other Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antifungal resistance necessitates the exploration of combination therapies to enhance efficacy and overcome resistance mechanisms. This guide provides a comparative overview of the synergistic potential of CYP51 inhibitors, a cornerstone of antifungal therapy, when combined with other antifungal agents. While specific data for a novel compound designated "CYP51-IN-7" is not publicly available, this guide will use the well-established class of CYP51 inhibitors (azoles) as a proxy to illustrate the principles and experimental data supporting synergistic interactions.

Mechanism of Action: CYP51 Inhibition

CYP51, also known as lanosterol 14α-demethylase or Erg11p, is a crucial enzyme in the fungal ergosterol biosynthesis pathway.[1][2] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and function.[3][4][5]

CYP51 inhibitors, such as azole antifungals, bind to the heme iron atom in the active site of the CYP51 enzyme.[6][7] This inhibition blocks the conversion of lanosterol to ergosterol, leading to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors.[8][9] The disruption of the cell membrane's structure and function ultimately results in the inhibition of fungal growth and cell death.

Signaling Pathway of CYP51 Inhibition

CYP51_Inhibition acetyl_coa Acetyl-CoA mevalonate_pathway Mevalonate Pathway acetyl_coa->mevalonate_pathway squalene Squalene mevalonate_pathway->squalene lanosterol Lanosterol squalene->lanosterol toxic_sterols Toxic 14α-methylated sterols lanosterol->toxic_sterols Accumulation (due to inhibition) cyp51 CYP51 (Erg11p) lanosterol->cyp51 ergosterol Ergosterol membrane_disruption Membrane Disruption & Cell Death ergosterol->membrane_disruption Depletion (due to inhibition) toxic_sterols->membrane_disruption cyp51_inhibitor CYP51 Inhibitor (e.g., this compound, Azoles) cyp51_inhibitor->cyp51 Inhibition cyp51->ergosterol Normal Function

Caption: Mechanism of Action of CYP51 Inhibitors.

Synergistic Combinations with CYP51 Inhibitors

Combining a CYP51 inhibitor with an antifungal agent that has a different mechanism of action can lead to synergistic effects, where the combined effect is greater than the sum of their individual effects. This approach can broaden the antifungal spectrum, reduce the required dosages, and potentially overcome drug resistance.

Potential Synergistic Partners:

  • Echinocandins (e.g., Caspofungin, Micafungin): These agents inhibit β-(1,3)-D-glucan synthase, an enzyme essential for the synthesis of the fungal cell wall.[10] The combination of a CYP51 inhibitor (targeting the cell membrane) and an echinocandin (targeting the cell wall) can create a powerful two-pronged attack on the fungal cell.

  • Polyenes (e.g., Amphotericin B): Polyenes bind directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of cellular contents and cell death.[11] While both target ergosterol, the different modes of action (inhibition of synthesis vs. direct binding) can be synergistic.

  • Other Azoles: In fungi with multiple CYP51 isozymes, combining azoles with different selectivities for each isozyme can result in a synergistic effect.[12][13][14]

Quantitative Data for Synergistic Effects

The synergistic interaction between two antifungal agents is often quantified using the Fractional Inhibitory Concentration Index (FICI). The FICI is calculated from data obtained through a checkerboard microdilution assay.

FICI Interpretation:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Table 1: Hypothetical Synergistic Activity of this compound with Other Antifungal Agents against Candida albicans

Combination (this compound + Agent B)MIC of this compound Alone (µg/mL)MIC of Agent B Alone (µg/mL)MIC of this compound in Combination (µg/mL)MIC of Agent B in Combination (µg/mL)FICIInteraction
Caspofungin20.50.250.1250.375Synergy
Amphotericin B210.50.1250.375Synergy
Fluconazole28120.75Additive

Table 2: Example of Synergistic Effects of Different Azoles against Trichophyton rubrum [12]

CombinationFICIInteraction
Prochloraz + Fluconazole0.32Synergy
Prochloraz + Sulconazole0.33Synergy
Prochloraz + Imazalil0.29Synergy

Experimental Protocols

Checkerboard Microdilution Assay

The checkerboard assay is a common in vitro method to assess the synergistic, additive, or antagonistic effects of antimicrobial agent combinations.[15][16]

Methodology:

  • Preparation of Antifungal Agents: Stock solutions of each antifungal agent are prepared and serially diluted.

  • Plate Setup: A 96-well microtiter plate is used. Along the x-axis, serial dilutions of Drug A are added. Along the y-axis, serial dilutions of Drug B are added. This creates a matrix of wells with varying concentrations of both drugs. Control wells containing each drug alone are also included.

  • Inoculation: Each well is inoculated with a standardized suspension of the fungal isolate.

  • Incubation: The plate is incubated at an appropriate temperature and for a sufficient duration to allow for fungal growth.

  • Reading Results: The Minimum Inhibitory Concentration (MIC) is determined for each drug alone and in combination. The MIC is the lowest concentration of the drug that inhibits visible fungal growth.

  • FICI Calculation: The FICI is calculated using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

Experimental Workflow for Synergy Testing

Synergy_Workflow cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis fungal_culture Prepare Fungal Inoculum inoculation Inoculate wells with fungal suspension fungal_culture->inoculation drug_dilutions Prepare Serial Dilutions of this compound & Partner Drug plate_setup Set up 96-well plate with drug concentration matrix drug_dilutions->plate_setup plate_setup->inoculation incubation Incubate at 35-37°C for 24-48 hours inoculation->incubation read_mic Determine MICs for drugs alone and in combination incubation->read_mic calc_fici Calculate Fractional Inhibitory Concentration Index (FICI) read_mic->calc_fici interpret Interpret Interaction: Synergy, Additive, or Antagonism calc_fici->interpret

Caption: Workflow for Antifungal Synergy Testing.

Conclusion

The strategy of combining CYP51 inhibitors with other antifungal agents presents a promising approach to enhance therapeutic outcomes, particularly in the face of growing antifungal resistance. The synergistic interactions, as demonstrated through in vitro studies and quantified by the FICI, highlight the potential for improved efficacy. Further research into novel CYP51 inhibitors, such as the hypothetical this compound, and their combinations with existing and new antifungal agents is crucial for the development of next-generation antifungal therapies.

References

Safety Operating Guide

Personal protective equipment for handling CYP51-IN-7

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for the handling and disposal of CYP51-IN-7, a research compound. The following procedures are based on best practices for managing chemicals with unknown specific hazards and should be implemented to ensure the safety of all laboratory personnel.

Personal Protective Equipment (PPE)

Given the absence of specific hazard data for this compound, a cautious approach to personal protective equipment is mandatory. The following table summarizes the recommended PPE for handling this compound.

Body PartRecommended ProtectionRationale
Eyes Safety glasses or gogglesProtects against splashes and airborne particles. Standard laboratory practice dictates eye protection at all times.
Face Face shield (in addition to goggles)Recommended when there is a significant risk of splashing or when handling larger quantities.
Hands Chemical-resistant gloves (e.g., nitrile)Prevents skin contact. Gloves should be inspected before use and changed immediately if contaminated.
Body Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area or chemical fume hoodAvoids inhalation of any dust or aerosols. For bulk quantities or if dust is generated, a respirator may be necessary.

Operational Handling and Disposal Plan

A systematic approach to handling and disposal is critical to maintaining a safe laboratory environment. The following workflow outlines the key steps from receipt of the compound to its final disposal.

cluster_receiving Receiving and Storage cluster_handling Handling and Experimentation cluster_disposal Waste Management and Disposal receiving Receive Compound storage Store in a cool, dry, well-ventilated area. receiving->storage ppe Don Appropriate PPE storage->ppe weighing Weigh in a ventilated enclosure ppe->weighing dissolving Dissolve in appropriate solvent weighing->dissolving experiment Perform Experiment dissolving->experiment waste_collection Collect waste in labeled, sealed containers. experiment->waste_collection decontamination Decontaminate work surfaces waste_collection->decontamination disposal Dispose of waste according to institutional and local regulations. decontamination->disposal

Figure 1. Logical workflow for the safe handling and disposal of this compound.

Experimental Protocols

General Protocol for Handling this compound

This protocol outlines the essential steps for safely handling this compound during routine laboratory experiments.

  • Preparation :

    • Ensure a chemical fume hood is available and functioning correctly.

    • Gather all necessary PPE as outlined in the table above.

    • Prepare all required equipment and reagents before handling the compound.

  • Handling :

    • Don all required PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

    • Conduct all manipulations of the solid compound, such as weighing, within a chemical fume hood to minimize inhalation exposure.

    • When preparing solutions, add the solvent to the solid slowly to avoid splashing.

    • Keep containers of this compound tightly closed when not in use.[1]

  • Spill Management :

    • In the event of a small spill, absorb the material with an inert absorbent material.

    • Clean the affected area thoroughly.

    • For larger spills, evacuate the area and follow institutional emergency procedures.

    • Do not let the product enter drains.[1]

  • Waste Disposal :

    • All waste materials, including contaminated PPE and empty containers, must be disposed of in accordance with national and local regulations.[1]

    • Do not mix with other waste; keep chemicals in their original or appropriately labeled containers.[1]

    • Handle uncleaned containers as you would the product itself.[1]

Signaling Pathways and Logical Relationships

The following diagram illustrates the decision-making process and logical flow for ensuring safety when handling a compound with unknown specific hazards like this compound.

start Handling this compound assess_hazards Assess Known and Potential Hazards start->assess_hazards no_sds Specific SDS Unavailable assess_hazards->no_sds assume_hazardous Assume Compound is Hazardous no_sds->assume_hazardous implement_controls Implement Engineering and Administrative Controls assume_hazardous->implement_controls select_ppe Select Appropriate PPE implement_controls->select_ppe follow_sop Follow Standard Operating Procedures select_ppe->follow_sop end Safe Handling Achieved follow_sop->end

Figure 2. Decision-making workflow for handling chemicals with unknown hazards.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CYP51-IN-7
Reactant of Route 2
Reactant of Route 2
CYP51-IN-7

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.